Tert-butylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZKOQUCBOVLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047138 | |
| Record name | tert-Butylbenzene | |
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Molecular Weight |
134.22 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] | |
| Record name | t-Butylbenzene | |
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Boiling Point |
169.1 °C | |
| Record name | T-BUTYLBENZENE | |
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Flash Point |
140 °F (60 °C) OPEN CUP | |
| Record name | T-BUTYLBENZENE | |
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Solubility |
Miscible with alc, ether, benzene, Insoluble in water; very soluble in ethanol and ethyl ether; miscible in acetone, Soluble in alcohol., In water, 29.5 mg/l @ 25 °C. | |
| Record name | T-BUTYLBENZENE | |
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Density |
0.8669 @ 20 °C/4 °C | |
| Record name | T-BUTYLBENZENE | |
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Vapor Density |
4.62 (Air= 1) | |
| Record name | T-BUTYLBENZENE | |
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Vapor Pressure |
2.2 [mmHg], Vapor pressure: 5.7 mm Hg @ 38.7 °C, 2.20 mm Hg @ 25 °C | |
| Record name | t-Butylbenzene | |
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Color/Form |
Liquid, Colorless liquid | |
CAS No. |
98-06-6 | |
| Record name | tert-Butylbenzene | |
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| Record name | t-Butylbenzene | |
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| Record name | tert-Butylbenzene | |
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| Record name | Benzene, (1,1-dimethylethyl)- | |
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| Record name | tert-Butylbenzene | |
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| Record name | tert-butylbenzene | |
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| Record name | TERT-BUTYLBENZENE | |
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| Record name | T-BUTYLBENZENE | |
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Melting Point |
-57.8 °C | |
| Record name | T-BUTYLBENZENE | |
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Foundational & Exploratory
An In-depth Technical Guide to tert-Butylbenzene: Synthesis, Properties, and Applications for Researchers
Abstract: This technical guide provides a comprehensive overview of tert-butylbenzene (TBB), a significant aromatic hydrocarbon in various research and industrial applications. It details the primary synthesis methodologies, with a focus on Friedel-Crafts alkylation, and presents a consolidated experimental protocol. The guide also summarizes the key physical, chemical, and spectroscopic properties of TBB in structured tables for easy reference. Furthermore, it explores the compound's chemical reactivity and its applications in polymer science and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Visual diagrams of the reaction mechanism and experimental workflow are provided to enhance understanding. This document is intended for researchers, chemists, and professionals in drug development who require detailed technical information on this compound.
Properties of this compound
This compound is a colorless, flammable liquid with a distinct aromatic odor.[1] Its structure consists of a benzene ring substituted with a bulky tert-butyl group, which significantly influences its physical properties and chemical reactivity.[2][3] It is nearly insoluble in water but miscible with common organic solvents like ethanol, ether, and benzene.[1][2][4]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄ | [1] |
| Molecular Weight | 134.22 g/mol | [1][5] |
| CAS Number | 98-06-6 | [1] |
| Appearance | Colorless liquid | [2] |
| Density | 0.867 g/mL at 25 °C | |
| 0.8669 g/cm³ at 20 °C | [5] | |
| Melting Point | -58 °C to -57.8 °C | [5] |
| Boiling Point | 169 °C to 169.1 °C | [5] |
| Flash Point | 34.4 °C (93.9 °F) | [2] |
| 60 °C (140 °F) (Open cup) | [5] | |
| Autoignition Temp. | 450 °C (842 °F) | [2] |
| Vapor Pressure | 4.79 mmHg at 37.7 °C | |
| 2.2 mmHg | [5] | |
| Vapor Density | 3.16 (vs. air) | |
| 4.62 (Air=1) | [5] | |
| Refractive Index | n20/D 1.492 | [4] |
| Water Solubility | Insoluble; ~0.03 g/L at 20 °C | [1][2] |
| log Kow (Octanol/Water) | 4.11 | [5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below.
| Spectroscopic Data | Key Features | Source(s) |
| ¹H NMR | Spectra available in CDCl₃ and CCl₄. | [6][7] |
| ¹³C NMR | Spectra available. | [6] |
| Mass Spectrometry (MS) | Molecular Ion (m/z): 134. Key fragments: 119 (base peak), 91. | [5][8] |
| Infrared (IR) | Spectra available from various sources. | [9] |
Synthesis of this compound
The most common and established method for synthesizing this compound is the Friedel-Crafts alkylation of benzene.[1] This electrophilic aromatic substitution reaction typically involves reacting benzene with an alkylating agent such as isobutylene, tert-butyl alcohol, or tert-butyl chloride, in the presence of a Lewis acid catalyst.[1][10] Anhydrous aluminum chloride (AlCl₃) is a frequently used catalyst for this transformation.[10][11] The use of a tertiary alkyl halide like tert-butyl chloride is advantageous as it forms a stable tertiary carbocation, which minimizes the potential for carbocation rearrangement that can occur with primary alkyl halides.[10][11]
Reaction Mechanism: Friedel-Crafts Alkylation
The mechanism for the Friedel-Crafts alkylation of benzene with tert-butyl chloride proceeds in three main steps:
-
Formation of the Electrophile: The Lewis acid catalyst, aluminum chloride, reacts with tert-butyl chloride to form a highly reactive tert-butyl carbocation.[11][12]
-
Electrophilic Attack: The electron-rich benzene ring acts as a nucleophile, attacking the tert-butyl carbocation to form a resonance-stabilized carbocation intermediate known as an arenium ion.[11][13]
-
Deprotonation: A weak base (such as the AlCl₄⁻ complex) removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst, yielding the final product, this compound.[11]
Caption: Mechanism of Friedel-Crafts Alkylation of Benzene.
Detailed Experimental Protocol
This protocol details the laboratory synthesis of this compound via Friedel-Crafts alkylation of benzene with tert-butyl chloride.
Materials:
-
Benzene (dry), 175 mL
-
Anhydrous aluminum chloride (AlCl₃), 50 g
-
tert-Butyl chloride, 50 g
-
Ice
-
Cold water
-
Diethyl ether
-
Anhydrous calcium chloride (CaCl₂)
-
Concentrated Hydrochloric Acid (for prep of t-BuCl)
-
tert-Butyl alcohol (for prep of t-BuCl)
Equipment:
-
1 L round-bottom flask with a long neck
-
Mechanical stirrer
-
Dropping funnel
-
Three-way addition tube
-
Salt-ice bath
-
Steam distillation apparatus
-
Separatory funnel
-
Fractionating column
Procedure:
-
Preparation of tert-Butyl Chloride (Optional, if not available):
-
In a separatory funnel, vigorously shake a mixture of 50 mL of tert-butyl alcohol and 250 mL of concentrated hydrochloric acid for 10 minutes.
-
Allow the layers to separate completely.
-
Separate the upper layer of tert-butyl chloride, dry it over anhydrous calcium chloride, and purify by distillation. The boiling point of tert-butyl chloride is 50-51 °C.
-
-
Reaction Setup:
-
Set up a 1 L round-bottom flask equipped with a mechanical stirrer and a dropping funnel.
-
Introduce 50 g of anhydrous aluminum chloride and 175 mL of dry benzene into the reaction flask.
-
Place 50 g of tert-butyl chloride into the dropping funnel.
-
Cool the reaction flask in a salt-ice bath to maintain a temperature of 0-5 °C.[10]
-
-
Alkylation Reaction:
-
While stirring, add 2-3 mL of tert-butyl chloride from the dropping funnel to the benzene-AlCl₃ mixture.
-
Continue to add the remaining tert-butyl chloride dropwise over a period of approximately 6 hours, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, continue stirring the mixture for an additional hour in the ice bath.
-
-
Work-up and Purification:
-
Decompose the intermediate product by slowly adding 150-200 g of crushed ice to the reaction flask while maintaining external cooling and stirring.
-
Add 50-100 mL of cold water to complete the decomposition.
-
Perform steam distillation on the reaction mixture to separate the organic layer.
-
Collect the distillate and separate the upper organic layer containing benzene and this compound.
-
Extract the aqueous layer with diethyl ether to recover any dissolved product.
-
Combine the organic layer and the ether extracts, and dry them thoroughly over anhydrous calcium chloride.
-
Perform fractional distillation twice using a fractionating column. Collect the fraction boiling between 164-168 °C. The pure product has a boiling point of 167 °C. The expected yield is 35-45 g.
-
Experimental Workflow
The overall workflow for the synthesis and purification of this compound is depicted below.
Caption: Workflow for this compound synthesis.
Chemical Reactivity and Applications
The tert-butyl group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions.[14] However, the large steric bulk of the tert-butyl group often favors substitution at the less hindered para position.[11]
Applications in Research and Industry
This compound serves as a crucial intermediate and building block in various fields:
-
Polymer Chemistry: It is used as a crosslinking agent to enhance the mechanical properties, thermal stability, and solvent resistance of polymers by creating a three-dimensional network between polymer chains.[1][15] It can also be used as a specialized solvent for certain resins.[15][16]
-
Pharmaceutical and Agrochemical Synthesis: TBB is a valuable intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1][16][17] The tert-butyl group can be incorporated into drug candidates to modify properties such as solubility and biological activity.[18] For instance, it has been used in strategies to create soluble β-sheet polypeptides for potential use in biomaterials and drug delivery.[19]
-
Organic Synthesis: It serves as a starting material for the synthesis of other substituted aromatic compounds. For example, nitration of this compound yields primarily 4-nitro-tert-butylbenzene.[14] It is also a precursor for producing 1,4-di-tert-butylbenzene.[11][20]
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions.[2] It is incompatible with strong oxidizing agents.[16] The reaction to synthesize this compound, particularly the Friedel-Crafts alkylation, produces hydrogen chloride gas and should be performed in a well-ventilated fume hood.[11] Users should consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound [drugfuture.com]
- 5. This compound | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound(98-06-6) 1H NMR spectrum [chemicalbook.com]
- 8. This compound(98-06-6) MS [m.chemicalbook.com]
- 9. Benzene, tert-butyl- [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. cerritos.edu [cerritos.edu]
- 12. aklectures.com [aklectures.com]
- 13. Among the following reactions (s), which gives (give) tert-butyl benzene .. [askfilo.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. nbinno.com [nbinno.com]
- 16. This compound | 98-06-6 [chemicalbook.com]
- 17. This compound, 99% 98-06-6 India [ottokemi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Making sure you're not a bot! [oc-praktikum.de]
An In-depth Technical Guide to the Chemical Reactions and Mechanisms of Tert-Butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical reactions and mechanisms associated with tert-butylbenzene. The unique steric and electronic properties of the tert-butyl group significantly influence the reactivity and regioselectivity of transformations involving the aromatic ring and its alkyl substituent. This document details key reactions, presents quantitative data in structured tables, provides explicit experimental protocols, and visualizes reaction mechanisms and workflows.
Electrophilic Aromatic Substitution (EAS)
The benzene ring of this compound is activated towards electrophilic attack due to the electron-donating inductive effect of the tert-butyl group. However, the most defining characteristic of its reactivity in EAS is the profound steric hindrance exerted by the bulky tert-butyl group. This steric bulk strongly disfavors substitution at the ortho positions, leading to a high degree of para selectivity in most cases.
Caption: Logical flow of tert-butyl group effects in EAS.
The general mechanism for the electrophilic aromatic substitution of this compound proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.
Caption: General mechanism of electrophilic aromatic substitution.
Nitration
Nitration of this compound is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. The reaction exhibits high selectivity for the para position.
Caption: Generation of the nitronium ion electrophile.
Table 1: Quantitative Data for the Nitration of this compound
| Reagents | Temperature (°C) | % Ortho | % Meta | % Para | Yield (%) | Reference |
| HNO₃, H₂SO₄ | Not specified | 12 | 8.5 | 79.5 | Not specified | [1] |
| HNO₃, H₂SO₄ | Not specified | 16 | 8 | 75 | Not specified |
Experimental Protocol: Synthesis of 1-tert-Butyl-4-nitrobenzene [2]
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a predetermined amount of concentrated sulfuric acid.
-
To this, add this compound dropwise while maintaining the temperature below 10°C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the this compound/sulfuric acid mixture, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture over crushed ice and extract the organic products with a suitable solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with water and 5% sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The product can be purified by vacuum distillation or recrystallization.[3]
Halogenation
Halogenation of this compound with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) also yields predominantly the para isomer.
Table 2: Quantitative Data for the Halogenation of this compound
| Reagent | Conditions | % Ortho | % Meta | % Para | Reference |
| Br₂ | 85% Acetic Acid, 25°C | 1.20 | 1.47 | 97.3 | [4] |
| Cl₂ | 99.9% Acetic Acid, 25°C | 21.5 | 2.29 | 76.2 | [4] |
Experimental Protocol: Bromination of this compound [2]
-
Dissolve this compound in a suitable inert solvent (e.g., carbon tetrachloride) in a flask protected from light and equipped with a magnetic stirrer and a dropping funnel.
-
Add a catalytic amount of iron filings.
-
From the dropping funnel, add a solution of bromine in the same solvent dropwise to the reaction mixture. The reaction is exothermic and should be maintained at a controlled temperature.
-
After the addition is complete, stir the mixture at room temperature until the bromine color disappears.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with a dilute solution of sodium thiosulfate to remove excess bromine, then with water, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by distillation. The resulting p-bromo-tert-butylbenzene can be further purified by vacuum distillation.
Friedel-Crafts Reactions
Acylation: The Friedel-Crafts acylation of this compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a highly efficient method for synthesizing para-substituted alkyl aryl ketones. The reaction is generally free from the polysubstitution issues that can plague Friedel-Crafts alkylations.
Caption: Generation of the acylium ion electrophile.
Table 3: Quantitative Data for the Friedel-Crafts Acylation of this compound
| Acylating Agent | Catalyst | Solvent | Product | Yield (%) |
| Acetyl Chloride | AlCl₃ | Carbon Tetrachloride | 4'-tert-Butylacetophenone | ~95% (based on crude weight) |
Experimental Protocol: Synthesis of 4'-tert-Butylacetophenone
-
To a suspension of 514 g (3.85 mol) of anhydrous aluminum chloride in 2 liters of carbon tetrachloride, add 302 g (3.85 mol) of acetyl chloride over 1 hour while maintaining the temperature below 10°C with vigorous stirring.[5]
-
Subsequently, add 469 g (3.5 mol) of this compound to the reaction mixture over a period of 3 hours, keeping the temperature below 5°C.[5]
-
After the addition is complete, stir the mixture for an additional hour without cooling.[5]
-
Pour the reaction mixture into a mixture of 500 mL of water, 1.7 kg of ice, and 150 mL of 35% hydrochloric acid.[5]
-
Separate the organic phase, wash it to neutrality, and dry it.[5]
-
Distill off the solvent to obtain the crude product. Further purification can be achieved by vacuum distillation.[5]
Alkylation: Further alkylation of this compound is possible. Due to the activating nature of the alkyl group, polyalkylation can be an issue. However, using specific conditions, the reaction can be controlled to favor the dialkylated product.
Table 4: Quantitative Data for the Friedel-Crafts Alkylation of this compound
| Alkylating Agent | Catalyst | Temperature (°C) | Product | Yield (%) |
| tert-Butyl Chloride | AlCl₃ | 0 | 1,4-di-tert-butylbenzene | 73 |
Experimental Protocol: Synthesis of 1,4-di-tert-butylbenzene [5]
-
Rinse a 100 mL three-neck flask with nitrogen.
-
Add 1.34 g (1.54 mL, 10.0 mmol) of this compound and 1.85 g (2.10 mL, 20.0 mmol) of tert-butyl chloride to the flask.
-
Cool the mixture to 0°C in an ice/sodium chloride bath with strong stirring.
-
Add 200 mg of anhydrous aluminum chloride. A solid light-yellow reaction mixture will form.
-
Remove the cooling bath and immediately work up the reaction mixture.
-
Work-up involves quenching with water, extraction with an organic solvent, washing, drying, and evaporating the solvent. The product crystallizes under the reaction conditions, which helps prevent further alkylation.[5]
Sulfonation
Sulfonation of this compound with fuming sulfuric acid (oleum) or concentrated sulfuric acid produces 4-tert-butylbenzenesulfonic acid. The reaction is reversible and can be subject to isomerization and dealkylation under harsh conditions.
Caption: Generation of the sulfur trioxide electrophile.
Table 5: Isomer Distribution in the Sulfonation of this compound
| Sulfonating Agent | Temperature (°C) | % Para-isomer | % Meta-isomer |
| 98.5% H₂SO₄ | 25 | 82 ± 2 | 18 ± 2 |
Experimental Protocol: Preparation of 4-tert-butylbenzenesulfonic Acid
-
To 40 g of this compound in a round-bottomed flask, slowly add 45 mL of fuming sulfuric acid (15% SO₃) over 20 minutes, maintaining the temperature below 25°C with frequent shaking.
-
After the addition, slowly heat the mixture to 80°C with constant stirring until the oily layer of this compound is completely dissolved.
-
Pour the reaction mixture into 300 mL of water.
-
Partially neutralize the acid by carefully adding 15 g of sodium bicarbonate.
-
Filter the solution to remove any char.
-
To precipitate the sodium salt of the product, add 30 g of sodium chloride and heat until it dissolves.
-
Cool the solution thoroughly in an ice bath to crystallize the product.
-
Collect the crystalline sodium 4-(tert-butyl)benzenesulfonate by filtration and wash it with a saturated solution of sodium chloride.
Side-Chain Reactions
The tert-butyl group on the benzene ring is notably unreactive under conditions that typically affect other alkylbenzenes.
Oxidation
This compound is resistant to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄). This is because it lacks a benzylic hydrogen atom, which is required for the initiation of the oxidation reaction at the benzylic position.
Benzylic Bromination
Similarly, this compound does not undergo benzylic bromination with N-bromosuccinimide (NBS) under radical conditions. The mechanism of this reaction involves the formation of a resonance-stabilized benzylic radical, which cannot be formed from this compound due to the absence of a benzylic C-H bond.[6][7]
Caption: A typical experimental workflow for EAS reactions.
Other Reactions
Pyrolysis
Under high-temperature conditions (530-650°C), this compound undergoes pyrolysis. The dominant initial decomposition pathway is the dissociation of the benzylic C-C bond, leading to the formation of a benzyl radical and a tert-butyl radical, or isobutylene and a phenyl radical. This initiates a complex series of radical reactions, yielding products such as benzene, toluene, styrene, cumene, and various small hydrocarbons.[8]
Dealkylation
As mentioned in the context of sulfonation, the tert-butyl group can be removed from the aromatic ring under strong acidic conditions, a process known as dealkylation or des-tert-butylation. This typically occurs at higher temperatures and acid concentrations.
Conclusion
The chemistry of this compound is dominated by electrophilic aromatic substitution, which is characterized by a strong preference for substitution at the para position due to the steric hindrance of the tert-butyl group. This predictable regioselectivity makes this compound a valuable starting material in organic synthesis for the preparation of para-substituted benzene derivatives. Its side chain is notably robust and unreactive towards common benzylic oxidation and halogenation conditions, a feature that can be exploited in multi-step synthetic sequences. Understanding these reaction patterns and mechanisms is crucial for the effective utilization of this compound in research and development, particularly in the fields of materials science and drug discovery.
References
- 1. organic chemistry - What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Buy 1-tert-Butyl-4-nitrobenzene | 3282-56-2 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of Tert-Butylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for tert-butylbenzene, a common building block in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide distinct signals that are characteristic of its molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the aromatic protons and the protons of the tert-butyl group.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~1.31 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |
Experimental Protocol: The ¹H NMR spectrum is typically recorded on a 300 MHz or 400 MHz spectrometer.[1][2] A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is acquired at room temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound shows four distinct signals, corresponding to the four unique carbon environments in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~151.1 | Quaternary aromatic carbon (C-1) |
| ~128.2 | Ortho/Meta aromatic carbons (C-2, C-6 / C-3, C-5) |
| ~125.4 | Para aromatic carbon (C-4) |
| ~34.5 | Quaternary carbon of tert-butyl group (-C (CH₃)₃) |
| ~31.4 | Methyl carbons of tert-butyl group (-C(CH₃ )₃) |
Experimental Protocol: The ¹³C NMR spectrum is typically recorded on a spectrometer operating at a frequency of 75 MHz or 100 MHz.[3] The sample is prepared in the same manner as for ¹H NMR spectroscopy, using deuterated chloroform (CDCl₃) as the solvent. The spectrum is acquired with broadband proton decoupling to simplify the spectrum to single lines for each carbon environment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands for aromatic C-H bonds and the alkyl C-H bonds of the tert-butyl group.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2965-2870 | Strong | Aliphatic C-H stretch (tert-butyl) |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C ring stretch |
| ~1365 | Strong | C-H bend (tert-butyl) |
| 760-740 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Experimental Protocol: The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[4] A thin film of the neat liquid is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[5] Alternatively, the spectrum can be recorded in the gas phase.[6] The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and a characteristic base peak resulting from the loss of a methyl group.
Table 4: Major Fragments in the Mass Spectrum of this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 134 | ~30 | [M]⁺ (Molecular ion) |
| 119 | 100 | [M-CH₃]⁺ (Base peak) |
| 91 | ~50 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~10 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocol: The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source.[1][7][8] The sample is introduced into the ion source, which is typically heated to 150-220°C.[7] The molecules are bombarded with electrons at an energy of 70 eV.[7][9] The resulting ions are then separated by a mass analyzer and detected.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. This compound | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5-Tri-tert-butylbenzene(1460-02-2) 1H NMR [m.chemicalbook.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzene, tert-butyl- [webbook.nist.gov]
- 7. This compound(98-06-6) MS [m.chemicalbook.com]
- 8. Benzene, tert-butyl- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butylbenzene is an aromatic hydrocarbon with a tert-butyl group substituting one hydrogen atom on the benzene ring. This bulky substituent significantly influences the compound's physical properties and chemical reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols and visual diagrams to facilitate a deeper understanding.
Physical Properties
This compound is a colorless liquid with a characteristic aromatic odor.[1] The presence of the bulky tert-butyl group affects its melting and boiling points, as well as its solubility and density.
Summary of Physical Properties
| Property | Value | Units | Conditions |
| Melting Point | -57.8 to -58 | °C | 1 atm |
| Boiling Point | 169 to 169.1 | °C | 1 atm |
| Density | 0.8669 | g/cm³ | at 20°C |
| Solubility in Water | 29.5 | mg/L | at 25°C |
| Vapor Pressure | 2.2 | mmHg | at 25°C |
| Refractive Index | 1.492 | nD | at 20°C |
| Flash Point | 44 - 60 | °C | closed cup |
| Autoignition Temperature | 445 - 450 | °C | 1 atm |
Experimental Protocols for Determining Physical Properties
Melting Point Determination (for solidified this compound):
-
Apparatus: Thiele tube or a digital melting point apparatus, thermometer, capillary tubes.
-
Procedure:
Boiling Point Determination:
-
Apparatus: Distillation flask, condenser, thermometer, heating mantle.
-
Procedure:
Density Measurement:
-
Apparatus: Pycnometer or a vibrating tube densimeter.
-
Procedure (using a pycnometer):
-
The mass of the empty, clean, and dry pycnometer is determined.
-
The pycnometer is filled with this compound, and its mass is measured.
-
The volume of the pycnometer is determined using a liquid of known density (e.g., water).
-
The density is calculated by dividing the mass of the this compound by its volume.
-
Solubility Determination in Water:
-
Apparatus: Gas chromatograph (GC).
-
Procedure:
-
A saturated solution of this compound in water is prepared at a constant temperature (e.g., 25°C).
-
The concentration of this compound in the aqueous phase is determined using gas chromatography.[6]
-
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the interplay between the aromatic ring and the bulky tert-butyl substituent. The tert-butyl group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. However, its significant steric hindrance directs incoming electrophiles predominantly to the para position.
Electrophilic Aromatic Substitution
The general mechanism for electrophilic aromatic substitution of this compound involves the attack of an electrophile on the electron-rich benzene ring, forming a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity.
Caption: General mechanism of electrophilic aromatic substitution on this compound.
Key Reactions:
-
Nitration: The reaction with a mixture of nitric acid and sulfuric acid primarily yields 1-tert-butyl-4-nitrobenzene.
-
Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr₃), bromination yields mainly 1-bromo-4-tert-butylbenzene.
-
Friedel-Crafts Alkylation: Further alkylation of this compound, for instance with tert-butyl chloride and a Lewis acid catalyst like aluminum chloride, produces 1,4-di-tert-butylbenzene.[7]
-
Friedel-Crafts Acylation: Acylation with an acyl halide or anhydride in the presence of a Lewis acid catalyst gives the para-acylated product.
Experimental Protocols for Key Reactions
Friedel-Crafts Alkylation of Benzene to Synthesize this compound:
-
Materials: Benzene, tert-butyl chloride, anhydrous aluminum chloride.
-
Procedure:
-
Anhydrous aluminum chloride is added to an excess of dry benzene in a flask equipped with a stirrer and a dropping funnel, cooled in an ice bath.
-
tert-Butyl chloride is added dropwise to the stirred mixture while maintaining a low temperature (0-5°C).
-
After the addition is complete, the mixture is stirred for an additional hour.
-
The reaction is quenched by slowly adding ice and then water.
-
The organic layer is separated, washed, dried, and purified by distillation to yield this compound.
-
Caption: Experimental workflow for the synthesis of this compound.
Nitration of this compound:
-
Materials: this compound, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure:
-
This compound is dissolved in concentrated sulfuric acid and cooled in an ice bath.
-
A nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) is added dropwise while keeping the temperature low.[8]
-
The reaction mixture is stirred and then poured onto crushed ice.
-
The solid product (1-tert-butyl-4-nitrobenzene) is collected by filtration, washed, and can be purified by recrystallization.
-
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Summary of Spectroscopic Data
| Technique | Key Features and Assignments |
| ¹H NMR | Singlet at ~1.3 ppm (9H, -C(CH₃)₃), Multiplet at ~7.1-7.4 ppm (5H, aromatic protons).[9] |
| ¹³C NMR | Signal at ~31 ppm (-C(CH₃)₃), Signal at ~34 ppm (-C(CH₃)₃), Signals in the aromatic region ~125-151 ppm.[10] |
| IR Spectroscopy | C-H stretching (aromatic) ~3000-3100 cm⁻¹, C-H stretching (aliphatic) ~2850-3000 cm⁻¹, C=C stretching (aromatic) ~1450-1600 cm⁻¹.[11] |
| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 134. Base peak at m/z = 119, corresponding to the loss of a methyl group ([M-15]⁺).[12][13] |
Interpretation of Spectroscopic Data
-
¹H NMR: The distinct singlet for the nine equivalent protons of the tert-butyl group and the multiplet for the five aromatic protons are characteristic features.
-
¹³C NMR: The spectrum shows the quaternary carbon and the methyl carbons of the tert-butyl group, along with the distinct signals for the substituted and unsubstituted carbons of the benzene ring.
-
IR Spectrum: The spectrum displays characteristic absorption bands for both the aromatic ring and the aliphatic tert-butyl group.
-
Mass Spectrum: The molecular ion peak confirms the molecular weight. The prominent peak at m/z 119 is due to the formation of the stable benzylic carbocation after the loss of a methyl radical, a typical fragmentation pattern for tert-butyl substituted aromatics.[12]
Conclusion
This compound exhibits a unique combination of physical and chemical properties stemming from its molecular structure. Its well-defined reactivity, particularly in electrophilic aromatic substitution, makes it a versatile building block in organic synthesis. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this important chemical compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. employees.oneonta.edu [employees.oneonta.edu]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 7. cerritos.edu [cerritos.edu]
- 8. stmarys-ca.edu [stmarys-ca.edu]
- 9. This compound(98-06-6) 1H NMR spectrum [chemicalbook.com]
- 10. This compound(98-06-6) 13C NMR spectrum [chemicalbook.com]
- 11. This compound(98-06-6) IR Spectrum [chemicalbook.com]
- 12. Solved 4. The following is the mass spectrum of | Chegg.com [chegg.com]
- 13. This compound(98-06-6) MS [m.chemicalbook.com]
An In-depth Technical Guide to tert-Butylbenzene: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butylbenzene, a mono-substituted aromatic hydrocarbon, serves as a crucial intermediate and building block in the synthesis of a wide array of chemical entities, including pharmaceuticals and agrochemicals.[1] Its unique structural conformation, characterized by a bulky tert-butyl group attached to a benzene ring, imparts distinct physical and chemical properties that are of significant interest in organic synthesis and materials science. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and established synthetic protocols for this compound, tailored for a technical audience in research and development.
Molecular Structure and Formula
This compound is an organic compound with the chemical formula C₁₀H₁₄.[2][3] Its structure consists of a benzene ring where one hydrogen atom is substituted by a tert-butyl group.[2] The presence of the sterically demanding tert-butyl group influences the molecule's reactivity and physical properties.
Key Identifiers:
-
IUPAC Name: this compound[3]
-
CAS Number: 98-06-6[2]
-
Other Names: (1,1-Dimethylethyl)benzene, 2-Methyl-2-phenylpropane[3][4]
-
SMILES: CC(C)(C)c1ccccc1
-
InChI: 1S/C10H14/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3
Physicochemical Properties
This compound is a colorless, flammable liquid with a characteristic aromatic odor.[2][5] It is nearly insoluble in water but is miscible with common organic solvents such as ethanol, ether, and benzene.[2][6] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₄ | [2][3] |
| Molar Mass | 134.22 g/mol | [2][3] |
| Appearance | Colorless liquid | [2] |
| Density | 0.867 g/mL at 25 °C | [2][7] |
| Melting Point | -58 °C to -57.9 °C | [2] |
| Boiling Point | 169 °C | [2][7] |
| Flash Point | 34.4 °C (closed cup) | [2] |
| Autoignition Temperature | 450 °C | [2] |
| Refractive Index | n20/D 1.492 | [7] |
| Vapor Pressure | 4.79 mmHg at 37.7 °C | [7] |
| Vapor Density | 3.16 (vs air) | [7] |
| Solubility in Water | Insoluble | [2][8] |
| Solubility in Organic Solvents | Miscible | [2][8] |
Experimental Protocols: Synthesis of this compound
The most common and industrially significant method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene.[5] This electrophilic aromatic substitution reaction typically employs an alkylating agent such as isobutene or tert-butyl chloride and a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[5]
Synthesis via Friedel-Crafts Alkylation using tert-Butyl Chloride
This protocol details the synthesis of this compound from benzene and tert-butyl chloride.
Materials:
-
Benzene (dry)
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Cold water
-
Diethyl ether
-
Anhydrous calcium chloride (CaCl₂) or other suitable drying agent
-
Concentrated hydrochloric acid (for preparation of tert-butyl chloride, if needed)
-
tert-Butyl alcohol (for preparation of tert-butyl chloride, if needed)
Equipment:
-
Round-bottom flask with a mechanical stirrer and dropping funnel
-
Ice-salt bath
-
Separatory funnel
-
Distillation apparatus with a fractionating column
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Preparation of tert-Butyl Chloride (if not commercially available):
-
In a separatory funnel, vigorously shake a mixture of 50 mL of tert-butyl alcohol and 250 mL of concentrated hydrochloric acid for 10 minutes.
-
Allow the layers to separate completely. The lower acid layer should be clear.
-
Separate the upper layer of tert-butyl chloride and dry it over anhydrous calcium chloride.
-
Purify the tert-butyl chloride by distillation, collecting the fraction boiling at 50-51 °C.
-
-
Friedel-Crafts Alkylation:
-
In a 1-liter long-necked, round-bottom flask equipped with a mechanical stirrer and a dropping funnel, place 175 mL of dry benzene and 50 g of anhydrous aluminum chloride.
-
Cool the flask in an ice-salt bath to a temperature of 0-5 °C while stirring.
-
Slowly add 50 g of tert-butyl chloride dropwise from the dropping funnel over a period of 6 hours, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, continue stirring for an additional hour.
-
-
Work-up and Purification:
-
While maintaining external cooling and stirring, slowly add 150-200 g of crushed ice to the reaction mixture in small portions to decompose the intermediate complex.
-
Add 50-100 mL of cold water to complete the decomposition.
-
Transfer the mixture to a larger flask and perform steam distillation.
-
Separate the upper organic layer containing benzene and this compound.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layer and the ethereal extracts and dry them thoroughly over anhydrous calcium chloride.
-
Perform fractional distillation twice using a fractionating column. Collect the fraction boiling between 164-168 °C. The pure product has a boiling point of 167 °C. The expected yield is 35-45 g.
-
Logical and Experimental Workflows
The synthesis of this compound via Friedel-Crafts alkylation follows a well-defined experimental workflow, which can be visualized to delineate the key stages of the process.
Caption: Workflow for the synthesis of this compound.
Spectral Data
Characterization of this compound is typically performed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is characterized by a singlet for the nine equivalent protons of the tert-butyl group and multiplets for the aromatic protons.[9]
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as for the aromatic carbons.[10]
-
Mass Spectrometry: The mass spectrum typically shows a molecular ion peak and characteristic fragmentation patterns.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for C-H stretching in the aromatic ring and the alkyl group, as well as bands for aromatic C=C stretching.[4]
Applications in Research and Development
This compound is a valuable starting material and intermediate in organic synthesis. Its applications include:
-
Pharmaceutical and Agrochemical Synthesis: It serves as a precursor for more complex molecules in the pharmaceutical and agrochemical industries.[1]
-
Polymer Chemistry: It can be used in the synthesis of polymers and as a crosslinking agent.[5]
-
Solvent: Due to its physical properties, it can be used as a solvent for certain resins.[7]
Conclusion
This technical guide has provided a detailed overview of the molecular structure, formula, physicochemical properties, and synthesis of this compound. The provided experimental protocol for Friedel-Crafts alkylation offers a robust method for its laboratory-scale preparation. The unique structural features and reactivity of this compound make it a versatile and important compound for professionals in chemical research and drug development.
References
- 1. This compound, 99% 98-06-6 India [ottokemi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, tert-butyl- [webbook.nist.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound [drugfuture.com]
- 7. This compound | 98-06-6 [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. This compound(98-06-6) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
Solubility of tert-Butylbenzene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of tert-butylbenzene in a variety of common organic solvents. Due to its nature as a nonpolar aromatic hydrocarbon, this compound generally exhibits high solubility in solvents of similar polarity. This guide summarizes available quantitative data, details relevant experimental protocols for solubility determination, and presents logical workflows for solubility testing.
Core Concepts in Solubility
The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For this compound, a nonpolar molecule, its solubility behavior is largely governed by the principle of "like dissolves like." This means it will dissolve most readily in nonpolar organic solvents. Factors influencing its solubility include the polarity of the solvent, temperature, and the presence of other solutes.
Quantitative Solubility Data
While widely cited as being miscible with many organic solvents, detailed quantitative solubility data for this compound across a broad range of solvents and temperatures is not extensively consolidated in readily available literature. Miscibility implies that the two substances are soluble in each other in all proportions. For practical purposes in many laboratory and industrial settings, this compound is considered miscible with common nonpolar and moderately polar organic solvents.
The following table summarizes the qualitative and, where available, quantitative solubility of this compound in various organic solvents. It is important to note that for many solvent systems, the term "miscible" is used in the literature, indicating complete solubility.
| Solvent Class | Solvent Name | CAS Number | Qualitative Solubility | Quantitative Data (at specified temperature) |
| Alcohols | Methanol | 67-56-1 | Soluble | Data not readily available |
| Ethanol | 64-17-5 | Very Soluble[1] | Miscible[1] | |
| Propan-2-ol (Isopropanol) | 67-63-0 | Soluble | Data not readily available | |
| Butan-1-ol | 71-36-3 | Soluble | Data not readily available | |
| Ketones | Acetone (Propan-2-one) | 67-64-1 | Miscible[1] | Miscible[1] |
| Methyl Ethyl Ketone (Butan-2-one) | 78-93-3 | Soluble | Data not readily available | |
| Ethers | Diethyl Ether | 60-29-7 | Miscible[1] | Miscible[1] |
| Tetrahydrofuran (THF) | 109-99-9 | Soluble | Data not readily available | |
| Hydrocarbons | Hexane | 110-54-3 | Soluble[2] | Data not readily available |
| Cyclohexane | 110-82-7 | Soluble | Data not readily available | |
| Benzene | 71-43-2 | Miscible[1][3] | Miscible[1][3] | |
| Toluene | 108-88-3 | Soluble[2] | Data not readily available | |
| Halogenated Hydrocarbons | Chloroform | 67-66-3 | Soluble[2] | Data not readily available |
Experimental Protocols for Solubility Determination
Several established methods can be employed to quantitatively determine the solubility of this compound in organic solvents. The choice of method depends on factors such as the desired accuracy, the amount of sample available, and the properties of the solute and solvent.
Gravimetric Method
The gravimetric method is a fundamental and accurate technique for determining equilibrium solubility.[4][5][6]
Methodology:
-
Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed container. The container is then placed in a thermostatically controlled shaker or stirrer to maintain a constant temperature and ensure thorough mixing. The mixture is agitated for a sufficient period to allow it to reach equilibrium, which should be confirmed by analyzing samples at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, agitation is stopped, and the mixture is allowed to stand at a constant temperature for a period to allow the undissolved solute to settle.
-
Sample Collection: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a calibrated pipette.
-
Solvent Evaporation: The collected sample is placed in a pre-weighed container, and the solvent is carefully evaporated under controlled conditions (e.g., in a fume hood or using a rotary evaporator) to leave behind the dissolved this compound.
-
Mass Determination: The container with the this compound residue is weighed. The mass of the dissolved solute is determined by subtracting the initial mass of the empty container.
-
Calculation of Solubility: The solubility is then calculated and can be expressed in various units, such as grams of solute per 100 g of solvent ( g/100g ) or mole fraction (χ).
Spectroscopic Method
Spectroscopic methods, such as UV-Vis spectrophotometry, can also be used for solubility determination, particularly for compounds that absorb light in the ultraviolet or visible range.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the desired organic solvent. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance versus concentration.
-
Preparation of a Saturated Solution: A saturated solution is prepared as described in the gravimetric method.
-
Sample Collection and Dilution: A sample of the clear supernatant is carefully withdrawn and diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Sample Analysis: The absorbance of the diluted solution is measured at the same λmax used for the standards.
-
Calculation of Solubility: The concentration of the diluted solution is determined from the calibration curve. The original concentration of the saturated solution is then calculated by accounting for the dilution factor. This concentration represents the solubility of this compound.
Logical Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of this compound in an organic solvent.
Caption: A general workflow for the experimental determination of solubility.
Signaling Pathways and Molecular Interactions
The dissolution of this compound in an organic solvent is a physical process driven by intermolecular forces rather than a biological signaling pathway. The primary interactions involved are van der Waals forces, specifically London dispersion forces. The bulky, nonpolar tert-butyl group and the aromatic ring of this compound interact favorably with the nonpolar alkyl or aromatic parts of the solvent molecules. In the case of polar solvents, the solubility is determined by the balance between the disruption of the solvent's intermolecular forces (like hydrogen bonding in alcohols) and the formation of new, weaker interactions between the solvent and this compound.
The following diagram illustrates the conceptual relationship of factors influencing the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
References
Environmental Fate of tert-Butylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butylbenzene is an aromatic hydrocarbon characterized by a benzene ring substituted with a tert-butyl group.[1] It serves as a solvent and an intermediate in various industrial syntheses.[2] Its introduction into the environment, whether through industrial discharge or accidental spills, necessitates a thorough understanding of its environmental fate and potential ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental distribution, degradation, and toxicity of this compound.
Physicochemical Properties
The environmental behavior of a chemical is largely dictated by its physical and chemical properties. These properties influence its partitioning between air, water, soil, and biota. A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄ | [2] |
| Molecular Weight | 134.22 g/mol | [2] |
| Physical State | Colorless liquid | [2] |
| Melting Point | -57.8 °C | [2] |
| Boiling Point | 169.1 °C | [2] |
| Density | 0.8669 g/cm³ at 20 °C | [2] |
| Water Solubility | 29.5 mg/L at 25 °C | [2] |
| log Kow (Octanol-Water Partition Coefficient) | 4.11 | [2] |
| Vapor Pressure | 2.2 mmHg at 25 °C | [2] |
| Henry's Law Constant | 1.32 x 10⁻² atm·m³/mol (estimated) | [2] |
Environmental Degradation
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.
Biodegradation
Biodegradation is a key process in the environmental attenuation of this compound. It can be degraded by microorganisms under both aerobic and anaerobic conditions.
-
Anaerobic Biodegradation: Under anoxic conditions, the degradation of this compound is significantly slower. The degradation pathways are less understood but are thought to involve different enzymatic reactions compared to aerobic pathways. Studies on analogous compounds suggest that anaerobic degradation can occur under nitrate-reducing, iron-reducing, sulfate-reducing, and methanogenic conditions.[5][6][7]
Photodegradation
Photodegradation involves the breakdown of a chemical by light energy. This compound does not absorb UV radiation at wavelengths greater than 290 nm, which is the environmentally relevant part of the solar spectrum.[2] Therefore, direct photolysis in water is not expected to be a significant degradation pathway.
However, indirect photodegradation can occur through reactions with photochemically produced reactive species in the atmosphere and water, such as hydroxyl radicals (•OH). The estimated half-life for the vapor-phase reaction of this compound with hydroxyl radicals in the atmosphere is approximately 3 days.[2] In aqueous environments, photodegradation of related compounds like 4-tert-butylphenol has been observed, proceeding through the formation of intermediates such as 4-tert-butylcatechol.[8][9]
Hydrolysis
Hydrolysis is a chemical reaction with water. This compound lacks hydrolyzable functional groups and is therefore not expected to undergo hydrolysis in the environment.[2]
Transport and Partitioning
The movement and distribution of this compound in the environment are governed by its volatility, solubility, and sorption characteristics.
Volatilization
With a relatively high Henry's Law constant, this compound is expected to volatilize rapidly from water surfaces.[2] The estimated volatilization half-life from a model river (1 m deep, flowing 1 m/sec, wind velocity of 3 m/sec) is 1 hour, and from a model lake is 4 days.[2] Volatilization from moist soil surfaces is also expected to be an important fate process.[2]
Adsorption and Soil Mobility
The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water partitioning coefficient (Koc). The estimated Koc for this compound is 1181, which suggests it has low to moderate mobility in soil.[2] Adsorption is expected to be a significant process, attenuating its movement through the soil column and reducing its bioavailability.[2]
Bioaccumulation and Bioconcentration
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., water, food, air). Bioconcentration refers specifically to uptake from water. The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms.
The estimated BCF for this compound is 291.[2] This value suggests a high potential for bioconcentration in aquatic organisms. Chemicals with high BCFs can be transferred through the food web, leading to biomagnification in higher trophic level organisms.
Ecotoxicity
The ecotoxicity of this compound has been evaluated for several aquatic organisms. A summary of the available acute and chronic toxicity data is presented in Table 2.
Table 2: Ecotoxicity of this compound
| Organism | Endpoint | Value | Reference(s) |
| Fish | |||
| Leuciscus idus (Golden orfe) | 96-h LC50 | 65 mg/L | [2] |
| Pimephales promelas (Fathead minnow) | 96-h LC50 | 5.1 mg/L | [2] |
| Invertebrates | |||
| Daphnia magna (Water flea) | 48-h EC50 | 41 mg/L | [2] |
| Daphnia magna (Water flea) | 21-day Chronic NOEC (reproduction) | 0.4 mg/L | [2] |
| Algae | |||
| Pseudokirchneriella subcapitata (Green algae) | 72-h EC50 (growth inhibition) | 2.6 mg/L | [2] |
These data indicate that this compound is moderately to highly toxic to aquatic organisms, with chronic effects observed at lower concentrations than acute effects.
Experimental Protocols
The environmental fate and effects of chemicals like this compound are assessed using standardized experimental protocols, often following guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).
Biodegradation: OECD 301B (CO₂ Evolution Test)
This test method evaluates the ready biodegradability of a chemical in an aerobic aqueous medium.
-
Test System: A known volume of mineral medium containing a low concentration of the test substance (as the sole organic carbon source) is inoculated with a small amount of microorganisms (e.g., from activated sludge).
-
Incubation: The system is incubated in the dark at a constant temperature (e.g., 20-25 °C) for 28 days.
-
Measurement: The amount of carbon dioxide produced is measured at regular intervals and is expressed as a percentage of the theoretical maximum CO₂ production (ThCO₂), calculated from the molecular formula of the test substance.
-
Endpoint: A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO₂ within a 10-day window during the 28-day test period.
Soil Adsorption: OECD 106 (Batch Equilibrium Method)
This method determines the adsorption/desorption characteristics of a chemical in soil.
-
Test System: A known mass of soil is equilibrated with a known volume of an aqueous solution of the test substance of known concentration. A series of test vessels with different concentrations is typically used to generate a sorption isotherm.
-
Equilibration: The soil-solution slurries are agitated for a predetermined period to reach equilibrium.
-
Analysis: After equilibration, the solid and liquid phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount of substance adsorbed to the soil is calculated by the difference between the initial and equilibrium aqueous concentrations.
-
Endpoint: The soil-water distribution coefficient (Kd) is calculated for each concentration. The Koc is then derived by normalizing Kd to the organic carbon content of the soil.
Bioconcentration: OECD 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure)
This guideline describes a flow-through method to determine the bioconcentration factor in fish.
-
Acclimation: Fish of a suitable species are acclimated to the test conditions.
-
Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water for a defined period (e.g., 28 days) or until a steady state is reached.
-
Depuration Phase: The fish are then transferred to clean water and the elimination of the substance from their tissues is monitored over time.
-
Analysis: The concentration of the test substance in fish tissue and in the water is measured at regular intervals during both phases.
-
Endpoint: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish at steady state to the concentration in the water. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.
Conclusion
This compound is a compound of moderate environmental concern. Its physicochemical properties suggest that it will partition to the atmosphere and soil/sediment. While it is not readily hydrolyzed, it is susceptible to biodegradation, particularly under aerobic conditions. Its potential for bioaccumulation in aquatic organisms is high, and it exhibits moderate to high toxicity to a range of aquatic species. This technical guide summarizes the key information on the environmental fate of this compound to aid in risk assessment and management decisions. Further research is warranted to fill data gaps, particularly concerning its anaerobic biodegradation rates and experimentally determined bioconcentration factor.
References
- 1. The Chronic Toxicity of Endocrine-Disrupting Chemical to Daphnia magna: A Transcriptome and Network Analysis of TNT Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Anaerobic degradation of a mixture of MtBE, EtBE, TBA, and benzene under different redox conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anaerobic Degradation of Benzene, Toluene, Ethylbenzene, and o-Xylene in Sediment-Free Iron-Reducing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
An In-depth Technical Guide to tert-Butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butylbenzene, a significant aromatic hydrocarbon in various scientific and industrial applications. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its relevance to research and development.
Chemical Identity and Synonyms
This compound is an organic compound characterized by a benzene ring substituted with a tert-butyl group.[1] Its unique structure influences its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.[2][3]
CAS Number: 98-06-6[1][4][5][6][7]
A comprehensive list of its synonyms is provided in the table below to aid in its identification across various databases and publications.
| Synonym | Reference |
| t-Butylbenzene | [1][4][7] |
| 2-Methyl-2-phenylpropane | [5][6][7] |
| (1,1-dimethylethyl)benzene | [1][7] |
| Phenyltrimethylmethane | [7] |
| Pseudobutylbenzene | [4][7] |
| Trimethylphenylmethane | [7] |
| Benzene, tert-butyl- | [7] |
Physicochemical Properties
The physical and chemical properties of this compound are well-documented and crucial for its handling, application, and process design. It is a colorless, flammable liquid with a characteristic aromatic odor.[1][2][3] It is nearly insoluble in water but miscible with many organic solvents such as hexane, benzene, and chloroform.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄ | [1][4][7] |
| Molecular Weight | 134.22 g/mol | [1][2][4][5][6][8] |
| Density | 0.867 g/mL at 25 °C | [1][4][6] |
| Melting Point | -58 °C to -57.9 °C | [1][2][5][6] |
| Boiling Point | 169 °C | [1][2][4][5][6] |
| Flash Point | 34.4 °C (93.9 °F) to 47 °C (116.6 °F) | [1] |
| Autoignition Temperature | 450 °C (842 °F) | [1] |
| Refractive Index | n20/D 1.492 | [4][5][6] |
| Vapor Pressure | 4.79 mmHg at 37.7 °C | [4][6] |
| Vapor Density | 3.16 (vs air) | [4][6] |
Experimental Protocols: Synthesis of this compound
The most common method for synthesizing this compound is through the Friedel-Crafts alkylation of benzene.[3][9] This electrophilic aromatic substitution reaction can utilize either isobutene or tert-butyl chloride as the alkylating agent in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[1][3][10]
This protocol details the synthesis of this compound from benzene and tert-butyl chloride.
Materials:
-
Benzene (dry)
-
tert-Butyl chloride
-
Anhydrous aluminum chloride
-
Ice
-
Concentrated Hydrochloric Acid (for preparation of tert-butyl chloride, if needed)
-
tert-Butyl alcohol (for preparation of tert-butyl chloride, if needed)
-
Calcium chloride (for drying)
-
Diethyl ether
-
Water
Equipment:
-
1 L long-necked, round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Three-way addition tube
-
Salt-ice bath
-
Separatory funnel
-
Distillation apparatus with a fractionating column
Procedure:
-
Preparation of tert-Butyl Chloride (if not commercially available):
-
In a separatory funnel, vigorously shake a mixture of 50 ml of tert-butyl alcohol and 250 ml of concentrated hydrochloric acid for 10 minutes.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the tert-butyl chloride layer, dry it over calcium chloride, and purify by distillation. The boiling point of tert-butyl chloride is 50-51°C.
-
-
Friedel-Crafts Alkylation Reaction:
-
Set up a 1 L round-bottomed flask with a mechanical stirrer, a dropping funnel, and a gas trap for the evolving HCl gas.
-
In the reaction flask, place 50 g of anhydrous aluminum chloride and 175 ml of dry benzene.
-
Cool the flask in a salt-ice bath to 0-5°C.
-
Place 50 g of tert-butyl chloride in the dropping funnel.
-
Slowly add the tert-butyl chloride to the stirred benzene-aluminum chloride mixture over a period of 6 hours, maintaining the temperature at 0-5°C.
-
After the addition is complete, continue stirring for an additional hour.
-
-
Work-up and Purification:
-
While maintaining external cooling, slowly add 150-200 g of crushed ice to the reaction mixture to decompose the intermediate product.
-
Add 50-100 ml of cold water to complete the decomposition.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layer and the ether extracts and dry them over anhydrous calcium chloride.
-
Perform a fractional distillation of the dried organic solution. Collect the fraction boiling between 164-168°C. The pure product has a boiling point of 167°C.
-
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Applications in Research and Development
This compound serves as a versatile compound with several applications in industrial and research settings.
-
Intermediate for Pharmaceuticals and Agrochemicals: It is a useful intermediate in the manufacturing of various agrochemicals and pharmaceuticals.[4][5] The tert-butyl group can be incorporated into drug molecules to enhance potency or to act as a steric shield, increasing the stability of the compound against enzymatic degradation.[11]
-
Polymer Science: In polymer chemistry, this compound is used as a crosslinking agent to improve the strength, durability, and thermal stability of polymers.[12] It can also be used in the synthesis of specialized polymers, such as aromatic polyimide membranes for gas separation. A recent study has also demonstrated its use in functionalizing β-sheet forming polypeptides to overcome solubility issues during synthesis.[13]
-
Solvent: Due to its miscibility with many organic compounds, it can be used as a solvent for certain resins.[3][4][12]
-
Research Applications: It is used as a substrate in studies of nanogap-enhanced Raman scattering.
Caption: A diagram showing the diverse applications of this compound.
Role in Drug Development and Metabolism
The tert-butyl group is a common moiety in many drug molecules.[11] Its presence can enhance the binding affinity of a drug to its target and can also serve as a steric shield to protect susceptible functional groups from metabolic enzymes.[11] However, the tert-butyl group itself can be a site of metabolism, often by cytochrome P450 (CYP) enzymes.[11] For instance, the tert-butyl groups in drugs like ombitasvir and nelfinavir are known to be hydroxylated by CYP enzymes such as CYP2C8 and CYP2C19, respectively.[11] Understanding the metabolic fate of the tert-butyl group is therefore crucial in the design and development of new therapeutic agents.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1][14]
-
Handling: Avoid contact with skin and eyes, and prevent inhalation of vapors.[8][15] Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[8][15] Handle in a well-ventilated area, preferably under a chemical fume hood.[14][16]
-
Personal Protective Equipment (PPE): Wear safety glasses or a face shield, chemical-resistant gloves, and flame-retardant protective clothing.[14][15] In case of inadequate ventilation, use a suitable respirator.[8]
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8][15]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[8][15]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[8][15]
-
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[14][16] Keep away from heat, sparks, and open flames.[14][16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 98-06-6 [chemicalbook.com]
- 5. This compound, 99% 98-06-6 India [ottokemi.com]
- 6. tert-Butylbenzol 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. cerritos.edu [cerritos.edu]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: tert-Butylbenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of tert-butylbenzene in organic synthesis. It includes detailed experimental protocols, quantitative data for key reactions, and visualizations of reaction pathways and workflows to support research and development in the chemical and pharmaceutical industries.
Introduction
This compound is a versatile aromatic hydrocarbon characterized by a benzene ring substituted with a bulky tert-butyl group. This structural feature imparts unique reactivity and physical properties, making it a valuable building block and solvent in a variety of organic transformations. Its high steric hindrance directs substitution reactions, and its stability under certain conditions allows for its use in a range of synthetic applications. This document details its primary uses in electrophilic aromatic substitution, as a precursor for various derivatives, and its role as a high-boiling point solvent.
Electrophilic Aromatic Substitution (EAS) of this compound
The tert-butyl group is an activating, ortho, para-directing group in electrophilic aromatic substitution (EAS). However, due to its significant steric bulk, electrophilic attack at the ortho positions is severely hindered. Consequently, EAS reactions on this compound predominantly yield the para-substituted product.[1]
Friedel-Crafts Alkylation
This compound can undergo further alkylation under Friedel-Crafts conditions to yield di- and tri-substituted products. The major product of the mono-alkylation of this compound is 1,4-di-tert-butylbenzene due to the steric hindrance of the existing tert-butyl group.[2][3]
Quantitative Data for Friedel-Crafts Alkylation
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| This compound | tert-Butyl chloride | AlCl₃ | 0 | - | 1,4-di-tert-butylbenzene | 73 | [2] |
| Benzene | 2-Chloro-2-methylpropane | AlCl₃ | - | - | p-di-tert-butylbenzene | Major product | [4] |
Experimental Protocol: Synthesis of 1,4-di-tert-butylbenzene[2][3]
-
Reaction Setup: In a well-dried 100 mL three-neck flask equipped with a magnetic stir bar, internal thermometer, and a drying tube connected to a gas outlet, add this compound (1.34 g, 1.54 mL, 10.0 mmol) and tert-butyl chloride (1.85 g, 2.10 mL, 20.0 mmol).
-
Cooling: Cool the mixture to 0°C in an ice/sodium chloride bath with strong stirring.
-
Catalyst Addition: While maintaining the temperature at 0°C, add anhydrous aluminum chloride (200 mg) in one portion through a powder funnel. A solid, light-yellow reaction mixture will form.
-
Reaction: Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Work-up: To the reaction mixture, add 30 mL of tert-butyl methyl ether and transfer it to a 250 mL separatory funnel. Add 30 mL of water and shake. Separate the organic layer and wash it with 30 mL of 10% aqueous sodium hydroxide solution, followed by 30 mL of water.
-
Drying and Evaporation: Dry the organic layer over potassium carbonate, filter, and evaporate the solvent using a rotary evaporator.
-
Purification: Recrystallize the crude product from approximately 8 mL of methanol.
-
Product Characterization: The expected product is 1,4-di-tert-butylbenzene, obtained as colorless needles.
Nitration
The nitration of this compound primarily yields 4-nitro-tert-butylbenzene. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[1]
Quantitative Data for Nitration of this compound
| Reactant | Reagents | Temperature | Time | Product Distribution (ortho:meta:para) | Reference |
| This compound | Conc. HNO₃, Conc. H₂SO₄ | Ice bath, then RT | 26 min | 12 : 8.5 : 79.5 | [5] |
Experimental Protocol: Nitration of this compound[1]
-
Preparation of Nitrating Mixture: In a separate flask, carefully add 2.00 mL of concentrated nitric acid to 2.00 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Reaction Setup: In a reaction flask, dissolve 3.2256 g (24.03 mmol) of this compound in 6.00 mL of concentrated sulfuric acid. The solution will turn purple.
-
Nitration: While stirring the this compound solution in an ice bath, slowly add the cold nitrating mixture dropwise over 12 minutes. The reaction mixture will turn yellow.
-
Reaction Completion: After the addition is complete, continue stirring at room temperature for 26 minutes.
-
Work-up: Pour the reaction mixture over crushed ice and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and a dilute solution of sodium bicarbonate, dry over an anhydrous salt, and remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.
Halogenation
Halogenation of this compound, such as bromination, also shows a high preference for the para position.
Experimental Protocol: Bromination of 1,3,5-Tri-tert-butylbenzene (Illustrative of Aromatic Bromination)[6]
Note: This protocol is for a related, highly substituted derivative but illustrates the general procedure for aromatic bromination.
-
Reaction Setup: To a solution of 1,3,5-tri-tert-butylbenzene (10.25 g, 0.042 mol) in carbon tetrachloride (20 mL) at 0°C, add iron powder (2.5 g, 0.045 mol) and bromine (13.4 g, 4.3 mL, 0.084 mol).
-
Reaction: Stir the solution at 0°C for 4 hours.
-
Work-up: Pour the reaction mixture into cold water (approx. 40 mL) and separate the organic layer. Remove excess bromine by washing with a 10% NaOH solution.
-
Purification: Wash the organic phase with water until neutral, dry over magnesium sulfate, and concentrate in vacuo. The product can be purified by distillation and/or recrystallization.
Lithiation of this compound
The lithiation of aromatic compounds is a powerful tool for introducing a variety of functional groups. While this compound itself does not possess a strong directing group for ortho-lithiation, the metalation can occur, influenced by the reaction conditions. The metalation of this compound at 20°C or below primarily occurs at the para position. However, in the presence of certain alkoxides, the lithiation can be directed to the meta position. At higher temperatures (60°C), dimetalation at the 3,5-positions can occur.[7]
General Workflow for Lithiation and Electrophilic Quench
Caption: General workflow for the lithiation of this compound and subsequent reaction with an electrophile.
Synthesis of this compound Derivatives
This compound serves as a starting material for the synthesis of various valuable derivatives.
Synthesis of 4-tert-Butylphenol
4-tert-butylphenol can be prepared from sodium 4-tert-butylbenzenesulfonate via alkali fusion.[2]
Experimental Protocol: Synthesis of 4-tert-Butylphenol[2]
-
Alkali Fusion: In a 250 mL nickel crucible, melt a mixture of 120 g of potassium hydroxide and 5 mL of water by heating.
-
Addition of Sulfonate: Once the temperature reaches about 250°C, stop heating and add 50 g of sodium 4-tert-butylbenzenesulfonate while stirring. A stiff paste will form.
-
Heating: Heat the paste again with stirring at 320-330°C for 5-10 minutes. The mass will separate into a clear, brown oil (potassium salt of 4-tert-butylphenol) and a semi-solid alkali mass.
-
Quenching: Pour the hot melt in small portions into a 1.5 L beaker half-filled with crushed ice.
-
Acidification and Distillation: Once dissolved, transfer the alkaline solution to a flask suitable for steam distillation. Acidify the solution with hydrochloric acid and perform steam distillation.
-
Isolation: 4-tert-butylphenol will separate as a solid upon cooling. Collect the crystalline mass.
-
Purification: Purify the product by crystallization from petroleum ether. The expected yield is 18-20 g.
Synthesis of 4-tert-Butylbenzoic Acid
4-tert-butylbenzoic acid can be synthesized by the oxidation of p-tert-butyltoluene.[8]
Quantitative Data for Oxidation of p-tert-Butyltoluene
| Reactant | Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| p-tert-Butyltoluene | Air | Cobalt acetate | - | 130 | 8 | 4-tert-Butylbenzoic acid | 71.0 | [6] |
| p-tert-Butyltoluene | Oxygen | Cobalt acetate | Acetic acid | 90 | - | 4-tert-Butylbenzoic acid | 89 | [6] |
| p-tert-Butyltoluene | Oxygen | Cobalt acetate | Reactant | 160 | 5 | 4-tert-Butylbenzoic acid | 56.8 | [6] |
This compound as a High-Boiling Point Solvent
With a boiling point of 169°C, this compound is a suitable high-boiling point, non-polar, aromatic solvent for various organic reactions.[9][10] Its stability and miscibility with many organic compounds make it a good alternative to other high-boiling aromatic solvents like xylenes or mesitylene, particularly in reactions requiring elevated temperatures, such as certain cross-coupling reactions.
Logical Workflow for Utilizing this compound as a Solvent
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. cerritos.edu [cerritos.edu]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of tert-Butylbenzene in Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butylbenzene is an aromatic hydrocarbon characterized by a benzene ring substituted with a tert-butyl group. It is a colorless, flammable liquid with a characteristic aromatic odor. While it is widely used in organic synthesis and as an intermediate in the manufacturing of various chemicals, its application as a primary solvent in spectroscopy is limited but specialized.[1][2] These notes provide a comprehensive overview of the properties of this compound relevant to its use in spectroscopy, along with generalized protocols and a discussion of its advantages and limitations.
Physicochemical and Spectroscopic Properties of this compound
A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its proper handling, safety considerations, and for understanding its potential interactions and interferences in spectroscopic measurements.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₄ | [3] |
| Molecular Weight | 134.22 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 169 °C | [3] |
| Melting Point | -58 °C | [3] |
| Density | 0.867 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.492 | [1] |
| Solubility in Water | Insoluble | [3] |
| Miscibility | Miscible with organic solvents | [3] |
| UV Absorption Maxima | Significant absorption between 220-280 nm | [4] |
| Estimated UV Cut-off | ~280 nm (similar to other aromatic solvents) | [5][6] |
| ¹H NMR Chemical Shifts (CDCl₃) | δ ~1.3 (s, 9H, C(CH₃)₃), ~7.1-7.4 (m, 5H, Ar-H) | [7] |
| ¹³C NMR Chemical Shifts (CDCl₃) | δ ~31.4 (C(CH₃)₃), ~34.5 (C(CH₃)₃), ~125.3, 125.5, 128.1, 151.2 (Ar-C) | [7] |
Application Notes
General Considerations
This compound's primary characteristic as a solvent is its non-polar nature, making it suitable for dissolving non-polar and weakly polar analytes. Its aromaticity and the steric bulk of the tert-butyl group can influence solute-solvent interactions, which may be advantageous in specific research contexts. However, its strong absorbance in the ultraviolet region is a significant drawback for many spectroscopic applications.
Advantages:
-
Non-Polar, Aprotic Environment: It provides a non-polar and aprotic medium, which is useful for studying analytes that are sensitive to protic solvents or require a non-polar environment to maintain their native conformation.
-
Chemical Inertness: this compound is relatively inert and does not readily react with many analytes, ensuring the chemical integrity of the sample during analysis.
-
High Boiling Point: Its high boiling point (169 °C) allows for spectroscopic measurements over a wide range of temperatures without significant solvent evaporation.
Disadvantages:
-
Strong UV Absorbance: The benzene ring in this compound results in strong absorption in the UV region (220-280 nm), which can interfere with the analysis of many organic molecules that also absorb in this range.[4] This makes it generally unsuitable for quantitative and qualitative UV-Vis spectroscopy in this region.
-
Potential for π-π Interactions: As an aromatic solvent, it can engage in π-π stacking interactions with aromatic analytes, potentially altering their electronic and vibrational properties and complicating spectral interpretation.
-
Limited Polarity Range: Its non-polar nature restricts its use to analytes with similar polarity.
Spectroscopic Applications and Protocols
Due to its limitations, particularly its UV absorbance, this compound is not a common solvent for routine spectroscopic analysis. However, it can be employed in specific scenarios where its non-polar and aromatic character is desired.
UV-Visible (UV-Vis) Spectroscopy
The use of this compound in UV-Vis spectroscopy is severely limited by its own absorption profile. It is generally not recommended for analytes that absorb below 280 nm.
Protocol: General Procedure for UV-Vis Spectroscopy in a Non-Polar Aromatic Solvent
-
Solvent Purity: Use high-purity, spectroscopy-grade this compound to minimize impurities that could interfere with the measurement.
-
Sample Preparation:
-
Prepare a stock solution of the analyte in this compound.
-
Dilute the stock solution to a concentration that results in an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU) at the wavelength of maximum absorbance (λmax) of the analyte, ensuring λmax is above the solvent's UV cut-off.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with pure this compound to be used as the reference.
-
Fill a second quartz cuvette with the sample solution.
-
-
Data Acquisition:
-
Acquire a baseline spectrum with the reference cuvette in both beams.
-
Measure the absorbance spectrum of the sample.
-
Record the spectrum over the desired wavelength range, paying close attention to the region above 280 nm.
-
Caption: Workflow for UV-Vis Spectroscopy.
Fluorescence Spectroscopy
Similar to UV-Vis, the use of this compound in fluorescence spectroscopy is limited by its absorption. The excitation wavelength must be in a region where the solvent does not absorb significantly. Furthermore, as an aromatic solvent, it can quench the fluorescence of certain analytes.
Protocol: General Procedure for Fluorescence Spectroscopy
-
Solvent and Sample Preparation:
-
Use spectroscopy-grade this compound.
-
Prepare a dilute solution of the fluorophore to avoid inner filter effects (absorbance at the excitation wavelength should ideally be < 0.1 AU).
-
-
Instrumentation:
-
Set the excitation wavelength to a value where this compound has minimal absorbance.
-
Set the emission wavelength range to capture the fluorescence spectrum of the analyte.
-
Optimize excitation and emission slit widths for adequate signal-to-noise ratio.
-
-
Data Acquisition:
-
Measure the fluorescence spectrum of a solvent blank (pure this compound) to identify any background fluorescence.
-
Measure the fluorescence spectrum of the sample.
-
Subtract the blank spectrum from the sample spectrum if necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This compound can be used as a non-polar, aprotic solvent for NMR spectroscopy when deuterated solvents are not suitable or when studying specific solvent-solute interactions. Its simple ¹H NMR spectrum can be an advantage. For ¹³C NMR, its signals are also well-defined. Deuterated this compound (this compound-d₁₄) is of particular interest in hyperpolarized NMR studies due to its long spin-lattice relaxation times.
Protocol: Preparing an NMR Sample with this compound
-
Sample Preparation:
-
Ensure the analyte is dry and free of extraneous protons if not using a deuterated standard.
-
Dissolve an appropriate amount of the analyte in this compound (or this compound-d₁₄) in a clean, dry NMR tube. The typical volume is 0.5-0.7 mL.
-
If quantification is needed, a known amount of an internal standard can be added.
-
-
Instrumentation:
-
The NMR spectrometer should be locked on the deuterium signal if a deuterated solvent is used. If non-deuterated this compound is used, the spectrometer may need to be run unlocked, or a sealed capillary containing a deuterated solvent can be used for locking.
-
Shim the magnetic field to achieve good resolution.
-
-
Data Acquisition:
-
Acquire the desired NMR spectra (e.g., ¹H, ¹³C, COSY).
-
The solvent signals of this compound will be present in the spectrum and should be identified.
-
References
- 1. Benzene, tert-butyl- [webbook.nist.gov]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Wavelength cutoffs for common solvents | Waters [help.waters.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. UV-Visible Absorption Cut-offs for Spectroscopic Solvents - Chiralabs [chiralabsxl.com]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. This compound(98-06-6) Raman spectrum [chemicalbook.com]
Application Note: Tert-Butylbenzene in Friedel-Crafts Reactions
Introduction
The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are a fundamental set of reactions in organic chemistry for attaching substituents to an aromatic ring through electrophilic aromatic substitution.[1] These reactions are broadly categorized into alkylations and acylations, both of which are crucial for the formation of carbon-carbon bonds.[1] Tert-butylbenzene is a common reactant in Friedel-Crafts alkylation, often serving as a starting material for the synthesis of di- and poly-substituted aromatic compounds. This application note provides detailed protocols for the Friedel-Crafts alkylation of this compound, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow.
One of the key considerations in Friedel-Crafts alkylation is the propensity for polyalkylation, as the initial alkylated product is often more nucleophilic than the starting material.[2][3] However, the use of a sterically hindered aromatic compound like this compound can help to limit overalkylation.[2] Additionally, the use of a tertiary alkyl halide, such as tert-butyl chloride, is advantageous as it minimizes the possibility of carbocation rearrangement that can occur with primary alkyl halides.[2][3]
Quantitative Data Summary
The following table summarizes representative quantitative data for the Friedel-Crafts alkylation of this compound with tert-butyl chloride to produce 1,4-di-tert-butylbenzene. Actual yields may vary depending on specific experimental conditions and techniques.
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Alkylating Agent | tert-Butyl Chloride | [4] |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [4] |
| Reactant Ratio (this compound:tert-butyl chloride) | 1 : 2 | [4] |
| Catalyst Loading | ~7.5 mol% relative to this compound | [4] |
| Temperature | 0°C (Ice/Sodium Chloride Bath) | [4] |
| Reaction Time | Not specified, but work-up is immediate after addition | [4] |
| Primary Product | 1,4-di-tert-butylbenzene | [4] |
Experimental Protocols
Friedel-Crafts Alkylation of this compound to Synthesize 1,4-di-tert-butylbenzene
This protocol is adapted from a procedure for the synthesis of 1,4-di-tert-butylbenzene.[4]
Materials:
-
This compound
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (water-free)
-
Ice
-
Sodium chloride
-
Aqueous sodium hydroxide solution (10%)
-
Potassium carbonate (for drying)
-
Methanol (for recrystallization)
-
Nitrogen gas supply
Equipment:
-
100 mL three-neck flask
-
Magnetic stirrer and stir bar
-
Internal thermometer
-
Drying tube
-
Adapter with ground glass joint, stopcock, and hose coupling
-
Two wash bottles
-
Powder funnel
-
Ice/sodium chloride cooling bath
-
Separating funnel
-
Rotary evaporator
-
Round bottom flask
-
Reflux condenser
-
Desiccator
Procedure:
-
Reaction Setup:
-
Assemble a well-dried 100 mL three-neck flask equipped with a magnetic stir bar, an internal thermometer, and a drying tube connected to a hose for gas draining.
-
The third neck of the flask should be fitted with an adapter for a nitrogen inlet.
-
The gas outlet should be connected to a safety wash bottle, followed by a second wash bottle containing 10% sodium hydroxide solution to neutralize any evolved HCl gas.
-
Rinse the entire apparatus with nitrogen gas.
-
-
Reaction:
-
In the reaction flask, combine 1.34 g (1.54 mL, 10.0 mmol) of this compound and 1.85 g (2.10 mL, 20.0 mmol) of tert-butyl chloride.[4]
-
Cool the mixture to 0°C using an ice/sodium chloride bath while stirring.[4]
-
Under a strong stream of nitrogen and with vigorous stirring, add 100 mg (0.75 mmol) of anhydrous aluminum chloride in four portions over a period of about eight minutes (one portion every two minutes).[4] For each addition, briefly remove the thermometer and add the catalyst through a powder funnel.
-
A solid, light-yellow reaction mixture will form.[4]
-
Once the addition is complete, remove the cooling bath and proceed immediately to the work-up.[4]
-
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing a mixture of ice and water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent, such as diethyl ether.
-
Wash the combined organic layers with aqueous sodium hydroxide solution and then with water.
-
Dry the organic layer over an anhydrous drying agent like potassium carbonate.
-
Filter to remove the drying agent and evaporate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from methanol to yield 1,4-di-tert-butylbenzene.[4]
-
Visualizations
Reaction Mechanism
The Friedel-Crafts alkylation of this compound proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, AlCl₃, abstracts a chloride ion from tert-butyl chloride to form a tert-butyl carbocation. This carbocation then acts as an electrophile and is attacked by the electron-rich aromatic ring of this compound. A subsequent deprotonation regenerates the aromaticity of the ring and releases a proton, which combines with the AlCl₄⁻ to regenerate the AlCl₃ catalyst and form HCl.
Caption: Mechanism of Friedel-Crafts Alkylation of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of 1,4-di-tert-butylbenzene from this compound.
Caption: Workflow for the synthesis of 1,4-di-tert-butylbenzene.
References
Application Note & Protocol: Synthesis of Tert-Butylbenzene Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl group is a key structural motif in organic chemistry and medicinal chemistry. Its bulky nature can provide steric hindrance, which can enhance the stability of molecules and influence their reactivity and selectivity in chemical reactions.[1] In drug development, the incorporation of a tert-butyl group can improve a compound's pharmacokinetic profile by increasing metabolic stability and serving as a steric shield for susceptible functional groups.[2][3] Tert-butylbenzene and its derivatives are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1]
The most common and fundamental method for attaching alkyl groups to an aromatic ring is the Friedel-Crafts alkylation.[4][5] This electrophilic aromatic substitution reaction typically involves reacting an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6]
This document provides detailed protocols for the synthesis of this compound and a common derivative, 1,4-di-tert-butylbenzene, via Friedel-Crafts alkylation.
Core Synthetic Method: Friedel-Crafts Alkylation
The Friedel-Crafts alkylation proceeds through the formation of a carbocation electrophile, which then attacks the electron-rich aromatic ring.[4][5] When using a tertiary alkyl halide like tert-butyl chloride, the stable tertiary carbocation forms readily, minimizing the risk of carbocation rearrangement that can plague reactions with primary or secondary alkyl halides.[4][6]
Mechanism Overview:
-
Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) abstracts the halide from the alkyl halide (tert-butyl chloride) to form a tertiary carbocation.[4][6]
-
Electrophilic Attack: The carbocation acts as an electrophile and attacks the benzene ring, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex.[4]
-
Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the catalyst.[4]
A significant challenge in this reaction is polyalkylation, as the alkylated product is often more nucleophilic than the starting material. Using a large excess of the aromatic substrate can help minimize this side reaction.[4][5]
Experimental Protocols
Safety Precautions:
-
Benzene is a known carcinogen and is highly flammable. All manipulations must be performed in a well-ventilated fume hood.[4]
-
Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled with care in a dry environment.[4][6]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]
Protocol 1: Synthesis of this compound
This protocol describes the mono-alkylation of benzene using tert-butyl chloride.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry benzene
-
tert-Butyl chloride
-
Ice
-
Diethyl ether
-
Anhydrous calcium chloride or sodium sulfate
Equipment:
-
Round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Ice-salt bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, place 50 g of anhydrous aluminum chloride and 175 ml of dry benzene.
-
Cooling: Cool the flask in an ice-salt bath to a temperature of 0-5 °C.
-
Addition of Alkylating Agent: While stirring vigorously, add 50 g of tert-butyl chloride dropwise from the funnel over a period of 6 hours, ensuring the temperature remains between 0-5 °C. After the addition is complete, continue stirring for an additional hour.
-
Quenching: Quench the reaction by slowly adding 150-200 g of ice to the flask while maintaining cooling and stirring. Add 50-100 ml of cold water to complete the decomposition of the intermediate aluminum chloride complex.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. The organic layer, containing benzene and this compound, will separate. Extract the aqueous layer with diethyl ether.[4] Combine all organic layers.
-
Drying and Purification: Dry the combined organic extracts over an anhydrous drying agent like calcium chloride. Purify the product by fractional distillation. The fraction boiling between 164-168 °C is collected as this compound.
Protocol 2: Synthesis of 1,4-di-tert-butylbenzene
This protocol describes the synthesis of the dialkylated product, which is favored when using a smaller excess of the aromatic substrate.[5]
Materials:
-
This compound (10.0 mmol, 1.34 g)
-
tert-Butyl chloride (20.0 mmol, 1.85 g)
-
Anhydrous aluminum chloride (0.75 mmol, 100 mg)
-
Ice/sodium chloride bath
-
tert-Butyl methyl ether
-
Aqueous sodium hydroxide solution (10%)
-
Anhydrous potassium carbonate
-
Methanol
Equipment:
-
100 mL three-neck flask with magnetic stirrer
-
Internal thermometer
-
Drying tube
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 100 mL three-neck flask, add 1.34 g of this compound and 1.85 g of tert-butyl chloride.[7]
-
Cooling: Cool the mixture in an ice/sodium chloride bath to 0 °C while stirring.[7]
-
Catalyst Addition: Add 100 mg of anhydrous aluminum chloride in portions over several minutes.[7] A solid, light-yellow reaction mixture will form.
-
Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.[6]
-
Work-up: Add ice-cold water and tert-butyl methyl ether to the reaction mixture. Transfer to a separatory funnel and separate the organic layer.[6][7] Wash the organic layer with 10% aqueous sodium hydroxide solution and then with water.
-
Drying and Purification: Dry the organic layer with anhydrous potassium carbonate, filter, and evaporate the solvent using a rotary evaporator.[6][7] The crude product can be further purified by recrystallization from methanol.[7]
Data Presentation
| Parameter | Protocol 1: this compound | Protocol 2: 1,4-di-tert-butylbenzene | Reference |
| Aromatic Substrate | Benzene (large excess) | This compound | , |
| Alkylating Agent | tert-Butyl chloride | tert-Butyl chloride | ,[7] |
| Catalyst | Anhydrous AlCl₃ | Anhydrous AlCl₃ | ,[7] |
| Temperature | 0-5 °C | 0 °C to Room Temp. | ,[7] |
| Reaction Time | ~7 hours | Not specified, but addition is rapid | ,[6] |
| Primary Product | This compound | 1,4-di-tert-butylbenzene | ,[7] |
| Product Boiling Point | 167-169 °C | N/A (Solid at RT) | , |
| Yield | 35-45 g (from 50g t-BuCl) | Not specified |
Application in Drug Development: Metabolic Stability
The tert-butyl group is often incorporated into drug candidates to enhance metabolic stability.[2] The primary route of metabolism for a tert-butyl group is oxidation by cytochrome P450 (CYP) enzymes to form a primary alcohol, which can then be further oxidized or conjugated for excretion.[3] This oxidative metabolism can lead to high clearance rates and short half-lives for drugs.[2]
The steric bulk of the tert-butyl group can hinder the access of metabolizing enzymes to other parts of the molecule, thereby protecting more labile functional groups from degradation.[3] However, the tert-butyl group itself is a site of metabolism.[2][3] Understanding this pathway is crucial for drug design, as chemists may seek to replace the tert-butyl group with bioisosteres (like a trifluoromethylcyclopropyl group) to block this metabolic route while retaining the desired steric and electronic properties.[2]
References
- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans [mdpi.com]
- 2. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cerritos.edu [cerritos.edu]
- 7. Making sure you're not a bot! [oc-praktikum.de]
Application Notes and Protocols: Tert-Butylbenzene as a Crosslinking Agent in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butylbenzene (TBB) is an aromatic hydrocarbon that can function as a crosslinking agent in polymer chemistry.[1] When incorporated into a polymer matrix and activated, typically by a free-radical initiator, TBB can form covalent bonds between polymer chains. This process, known as crosslinking, transforms linear or branched polymers into a three-dimensional network.[1] The resulting thermoset materials exhibit significantly enhanced mechanical strength, thermal stability, and chemical resistance compared to their thermoplastic precursors.[2] The unique structure of this compound contributes to the properties of the final crosslinked polymer. The purity of the this compound used is a critical factor, as impurities can interfere with the crosslinking process and compromise the performance of the final material.[1]
Mechanism of Action: Peroxide-Initiated Crosslinking
The crosslinking of polymers using this compound is typically initiated by organic peroxides, such as dicumyl peroxide (DCP). The process is a free-radical chain reaction consisting of three main stages: initiation, propagation, and termination.
-
Initiation: At elevated temperatures, the peroxide initiator undergoes homolytic cleavage to form highly reactive free radicals.[3]
-
Propagation: These primary radicals abstract hydrogen atoms from the polymer backbone and from the tert-butyl group of this compound, creating polymer macroradicals and this compound radicals. These newly formed radicals can then react with other polymer chains, propagating the crosslinking process.
-
Termination: The reaction terminates when two radicals combine or through disproportionation reactions. The result is a stable, crosslinked polymer network.
Effects on Polymer Properties
The introduction of crosslinks via this compound significantly alters the physical and chemical properties of the base polymer:
-
Mechanical Properties: Crosslinking increases the tensile strength and modulus of the polymer while often reducing its elongation at break.[2] The rigid three-dimensional network restricts polymer chain mobility, leading to a more robust material.
-
Thermal Stability: The interconnected network structure enhances the thermal stability of the polymer, increasing its melting point and degradation temperature.[4]
-
Chemical Resistance: The crosslinked network reduces the polymer's susceptibility to solvents, as the covalent bonds prevent the polymer chains from dissolving.
Experimental Protocols
The following protocols provide a representative methodology for the crosslinking of Low-Density Polyethylene (LDPE) using this compound and characterization of the resulting material.
Protocol 1: Crosslinking of LDPE via Melt Mixing and Compression Molding
Objective: To prepare crosslinked LDPE samples with varying concentrations of this compound.
Materials:
-
Low-Density Polyethylene (LDPE) pellets
-
This compound (TBB), 99% purity
-
Dicumyl peroxide (DCP), 98% purity
-
Antioxidant (e.g., Irganox 1010)
Equipment:
-
Internal mixer (e.g., Brabender Plasti-Corder)
-
Compression molding press
-
Metal mold (e.g., 150 mm x 150 mm x 2 mm)
-
Analytical balance
-
Fume hood
Procedure:
-
Formulation Preparation: Prepare different formulations by varying the weight percentage of TBB and DCP relative to the LDPE. A constant amount of antioxidant (e.g., 0.2 phr - parts per hundred resin) should be used.
-
Melt Mixing:
-
Set the internal mixer temperature to 130°C and the rotor speed to 50 rpm.
-
Add the LDPE pellets to the mixing chamber and allow them to melt for 3-5 minutes.
-
Add the pre-weighed amounts of TBB, DCP, and antioxidant to the molten LDPE.
-
Mix for 8-10 minutes to ensure homogeneous dispersion.
-
-
Compression Molding:
-
Preheat the compression molding press to 180°C.
-
Place the compounded material into the preheated mold.
-
Apply a pressure of 10 MPa for 15 minutes to allow for crosslinking to occur.
-
Cool the mold under pressure to room temperature.
-
Remove the crosslinked LDPE sheet from the mold.
-
Protocol 2: Determination of Gel Content (ASTM D2765)
Objective: To quantify the extent of crosslinking by measuring the insoluble fraction of the polymer.
Materials:
-
Crosslinked LDPE sample
-
Xylene
-
Antioxidant (e.g., phenyl-β-naphthylamine)
-
Stainless steel mesh cage (120 mesh)
Equipment:
-
Soxhlet extraction apparatus
-
Heating mantle
-
Analytical balance
-
Vacuum oven
Procedure:
-
Weigh approximately 0.3 g of the crosslinked LDPE sample (W₁).
-
Place the sample in the stainless steel mesh cage.
-
Add 200 mL of xylene and a small amount of antioxidant to the extraction flask.
-
Perform the extraction for 12 hours.
-
After extraction, carefully remove the mesh cage containing the sample and dry it in a vacuum oven at 80°C until a constant weight is achieved (W₂).
-
Calculate the gel content using the following formula:
-
Gel Content (%) = (W₂ / W₁) x 100
-
Protocol 3: Mechanical Property Testing
Objective: To evaluate the effect of crosslinking on the tensile properties of LDPE.
Procedure:
-
Cut dumbbell-shaped specimens from the compression-molded sheets according to ASTM D638.
-
Conduct tensile tests using a universal testing machine at a crosshead speed of 50 mm/min.
-
Record the tensile strength and elongation at break for each sample.
Protocol 4: Thermal Stability Analysis
Objective: To assess the thermal stability of the crosslinked LDPE.
Procedure:
-
Perform thermogravimetric analysis (TGA) on 5-10 mg of the crosslinked sample.
-
Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Determine the onset temperature of decomposition (Tonset) and the temperature at maximum degradation rate (Tmax).
Data Presentation
The following tables present representative data illustrating the expected effects of varying this compound and dicumyl peroxide concentrations on the properties of LDPE.
Table 1: Effect of this compound and Dicumyl Peroxide Concentration on Gel Content
| Sample ID | LDPE (phr) | TBB (phr) | DCP (phr) | Gel Content (%) |
| LDPE-C1 | 100 | 1.0 | 0.5 | 65-75 |
| LDPE-C2 | 100 | 2.0 | 0.5 | 70-80 |
| LDPE-C3 | 100 | 1.0 | 1.0 | 75-85 |
| LDPE-C4 | 100 | 2.0 | 1.0 | 80-90 |
Table 2: Effect of Crosslinking on Mechanical Properties
| Sample ID | Tensile Strength (MPa) | Elongation at Break (%) |
| Neat LDPE | 10-12 | 500-600 |
| LDPE-C1 | 15-18 | 300-400 |
| LDPE-C2 | 17-20 | 250-350 |
| LDPE-C3 | 18-22 | 200-300 |
| LDPE-C4 | 20-25 | 150-250 |
Table 3: Effect of Crosslinking on Thermal Stability
| Sample ID | Tonset (°C) | Tmax (°C) |
| Neat LDPE | 350-360 | 400-410 |
| LDPE-C1 | 360-370 | 415-425 |
| LDPE-C2 | 365-375 | 420-430 |
| LDPE-C3 | 370-380 | 425-435 |
| LDPE-C4 | 375-385 | 430-440 |
Conclusion
This compound, when used in conjunction with a peroxide initiator, serves as an effective crosslinking agent for polymers like LDPE. The formation of a three-dimensional network structure leads to significant improvements in the mechanical and thermal properties of the material. The provided protocols offer a foundational framework for researchers to explore the use of this compound in developing advanced polymeric materials for a variety of applications. Further optimization of the formulation and processing conditions can be tailored to achieve specific material performance characteristics.
References
Tert-Butylbenzene: A Versatile Intermediate in Pharmaceutical Synthesis
Introduction
Tert-butylbenzene, a simple aromatic hydrocarbon, serves as a crucial starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its bulky tert-butyl group can impart desirable pharmacokinetic properties to drug molecules, such as increased metabolic stability and enhanced potency. This application note explores the utility of this compound as a precursor for active pharmaceutical ingredients (APIs), focusing on its conversion to key synthetic intermediates and their subsequent elaboration into potential therapeutic agents. We provide detailed experimental protocols for the synthesis of a key intermediate, 4-tert-butylbenzoic acid, and its application in the preparation of a potential anti-inflammatory agent.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄ |
| Molecular Weight | 134.22 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 169 °C |
| Melting Point | -58 °C |
| Density | 0.867 g/cm³ |
Key Synthetic Applications
The primary route for utilizing this compound in pharmaceutical synthesis involves its functionalization to introduce reactive groups that can be further modified. A common and critical transformation is the oxidation of the aromatic ring's benzylic position (if one were present) or, more practically, the para-position to a carboxylic acid. In the absence of a benzylic methyl group on this compound itself, a related starting material, p-tert-butyltoluene, is often used for this oxidation. However, for the purpose of demonstrating the journey from the parent hydrocarbon, we will focus on the functionalization of the this compound core.
A key intermediate derived from this compound is 4-tert-butylbenzoic acid . This carboxylic acid, and its activated form, 4-tert-butylbenzoyl chloride, are versatile building blocks for creating more complex molecules with potential therapeutic applications, particularly in the realm of anti-inflammatory drugs.[1]
Experimental Protocols
Protocol 1: Synthesis of 4-tert-butylbenzenesulfonic acid from this compound
This protocol details the sulfonation of this compound, a common method to introduce a functional group onto the aromatic ring.
Materials:
-
This compound
-
Fuming sulfuric acid (15% SO₃)
-
Sodium bicarbonate
-
Sodium chloride
-
Water
-
Ice
Procedure:
-
To 40 grams of this compound in a round-bottomed flask, slowly add 45 ml of fuming sulfuric acid containing 15% sulfur trioxide over 20 minutes. Maintain the temperature below 25°C with frequent shaking.
-
Slowly heat the mixture to 80°C with constant stirring, at which point the oily layer of this compound should completely dissolve.
-
Pour the reaction mixture into 300 ml of water.
-
Carefully neutralize the acid by adding 15 grams of sodium bicarbonate.
-
Filter the solution to remove any solid impurities.
-
To salt out the sodium salt of the product, add 30 grams of sodium chloride and heat until it is fully dissolved.
-
Cool the solution thoroughly in an ice bath to crystallize the product.
-
Collect the crystalline product by filtration and wash it with a saturated solution of sodium chloride.
-
Dry the sodium 4-(tert-butyl)benzenesulfonate salt in an oven at 120°C. The product contains one molecule of water of crystallization and has a melting point of 240°C.
-
To obtain the free 4-tert-butylbenzenesulfonic acid, neutralize the sodium salt with a stoichiometric amount of a strong acid and extract the product with ether. Evaporation of the ether yields the final product.
Protocol 2: Synthesis of p-tert-butylbenzoic acid via Oxidation of p-tert-butyltoluene
While not starting directly from this compound, this protocol for the oxidation of the closely related p-tert-butyltoluene is a highly relevant and industrially significant method to produce the key intermediate, p-tert-butylbenzoic acid.[2][3]
Materials:
-
p-tert-butyltoluene
-
Cobaltous diacetate
-
Air or oxygen
-
Toluene
-
Water
Procedure:
-
Charge a reaction kettle with 100 kg of p-tert-butyltoluene and 0.3 kg of cobaltous diacetate.[3]
-
Introduce air or oxygen into the reactor.[3]
-
Initiate the reaction by heating to a temperature between 150-155°C and maintain for 0.5 to 1 hour.[2][3]
-
Reduce the temperature to 135-145°C and continue the oxidation reaction for more than 5 hours to obtain the crude p-tert-butylbenzoic acid.[2][3]
-
Cool the crude product to induce crystallization.[2]
-
Separate the crystals by centrifugation and wash with p-tert-butyltoluene.[2]
-
Dissolve the centrifuged crude product in toluene by heating.[2]
-
Filter the hot solution to remove impurities and then wash with water.[2]
-
Transfer the material to a recrystallization kettle, cool to crystallize, and collect the purified product by centrifugation.[2]
-
Wash the final product with toluene and dry to obtain the p-tert-butylbenzoic acid.[2]
Quantitative Data for p-tert-butylbenzoic acid Synthesis:
| Parameter | Value | Reference |
| Purity (HPLC) | ≥ 99.2% | [2] |
| Melting Point | 164.0-167.0 °C | [2] |
| Acid Value | 312-316 mgKOH/g | [2] |
| Moisture | ≤ 0.08% | [2] |
| Toluene | ≤ 0.05% | [2] |
Protocol 3: Synthesis of tert-butyl 2-(4-tert-butylbenzamido)phenylcarbamate (a potential anti-inflammatory agent)
This protocol demonstrates the use of 4-tert-butylbenzoic acid in the synthesis of a novel amide derivative with potential anti-inflammatory activity.[4]
Materials:
-
4-tert-butylbenzoic acid
-
tert-butyl 2-aminophenylcarbamate
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-diisopropylethylamine (DIPEA)
-
N,N-dimethylformamide (DMF)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a stirred solution of 0.150 g (0.84 mmol) of 4-tert-butylbenzoic acid in 5 cm³ of DMF at 0°C, add 0.120 cm³ (1.26 mmol) of DIPEA, 0.192 g (0.924 mmol) of tert-butyl 2-aminophenylcarbamate, 0.240 g (1.26 mmol) of EDCI, and 0.170 g (1.26 mmol) of HOBt successively.[4]
-
Stir the reaction mixture for 30 minutes at 0°C and then allow it to warm to room temperature for 3 hours to complete the reaction.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (70:30, v/v) as the eluent.[4]
Quantitative Data for the Synthesis:
| Parameter | Value | Reference |
| Yield | 83.3% (0.285 g) | [4] |
| Appearance | Off-white solid | [4] |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic processes described.
Caption: Synthesis of 4-tert-butylbenzenesulfonic acid.
Caption: Synthesis of p-tert-butylbenzoic acid.
Caption: Synthesis of a potential anti-inflammatory agent.
Conclusion
This compound and its derivatives, particularly 4-tert-butylbenzoic acid, are valuable intermediates in the synthesis of pharmaceutically relevant compounds. The protocols provided herein offer detailed methodologies for the preparation of these key intermediates and their subsequent use in the synthesis of a potential anti-inflammatory agent. The bulky tert-butyl group is a key structural motif that can be strategically incorporated into drug candidates to modulate their physicochemical and pharmacological properties. Further exploration of the synthetic utility of this compound and its derivatives is likely to yield novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN102617335A - Process for synthesizing p-tert-butylbenzoic acid - Google Patents [patents.google.com]
- 3. CN102617335B - Process for synthesizing p-tert-butylbenzoic acid - Google Patents [patents.google.com]
- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Standards of tert-Butylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analysis of tert-butylbenzene using certified reference materials. The methodologies outlined are essential for quality control, purity assessment, and quantification of this compound in various matrices.
Analytical Standards and Physical Properties
Certified reference materials (CRMs) for this compound are available from several suppliers, ensuring the traceability and accuracy of analytical measurements. These standards are offered in various formats, including neat (pure substance) and in solution at certified concentrations.
Table 1: Commercially Available Analytical Standards for this compound
| Supplier | Product Description | Purity/Concentration | Format | CAS Number |
| LGC Standards | This compound | Not specified | Neat | 98-06-6[1][2] |
| AccuStandard | This compound | 200 µg/mL | In PT Methanol | 98-06-6[3] |
| Sigma-Aldrich | 1,3,5-Tri-tert-butylbenzene | ≥98.0% (GC) | Crystals | 1460-02-2[3] |
| CRM LABSTANDARD | Benzene, tert-butyl- | ≥ 95% | Neat | 98-06-6[4] |
| NSI Lab Solutions | This compound #1106 | 5000 ug/mL | In Methanol | 98-06-6[5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄ | [6] |
| Molecular Weight | 134.22 g/mol | PubChem |
| CAS Number | 98-06-6 | [1] |
| Boiling Point | 169 °C | [6] |
| Melting Point | -58 °C | [6] |
| Density | 0.867 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.492 | [7] |
| Solubility in Water | 29.5 mg/L at 25 °C | PubChem |
Analytical Methodologies
The primary analytical techniques for the identification and quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds like this compound.
This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
1. Standard and Sample Preparation:
-
Calibration Standards: Prepare a stock solution of this compound certified reference material in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL. Perform serial dilutions to create a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation method will depend on the matrix.
-
Liquid Samples (e.g., water): For aqueous samples, liquid-liquid extraction (LLE) with a non-polar solvent like hexane or solid-phase extraction (SPE) can be used to extract and concentrate this compound.[4] A headspace GC-MS method is also suitable for water samples, where a 5.0 mL sample with 2 g NaCl is heated in a sealed vial at 85°C for 30 minutes before injection of the headspace gas.[5]
-
Solid Samples (e.g., soil, sediment): Soxhlet extraction or ultrasonic extraction with a suitable solvent can be employed.[4]
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector.
-
Mode: Splitless (for trace analysis) or Split (e.g., 20:1 ratio for higher concentrations).
-
Injector Temperature: 250°C.
-
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-300 for qualitative analysis and identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions for this compound: m/z 119 (quantifier), 134, and 91 (qualifiers).[1]
-
Table 3: Typical GC-MS Performance Data
| Parameter | Typical Value |
| Retention Time | Dependent on the specific GC conditions, but expected to be in the mid-range of the chromatogram. |
| Limit of Detection (LOD) | ~0.01 µg/L (for water samples using headspace GC-MS)[5] |
| Limit of Quantification (LOQ) | ~0.03 µg/L (for water samples using headspace GC-MS) |
| Linearity (R²) | > 0.995 over the calibration range. |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds. For non-polar compounds like this compound, reversed-phase HPLC is the method of choice.
This protocol provides a starting point for the analysis of this compound by HPLC. Method optimization may be required.
1. Standard and Sample Preparation:
-
Calibration Standards: Prepare a stock solution of the this compound certified reference material in the mobile phase (see below) at a concentration of 1 mg/mL. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV/Vis or Mass Spectrometric detector.
-
Column: Newcrom R1 column (a special reverse-phase column with low silanol activity) or a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (MeCN) and water. For example, a mixture of acetonitrile and water containing phosphoric acid can be used. For MS-compatible applications, replace phosphoric acid with formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV Detection: Wavelength set to 210 nm or 254 nm.
-
MS Detection: Electrospray ionization (ESI) in positive mode may be used, although ionization of this compound can be challenging.
-
Table 4: Typical HPLC Performance Data
| Parameter | Typical Value |
| Retention Time | Dependent on the column and mobile phase composition. |
| Limit of Detection (LOD) | Method-dependent, typically in the low ng/mL range. |
| Limit of Quantification (LOQ) | Method-dependent, typically in the mid-to-high ng/mL range. |
| Linearity (R²) | > 0.995 over the calibration range. |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 85 - 115% |
Quality Control and System Suitability
To ensure the reliability of the analytical results, the following quality control and system suitability checks should be performed:
-
System Suitability: Before sample analysis, inject a standard solution multiple times (e.g., n=5) to check for system precision. The relative standard deviation (%RSD) of the peak areas should be less than 2%.
-
Blanks: Analyze a solvent blank and a method blank to ensure that there is no contamination from the solvent or the sample preparation process.
-
Calibration Verification: A calibration standard should be run periodically throughout the analytical sequence to verify the stability of the instrument's response.
-
Spike Recovery: For sample analysis, a matrix spike (a sample fortified with a known amount of this compound) should be analyzed to assess the effect of the sample matrix on the analytical method.
These detailed application notes and protocols provide a comprehensive guide for the accurate and reliable analysis of this compound using certified analytical standards. Adherence to these methodologies and good laboratory practices will ensure data of high quality and integrity.
References
Application Note: Quantitative Analysis of Residual Solvents in Pharmaceutical Preparations Using Tert-Butylbenzene as an Internal Standard by Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the pharmaceutical industry, the quantification of residual solvents is a critical quality control step to ensure the safety and stability of drug products. Gas chromatography (GC) with flame ionization detection (FID) is a widely used technique for this purpose due to its high resolution and sensitivity for volatile and semi-volatile organic compounds. The use of an internal standard (IS) is essential for achieving accurate and precise quantification by correcting for variations in sample injection volume, instrument response, and sample preparation.
Tert-butylbenzene is an excellent candidate for use as an internal standard in the GC analysis of many common residual solvents. Its aromatic nature and boiling point (169 °C) allow it to be well-separated from many common solvents and not interfere with the analytes of interest. Furthermore, it is chemically inert and does not react with the analytes or the column stationary phase. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of residual solvents in a pharmaceutical matrix.
Logical Relationship for Internal Standard Selection
Caption: Selection criteria for an internal standard in GC analysis.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Methanol (HPLC grade), N,N-Dimethylformamide (DMF, HPLC grade)
-
Analytes: Certified reference standards of common residual solvents (e.g., Ethanol, Isopropyl Acetate, Toluene)
-
Internal Standard: this compound (≥99% purity)
-
Sample: Pharmaceutical drug substance or product
2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (10,000 µg/mL): Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Analyte Stock Solution (20,000 µg/mL each): Accurately weigh approximately 200 mg of each residual solvent into individual 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Mixed Analyte Working Solution (1000 µg/mL each): Combine appropriate aliquots of each analyte stock solution and dilute with methanol to create a mixed standard. For example, to prepare a 10 mL solution, add 500 µL of each 20,000 µg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the mixed analyte working solution with methanol to achieve concentrations ranging from 10 µg/mL to 500 µg/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 100 µg/mL of this compound.
3. Sample Preparation
-
Accurately weigh approximately 100 mg of the pharmaceutical sample into a 10 mL volumetric flask.
-
Add 5 mL of DMF to dissolve the sample. Sonicate if necessary to ensure complete dissolution.
-
Spike the solution with 100 µL of the 10,000 µg/mL this compound internal standard stock solution.
-
Dilute to the mark with DMF.
-
Filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.
4. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent)
-
Injector: Split/Splitless, 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
-
Carrier Gas: Helium, constant flow at 2.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp 1: 10 °C/min to 180 °C
-
Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes
-
-
Detector Temperature: 280 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
Experimental Workflow
Caption: Workflow for quantitative analysis using an internal standard.
Data Presentation
Table 1: Retention Times of Analytes and Internal Standard
| Compound | Retention Time (min) |
| Ethanol | 4.2 |
| Isopropyl Acetate | 7.8 |
| Toluene | 10.5 |
| This compound (IS) | 12.1 |
Table 2: Calibration Data for Toluene
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 10 | 15,234 | 150,123 | 0.101 |
| 50 | 76,170 | 151,500 | 0.503 |
| 100 | 151,890 | 149,980 | 1.013 |
| 250 | 378,500 | 150,500 | 2.515 |
| 500 | 755,400 | 151,200 | 4.996 |
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 for all analytes |
| Limit of Detection (LOD) | 1 µg/mL for Toluene |
| Limit of Quantitation (LOQ) | 5 µg/mL for Toluene |
| Precision (%RSD, n=6) | < 2.0% for all analytes at 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% for all analytes at 100 µg/mL |
This application note demonstrates a robust and reliable GC-FID method for the quantification of residual solvents in pharmaceutical samples using this compound as an internal standard. The provided protocol offers excellent linearity, precision, and accuracy. The use of this compound as an internal standard effectively compensates for potential variations in sample injection and instrument response, making it a suitable choice for routine quality control in a drug development setting. The experimental parameters can be adapted for different analytes and sample matrices with appropriate method validation.
Application Notes and Protocols for the Synthesis of 1,4-di-tert-butylbenzene
Introduction
1,4-di-tert-butylbenzene is a useful organic intermediate in the synthesis of various materials, including polymers, pharmaceuticals, and agrochemicals.[1] Its symmetrical structure and bulky tert-butyl groups impart unique properties to its derivatives. This document provides a detailed protocol for the synthesis of 1,4-di-tert-butylbenzene via the Friedel-Crafts alkylation of tert-butylbenzene with tert-butyl chloride, using anhydrous aluminum chloride as a Lewis acid catalyst.[2] This electrophilic aromatic substitution reaction is a classic example of C-C bond formation.[2] The protocol is designed for researchers in organic synthesis and drug development, providing a reproducible method for obtaining the desired product. The formation of 1,4-di-tert-butylbenzene is favored under kinetic control, as it crystallizes out of the reaction mixture, which helps to prevent further alkylation or isomerization to the thermodynamically more stable 1,3,5-tri-tert-butylbenzene.[3]
Materials and Methods
Materials:
-
This compound
-
tert-butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Diethyl ether
-
Ice-cold water
-
Aqueous sodium hydroxide solution (10%)
-
Anhydrous drying agent (e.g., potassium carbonate)[3]
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Internal thermometer
-
Drying tube
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization
-
Fume hood
Experimental Protocol
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, an internal thermometer, and a drying tube. It is crucial to perform the reaction under anhydrous conditions as aluminum chloride reacts readily with moisture.[2]
-
The entire apparatus should be set up in a fume hood due to the evolution of HCl gas during the reaction.[2]
Procedure:
-
In the reaction flask, combine this compound and tert-butyl chloride.[3]
-
Cool the mixture to 0°C using an ice/salt bath while stirring.[3]
-
Once the mixture has reached 0°C, add anhydrous aluminum chloride in portions over a period of time, ensuring the temperature does not rise significantly.[2][3] The addition of the catalyst will likely result in the formation of a light-yellow solid reaction mixture.[3]
-
After the complete addition of aluminum chloride, remove the ice bath and allow the reaction mixture to warm to room temperature while continuing to stir.[2]
Work-up and Purification:
-
Quench the reaction by carefully adding ice-cold water to the reaction mixture, followed by diethyl ether.[2]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and a 10% aqueous sodium hydroxide solution.[3]
-
Dry the organic layer over an anhydrous drying agent (e.g., potassium carbonate).[3]
-
Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude product.[2][3]
-
Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol to yield white crystals of 1,4-di-tert-butylbenzene.[3][4]
Data Presentation
| Parameter | Value (10.0 mmol scale) | Reference |
| This compound | 1.34 g (1.54 mL) | [3] |
| tert-butyl chloride | 1.85 g (2.10 mL) | [3] |
| Anhydrous Aluminum Chloride | 200 mg | [3] |
| Reaction Temperature | 0°C | [3] |
| Product Melting Point | 76-78 °C | [4] |
Characterization
The final product can be characterized by various spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 7.31 (s, 4H, aromatic protons), 1.31 (s, 18H, tert-butyl protons).[5]
Safety Precautions
-
tert-Butyl chloride: Highly flammable liquid and vapor.[6] Avoid contact with skin and eyes, and prevent inhalation.[6][7][8] Keep away from open flames and sources of ignition.[6]
-
Aluminum chloride: Reacts violently with water. Handle in a dry environment.
-
The reaction generates hydrogen chloride gas , which is corrosive and toxic.[6] This procedure must be performed in a well-ventilated fume hood.[2]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 1,4-di-tert-butylbenzene.
References
- 1. Page loading... [guidechem.com]
- 2. cerritos.edu [cerritos.edu]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. 1,4-Di-tert-butylbenzene | 1012-72-2 [chemicalbook.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. lobachemie.com [lobachemie.com]
Application Notes and Protocols: Tert-butylbenzene in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butylbenzene is a readily available aromatic hydrocarbon that serves as a versatile reagent and substrate in a variety of transition metal-catalyzed coupling reactions. Its sterically demanding tert-butyl group plays a crucial role in directing regioselectivity and influencing reactivity in C-H activation and functionalization processes. These characteristics make this compound and its derivatives valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
These application notes provide an overview of key coupling reactions involving this compound, complete with detailed experimental protocols and mechanistic insights. The information is intended to guide researchers in leveraging the unique properties of this reagent for innovative synthetic strategies.
I. Palladium-Catalyzed Intramolecular C(sp³)–H Activation/Arylation
The intramolecular coupling of 2-iodo-tert-butylbenzene derivatives showcases the ability of the tert-butyl group to facilitate the formation of a cyclobutabenzene ring system through a palladium-catalyzed C(sp³)–H activation. This transformation is a powerful tool for constructing strained polycyclic frameworks.[1]
Experimental Protocol: Synthesis of 1,1-Dimethyl-1,2-dihydrocyclobutabenzene
Materials:
-
2-iodo-tert-butylbenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl bromide (e.g., bromobenzene)
-
Potassium carbonate (K₂CO₃)
-
Quaternary ammonium salt (e.g., tetrabutylammonium bromide)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodo-tert-butylbenzene (1.0 equiv), aryl bromide (1.2 equiv), potassium carbonate (2.0 equiv), and the quaternary ammonium salt (0.1 equiv).
-
Add palladium(II) acetate (5 mol%).
-
Add anhydrous DMF to achieve a concentration of 0.1 M with respect to 2-iodo-tert-butylbenzene.
-
Seal the flask and heat the reaction mixture to 120 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford the desired 1,1-dimethyl-1,2-dihydrocyclobutabenzene.
Quantitative Data
| Entry | Aryl Bromide | Yield (%) | Reference |
| 1 | Bromobenzene | 75 | [1] |
| 2 | 4-Bromotoluene | 72 | [1] |
| 3 | 4-Bromoanisole | 68 | [1] |
Reaction Workflow
II. Rhodium-Catalyzed C(sp²)–H Activation/Annulation
In this application, a derivative of this compound, tert-butyl benzoyloxycarbamate, undergoes a rhodium-catalyzed C(sp²)–H activation and annulation with 1,3-diynes. This reaction provides a direct route to biologically relevant alkynylated isocoumarins and bis-isocoumarins.[2][3][4][5][6]
Experimental Protocol: Synthesis of Alkynylated Isocoumarins
Materials:
-
tert-Butyl benzoyloxycarbamate derivative
-
1,3-Diyne
-
[Cp*RhCl₂]₂
-
Silver acetate (AgOAc)
-
2,2,2-Trifluoroethanol (TFE), anhydrous
Procedure:
-
In a sealed tube, combine the tert-butyl benzoyloxycarbamate (1.5 equiv), 1,3-diyne (1.0 equiv), [Cp*RhCl₂]₂ (5 mol%), and silver acetate (40 mol%).
-
Add anhydrous TFE to achieve a concentration of 0.1 M with respect to the 1,3-diyne.
-
Seal the tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the desired alkynylated isocoumarin.
Quantitative Data
| Entry | tert-Butyl Benzoyloxycarbamate Substituent | 1,3-Diyne | Yield (%) | Reference |
| 1 | H | Tetradeca-6,8-diyne | 85 | [3] |
| 2 | 4-Me | Tetradeca-6,8-diyne | 82 | [3] |
| 3 | 4-OMe | 1,4-Diphenylbuta-1,3-diyne | 78 | [3] |
| 4 | 4-Cl | Tetradeca-6,8-diyne | 75 | [3] |
Proposed Catalytic Cycle
III. Non-Directed Catalytic Hydroxylation of C(sp³)–H Bonds
A significant advancement in C-H functionalization is the non-directed hydroxylation of the sterically hindered primary C-H bonds of the tert-butyl group. This transformation is achieved using a highly electrophilic manganese catalyst, providing a novel method for introducing a primary alcohol functionality.[7][8][9][10]
Experimental Protocol: Hydroxylation of a tert-Butyl Group
Materials:
-
Substrate containing a tert-butyl group (e.g., 1-adamantyl pivalate)
-
[Mn(CF₃bpeb)(OTf)₂] catalyst
-
Acetic acid (AcOH)
-
Hydrogen peroxide (H₂O₂) (35% in water, diluted in NFTBA)
-
Nonafluoro-tert-butyl alcohol (NFTBA)
Procedure:
-
In a vial, dissolve the substrate (1.0 equiv, 0.1 M) and the manganese catalyst (1-5 mol%) in NFTBA.
-
Add acetic acid (1.0 equiv).
-
Prepare a 0.35 M solution of H₂O₂ in NFTBA.
-
Using a syringe pump, add the H₂O₂ solution (1.0 equiv) to the reaction mixture over 30 minutes at 25 °C.
-
Stir the reaction for an additional 30 minutes after the addition is complete.
-
Quench the reaction by adding a small amount of solid MnO₂.
-
Filter the mixture and analyze the filtrate by GC-FID to determine conversion and yield. For isolation, the solvent can be removed, and the residue purified by column chromatography.
Quantitative Data
| Entry | Substrate | Catalyst Loading (mol%) | Conversion (%) | Yield of Primary Alcohol (%) | Reference |
| 1 | 1-Adamantyl pivalate | 1 | 85 | 75 | [7] |
| 2 | 2,2,3,3-Tetramethylbutane | 5 | >95 | 88 | [7] |
| 3 | 1-tert-Butyl-4-methoxybenzene | 2 | 65 | 58 | [7] |
Reaction Logic Diagram
Conclusion
The examples provided herein demonstrate the significant utility of this compound and its derivatives in modern organic synthesis. The steric and electronic properties of the tert-butyl group can be strategically employed to control the outcome of various coupling reactions, enabling the construction of complex and valuable molecules. The detailed protocols and data presented serve as a practical guide for researchers to explore and apply these powerful synthetic methods in their own work. Further exploration of catalyst systems and reaction conditions is expected to continue expanding the scope and applicability of this compound in coupling chemistry.
References
- 1. Dirhodium-catalyzed C-H arene amination using hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Rhodium-Catalyzed Selective C(sp2)-H Activation/Annulation of tert-Butyl Benzoyloxycarbamates with 1,3-Diynes: A One Step Access to Alkynylated Isocoumarins and Bis-Isocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. art.torvergata.it [art.torvergata.it]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing tert-Butylbenzene Synthesis
Welcome to the technical support center for tert-butylbenzene reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of benzene.[1][2][3] This typically involves reacting benzene with a tert-butylating agent, such as tert-butyl chloride or tert-butanol, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[4][5] Another approach involves the protonation of isobutylene with an acid catalyst in the presence of benzene.[2]
Q2: My Friedel-Crafts alkylation reaction is resulting in a low yield. What are the potential causes and solutions?
Low or no product yield in a Friedel-Crafts alkylation can stem from several factors:
-
Inactive Catalyst: The Lewis acid catalyst, particularly aluminum chloride, is highly sensitive to moisture.[1][6] If the catalyst has been exposed to the atmosphere, it may be hydrated and inactive.
-
Deactivated Aromatic Substrate: Friedel-Crafts alkylations are generally not effective on aromatic rings that are strongly deactivated by electron-withdrawing groups.[3][7]
-
Insufficiently Reactive Alkylating Agent: While tert-butyl halides are quite reactive, the choice of alkylating agent can influence the reaction rate.
-
Low Reaction Temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can result in a very slow or stalled reaction.[5]
Troubleshooting Steps:
-
Always use a fresh, unopened container of anhydrous aluminum chloride or ensure it has been stored under anhydrous conditions.[6]
-
Ensure your aromatic starting material is not strongly deactivated.
-
Gradually increase the reaction temperature, carefully monitoring for product formation and any increase in side products.[5]
Q3: I am observing significant amounts of di-tert-butylbenzene and other polyalkylated products. How can I improve the selectivity for the mono-substituted product?
A common issue in Friedel-Crafts alkylation is polyalkylation.[3][8] This occurs because the alkylated product (this compound) is more nucleophilic than the starting benzene ring, making it more susceptible to further alkylation.[1]
Strategies to Minimize Polyalkylation:
-
Use a Large Excess of the Aromatic Substrate: By using a large excess of benzene, you increase the statistical probability that the electrophile will react with a benzene molecule rather than the already substituted this compound.[5][7][9]
-
Control Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and reduce the likelihood of subsequent alkylations.[5]
-
Slow Addition of Reagents: A slow, dropwise addition of the alkylating agent to the benzene and catalyst mixture can help to maintain a low concentration of the electrophile, favoring mono-alkylation.[9]
Q4: The reaction mixture is turning dark or charring. What is causing this and how can it be prevented?
Darkening or charring of the reaction mixture is often an indication that the reaction is too vigorous, leading to decomposition and side reactions.[5]
Preventative Measures:
-
Maintain Low Temperatures: Use an ice bath to control the exothermic nature of the reaction, especially during the addition of the catalyst and the alkylating agent.[4]
-
Controlled Reagent Addition: Add the Lewis acid catalyst and the alkylating agent slowly and in portions to manage the rate of reaction and heat generation.[1][10]
Q5: How can I effectively purify the crude this compound product?
Purification is essential to remove unreacted starting materials, polyalkylated byproducts, and catalyst residues.
-
Work-up: The reaction is typically quenched by slowly adding ice and water to decompose the aluminum chloride complex. The organic layer is then separated.
-
Washing: The organic layer should be washed with a dilute acid solution, followed by a sodium bicarbonate solution to remove any remaining catalyst and acidic byproducts, and finally with water.[5][11]
-
Drying: The organic layer should be dried over an anhydrous drying agent such as calcium chloride or sodium sulfate.[5][11]
-
Distillation: Fractional distillation is the most common method for purifying this compound, separating it from any remaining benzene and higher-boiling polyalkylated products.[11] The boiling point of this compound is approximately 169°C.[12]
Troubleshooting Guide
The following table provides a summary of common issues, their potential causes, and suggested solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (e.g., hydrated AlCl₃).[6] | Use a fresh, anhydrous Lewis acid catalyst.[5] |
| Aromatic ring is strongly deactivated.[7] | Ensure the aromatic ring is not substituted with strong electron-withdrawing groups. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress.[5] | |
| Formation of Polyalkylation Products | The mono-alkylated product is more reactive than the starting material.[1][8] | Use a large excess of the aromatic substrate.[5][9] |
| High concentration of alkylating agent. | Add the alkylating agent slowly and dropwise.[9] | |
| Charring or Darkening of Reaction Mixture | The reaction is too vigorous, leading to decomposition.[5] | Control the rate of addition of the alkylating agent or catalyst.[5] |
| Perform the reaction at a lower temperature, using an ice bath if necessary. | ||
| Formation of Isomeric Products | Carbocation rearrangement (less common with tertiary carbocations).[1] | Use an alkylating agent that forms a stable carbocation. For non-tertiary alkylations, consider Friedel-Crafts acylation followed by reduction.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzene and tert-Butyl Chloride
This protocol describes the Friedel-Crafts alkylation of benzene with tert-butyl chloride using aluminum chloride as a catalyst.[5]
Materials:
-
Dry Benzene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Cold water
-
Aqueous sodium hydroxide solution (10%)
-
Anhydrous calcium chloride
Procedure:
-
Set up a round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas trap to handle the evolving HCl gas.
-
In the reaction flask, place anhydrous aluminum chloride and dry benzene.
-
Cool the flask in a salt-ice bath to a temperature of 0-5°C.
-
Slowly add tert-butyl chloride dropwise from the dropping funnel over several hours while maintaining the low temperature and constant stirring.
-
After the addition is complete, continue stirring for an additional hour.
-
Slowly add crushed ice to the reaction mixture to quench the reaction and decompose the catalyst complex.
-
Transfer the mixture to a separatory funnel and add cold water. Separate the organic layer.
-
Wash the organic layer with 10% aqueous sodium hydroxide solution and then with water until neutral.[11]
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the product by fractional distillation, collecting the fraction that boils at 164-168°C.
| Parameter | Value |
| Benzene to tert-Butyl Chloride Molar Ratio | ~4:1 |
| Catalyst Loading (AlCl₃) | ~0.7 moles per mole of tert-butyl chloride |
| Reaction Temperature | 0-5°C |
| Reaction Time | 5-7 hours |
| Expected Yield | 60-75% |
Visualizations
Friedel-Crafts Alkylation Mechanism
Caption: Mechanism of Friedel-Crafts Alkylation.
General Experimental Workflow
Caption: A typical experimental workflow for Friedel-Crafts alkylation.[5]
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. cerritos.edu [cerritos.edu]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry-online.com [chemistry-online.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 8. Solved One major problem with the Friedel-Crafts alkylation | Chegg.com [chegg.com]
- 9. Sciencemadness Discussion Board - t-butyl benzene by Friedel-Crafts: some questions... - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. This compound | 98-06-6 [chemicalbook.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Tert-Butylbenzene Alkylation
Welcome to the Technical Support Center for tert-butylbenzene alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue encountered during the Friedel-Crafts alkylation of benzene with a tert-butylating agent?
A1: A primary challenge in Friedel-Crafts alkylation is polyalkylation.[1][2] The initial product, this compound, is more nucleophilic than the starting benzene ring due to the electron-donating nature of the alkyl group. This increased reactivity makes the product more susceptible to further electrophilic attack, leading to the formation of di- and tri-substituted products.[1][2] To minimize this, a large excess of the aromatic substrate is often used.[3]
Q2: Why is my reaction mixture turning dark or charring?
A2: Darkening or charring of the reaction mixture often indicates that the reaction is too vigorous, leading to decomposition.[3] This can be caused by a rapid addition of the alkylating agent or catalyst, or by the reaction temperature being too high. To prevent this, it is recommended to control the rate of addition of reagents and to perform the reaction at a lower temperature, often utilizing an ice bath.[3][4]
Q3: I am observing the formation of isomeric byproducts. What could be the cause?
A3: While tert-butyl chloride does not typically undergo carbocation rearrangement, the position of alkylation on the benzene ring can lead to different isomers. The tert-butyl group is an ortho-para director.[5] However, the bulky nature of the tert-butyl group can sterically hinder the ortho position, leading to a predominance of the para isomer.[5] The formation of the thermodynamically more stable meta-isomer can also occur, particularly under conditions of prolonged reaction times or with excess catalyst.[6]
Q4: My reaction is sluggish or not proceeding to completion. What are the potential reasons?
A4: Several factors can contribute to a slow or incomplete reaction:
-
Inactive Catalyst: The Lewis acid catalyst, such as aluminum chloride (AlCl₃), is highly sensitive to moisture.[1] Ensure the catalyst is anhydrous and handled in a dry environment.
-
Deactivated Aromatic Ring: Friedel-Crafts alkylation is not effective on strongly deactivated aromatic rings (e.g., nitrobenzene).[2]
-
Low Temperature: While low temperatures are used to control the reaction, a temperature that is too low can significantly slow down the reaction rate.[3]
-
Insufficiently Reactive Alkylating Agent: While tert-butyl chloride is generally reactive, ensure its purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Mono-alkylated Product | Polyalkylation due to the activated product being more reactive.[1][2] | Use a large excess of benzene relative to the tert-butylating agent.[3] |
| Catalyst deactivation by moisture.[1] | Use fresh, anhydrous aluminum chloride and ensure all glassware is thoroughly dried. | |
| Formation of Multiple Isomers | Reaction conditions favoring thermodynamic products (e.g., 1,3,5-tri-tert-butylbenzene).[6] | Maintain a low reaction temperature (0-5 °C) and shorter reaction times to favor the kinetically controlled product (1,4-di-tert-butylbenzene).[6] |
| Steric hindrance at the ortho position.[5] | This is an inherent property of the tert-butyl group; expect the para-substituted product to be major. | |
| Reaction Vigor/Charring | Reaction is too exothermic and uncontrolled.[3] | Add the catalyst or alkylating agent in small portions.[1][4] Maintain the reaction temperature with an ice bath.[3][4] |
| Solidification of Reaction Mixture | Formation of a solid product or complex.[6] | This can be normal, especially in the formation of 1,4-di-tert-butylbenzene which can crystallize from the reaction mixture.[6] Ensure adequate stirring. |
Experimental Protocols
Protocol 1: Synthesis of 1,4-di-tert-butylbenzene
This protocol details the Friedel-Crafts alkylation of this compound with tert-butyl chloride.
Materials:
-
This compound
-
tert-butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Water
-
Diethyl ether or tert-butyl methyl ether
-
Anhydrous drying agent (e.g., potassium carbonate or sodium sulfate)
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-neck flask with a magnetic stir bar, a thermometer, and a drying tube connected to a gas trap for HCl.[4][6]
-
Reactant Addition: Add this compound and tert-butyl chloride to the flask. Cool the mixture to 0 °C using an ice-salt bath.[6]
-
Catalyst Addition: While vigorously stirring, add anhydrous aluminum chloride in small portions, maintaining the temperature between 0 and 3 °C.[4][6] A solid, light-yellow mixture may form.[6]
-
Reaction: After the addition of the catalyst is complete, continue stirring in the ice bath for a designated period (e.g., 30 minutes).[7] Then, remove the ice bath and allow the mixture to warm to room temperature.
-
Work-up: Quench the reaction by carefully adding crushed ice and water to the reaction mixture.[6] Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether or tert-butyl methyl ether.[1][6] Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with a sodium bicarbonate solution.[8]
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent.[6] Filter and remove the solvent using a rotary evaporator.
-
Purification: Recrystallize the crude product from methanol to obtain pure 1,4-di-tert-butylbenzene.[6]
Visualizations
Logical Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in this compound alkylation.
Friedel-Crafts Alkylation Mechanism
Caption: The mechanism of Friedel-Crafts alkylation of benzene with tert-butyl chloride.
References
- 1. cerritos.edu [cerritos.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. organic chemistry - What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Sciencemadness Discussion Board - t-butyl benzene by Friedel-Crafts: some questions... - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of tert-butylbenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of tert-butylbenzene, primarily via Friedel-Crafts alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-established method for synthesizing this compound is the Friedel-Crafts alkylation of benzene.[1][2] This reaction typically involves reacting benzene with an alkylating agent such as tert-butyl chloride or isobutylene in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).
Q2: My reaction yield is very low. What are the common causes?
Low yields in this compound synthesis can often be attributed to several factors:
-
Inactive Catalyst: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture. Any water in the reactants or glassware will deactivate the catalyst.[3]
-
Suboptimal Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the reaction rate and minimize side reactions. Running the reaction at too high a temperature can lead to product decomposition.
-
Insufficient Reaction Time: While the reaction is generally fast, ensuring sufficient time for the reactants to fully engage is crucial. Some procedures call for stirring for an additional hour after the addition of the alkylating agent is complete.
-
Loss of Product During Workup: Product can be lost during the quenching, extraction, and purification steps if not performed carefully.
Q3: I am observing significant amounts of di- and tri-substituted products. How can I minimize polyalkylation?
Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the mono-alkylated product (this compound) is more reactive than benzene itself.[4][5] The primary strategy to suppress polyalkylation is to use a large excess of the aromatic substrate (benzene).[1][6] This increases the statistical probability of the electrophile reacting with a benzene molecule rather than an already alkylated one. Molar ratios of benzene to the alkylating agent of 5:1 or higher are often recommended.[7]
Q4: Is carbocation rearrangement a concern in this synthesis?
Carbocation rearrangement is a known issue in many Friedel-Crafts alkylation reactions. However, when using a tertiary alkylating agent like tert-butyl chloride, a stable tertiary carbocation is formed, which is not prone to rearrangement.[4] This is one of the advantages of this specific synthesis.
Q5: What is the difference between the kinetic and thermodynamic products in the alkylation of benzene with tert-butyl chloride?
In the context of polyalkylation, 1,4-di-tert-butylbenzene is often the kinetic product, meaning it is formed faster, especially at lower temperatures. The thermodynamically most stable product is 1,3,5-tri-tert-butylbenzene.[8] Controlling the reaction conditions, such as temperature, can influence the product distribution.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst (e.g., hydrated AlCl₃). | Use fresh, anhydrous aluminum chloride. Ensure all glassware is thoroughly dried.[3] |
| Reaction temperature is too low or too high. | Maintain the reaction temperature in the optimal range of 0-5°C using an ice-salt bath. | |
| Insufficiently reactive alkylating agent. | Ensure the purity of the tert-butyl chloride. | |
| Formation of Multiple Products (Polyalkylation) | The mono-alkylated product is more reactive than benzene. | Use a large excess of benzene (e.g., a 5:1 to 10:1 molar ratio of benzene to tert-butyl chloride).[7] |
| High reaction temperature. | Perform the reaction at a lower temperature to favor the mono-alkylated product. | |
| Charring or Darkening of the Reaction Mixture | The reaction is too vigorous, leading to decomposition. | Control the rate of addition of the alkylating agent or catalyst. Ensure efficient stirring and cooling.[3] |
| Product is an Oil and Difficult to Purify | Presence of residual starting materials or polyalkylated byproducts. | Purify the crude product by fractional distillation. The boiling point of this compound is approximately 167-169°C. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound via the Friedel-Crafts alkylation of benzene with tert-butyl chloride.
Materials:
-
Anhydrous benzene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Cold water
-
Diethyl ether (for extraction)
-
Anhydrous calcium chloride or sodium sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Mechanical stirrer or magnetic stir plate and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, place anhydrous aluminum chloride and dry benzene. Cool the flask in an ice-salt bath to 0-5°C.
-
Addition of Alkylating Agent: Slowly add tert-butyl chloride dropwise from the dropping funnel to the stirred benzene-catalyst mixture over several hours, maintaining the temperature between 0-5°C.
-
Reaction: After the addition is complete, continue stirring the mixture for an additional hour at the same temperature.
-
Quenching: Slowly add crushed ice to the reaction mixture with vigorous stirring to decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Add cold water to dissolve any remaining salts. Separate the organic layer (containing benzene and this compound). The aqueous layer can be extracted with diethyl ether to recover any dissolved product.
-
Drying: Combine the organic layers and dry over anhydrous calcium chloride or sodium sulfate.
-
Purification: Filter to remove the drying agent and purify the product by fractional distillation. Collect the fraction boiling between 164-168°C.
Quantitative Data from a Representative Procedure
The following table summarizes the quantities from a literature procedure for the synthesis of this compound.
| Reagent | Amount | Molar Equivalent |
| Benzene | 175 mL | ~4.2 (large excess) |
| tert-Butyl chloride | 50 g | 1 |
| Aluminum chloride | 50 g | ~0.68 |
| Expected Yield | 35-45 g |
Visualizations
Reaction Mechanism: Friedel-Crafts Alkylation
Caption: Mechanism of Friedel-Crafts alkylation for this compound synthesis.
Experimental Workflow
Caption: A typical experimental workflow for this compound synthesis.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Sciencemadness Discussion Board - t-butyl benzene by Friedel-Crafts: some questions... - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Managing Polyalkylation in Friedel-Crafts Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing polyalkylation, a common side reaction in Friedel-Crafts alkylation.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in Friedel-Crafts reactions and why does it occur?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where multiple alkyl groups are attached to the aromatic ring. This happens because the newly added alkyl group is an electron-donating group, which activates the aromatic ring. The monoalkylated product is therefore more nucleophilic and more reactive than the initial aromatic starting material, making it more susceptible to further alkylation.
Q2: What is the most effective way to prevent polyalkylation?
A2: The most reliable method to achieve mono-substitution is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone. The acyl group (R-C=O) is an electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution, thus preventing the addition of multiple acyl groups. The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.
Q3: Can I control polyalkylation without resorting to the acylation-reduction route?
A3: Yes, while less foolproof than the acylation-reduction strategy, you can minimize polyalkylation by using a large excess of the aromatic substrate. By significantly increasing the concentration of the starting aromatic compound, you increase the statistical probability that the electrophile (carbocation) will react with an un-substituted ring rather than the more reactive mono-alkylated product.
Q4: How does the choice of Lewis acid catalyst impact polyalkylation?
A4: The strength of the Lewis acid catalyst plays a crucial role. Stronger Lewis acids like AlCl₃ are highly reactive but can also promote polyalkylation. Using a milder Lewis acid catalyst can sometimes help to improve selectivity for the mono-alkylated product, although this may require longer reaction times or higher temperatures.
Q5: Does reaction temperature affect the extent of polyalkylation?
A5: Yes, reaction temperature can influence the product distribution. Lowering the reaction temperature generally slows down the reaction rate and can sometimes improve the selectivity for monoalkylation by reducing the rate of the second alkylation reaction. Conversely, higher temperatures can lead to a greater degree of polyalkylation and other side reactions.
Troubleshooting Guides
Issue: My reaction is producing a high percentage of di- and tri-alkylated products.
| Potential Cause | Suggested Solution |
| Incorrect Reactant Stoichiometry | The molar ratio of the aromatic substrate to the alkylating agent is too low. |
| Action: Increase the molar ratio of the aromatic substrate to the alkylating agent. A starting point of 5:1 or 10:1 (aromatic:alkylating agent) is recommended. If feasible, use the aromatic substrate as the solvent. | |
| High Reaction Temperature | Elevated temperatures can favor multiple substitutions. |
| Action: Lower the reaction temperature. Running the reaction at 0°C or even lower may improve selectivity. | |
| Highly Active Catalyst | A very strong Lewis acid is being used, promoting further alkylation. |
| Action: Consider using a milder Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃). | |
| Inherent Reactivity | The mono-alkylated product is significantly more reactive than the starting material. |
| Action: If other methods fail, switch to the Friedel-Crafts acylation followed by reduction (Clemmensen or Wolff-Kishner) to ensure mono-substitution. |
Issue: I am observing the formation of rearranged alkyl products in addition to polyalkylation.
| Potential Cause | Suggested Solution |
| Carbocation Rearrangement | The carbocation intermediate formed from the alkylating agent is rearranging to a more stable carbocation before attacking the aromatic ring. This is a common issue with primary alkyl halides. |
| Action: This is an inherent limitation of Friedel-Crafts alkylation. The most effective solution is to use the Friedel-Crafts acylation-reduction pathway, as the acylium ion intermediate does not undergo rearrangement. |
Data Presentation
Table 1: Effect of Aromatic Substrate to Alkylating Agent Molar Ratio on Product Distribution
| Aromatic Substrate:Alkylating Agent Molar Ratio | Mono-alkylated Product (%) | Di-alkylated Product (%) | Tri-alkylated Product (%) |
| 1:1 | 45 | 40 | 15 |
| 5:1 | 85 | 13 | 2 |
| 10:1 | 95 | 5 | <1 |
| Illustrative data based on general trends. |
Table 2: Influence of Temperature on Product Distribution in the Alkylation of Toluene with an Alkyl Halide
| Reaction Temperature (°C) | Mono-alkylated Product (%) | Poly-alkylated Products (%) |
| 0 | 75 | 25 |
| 25 | 60 | 40 |
| 50 | 45 | 55 |
| Illustrative data based on general trends. |
Table 3: Comparison of Lewis Acid Catalysts on Monoalkylation Selectivity
| Lewis Acid Catalyst | Relative Reactivity | Selectivity for Mono-alkylation |
| AlCl₃ | High | Moderate |
| FeCl₃ | Moderate | Good |
| BF₃ | Moderate | Good |
| ZnCl₂ | Low | High |
| Illustrative data based on general trends. |
Experimental Protocols
Protocol 1: Mono-alkylation of Benzene using Excess Substrate
This protocol describes the Friedel-Crafts alkylation of benzene with tert-butyl chloride, using an excess of benzene to favor the formation of the mono-alkylated product, tert-butylbenzene.
Materials:
-
Benzene (anhydrous)
-
tert-Butyl chloride
-
Aluminum chloride (anhydrous)
-
Ice
-
10% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (or diethyl ether)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
In the flask, place anhydrous aluminum chloride (0.1 eq) and an excess of anhydrous benzene (10 eq), which also serves as the solvent.
-
Cool the flask in an ice bath to 0-5°C.
-
Add tert-butyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred benzene/AlCl₃ mixture over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Carefully quench the reaction by slowly pouring the mixture over a mixture of crushed ice and 10% hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation.
Protocol 2: Friedel-Crafts Acylation of Toluene
This protocol details the acylation of toluene with acetyl chloride to form 4-methylacetophenone, a precursor for the corresponding alkylated product.
Materials:
-
Toluene (anhydrous)
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Concentrated Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser (with a gas outlet to a trap), and a pressure-equalizing dropping funnel under an inert atmosphere (e.g., Nitrogen).
-
In the flask, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM.
-
Cool the suspension to 0-5°C in an ice bath.
-
Add acetyl chloride (1.0 eq) dropwise to the cooled AlCl₃ suspension while stirring. Allow the mixture to stir for 20 minutes to form the acylium ion complex.
-
Add toluene (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture, maintaining the temperature at 0-5°C.
-
After the addition, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Upon completion, carefully quench the reaction by pouring it into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or distillation.
Protocol 3: Clemmensen Reduction of 4-Methylacetophenone
This protocol describes the reduction of the ketone product from Protocol 2 to the corresponding alkylated product, 4-ethyltoluene.
Materials:
-
4-Methylacetophenone
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene (co-solvent)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, water, toluene (as a co-solvent), and 4-methylacetophenone.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl during the reflux.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield 4-ethyltoluene.
Visualizations
Technical Support Center: Overcoming Steric Hindrance in Tert-Butylbenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the steric hindrance of the tert-butyl group in electrophilic aromatic substitution and other reactions involving tert-butylbenzene.
Frequently Asked Questions (FAQs)
Q1: Why does the tert-butyl group primarily direct incoming electrophiles to the para position?
A: The tert-butyl group is an alkyl group and therefore an ortho-para director due to inductive effects and hyperconjugation, which enrich the electron density at the ortho and para positions. However, the significant steric bulk of the tert-butyl group severely hinders attack at the two adjacent ortho positions.[1][2] This physical obstruction makes the electronically favorable para position the most accessible site for electrophilic attack. For instance, in the nitration of this compound, the product distribution is heavily skewed towards the para-isomer (around 73-80%), with only a small percentage of the ortho-isomer (12-16%) and meta-isomer (~8%) forming.[2][3][4][5]
Q2: I am seeing low yields in my Friedel-Crafts acylation of this compound. What are the common causes?
A: Low yields in Friedel-Crafts acylations of this compound can stem from a few issues:
-
Catalyst Deactivation: Friedel-Crafts catalysts, such as AlCl₃, are moisture-sensitive. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Insufficient Catalyst: Acylation requires at least a stoichiometric amount of the Lewis acid catalyst because the catalyst complexes with the product ketone, rendering it inactive.
-
Reaction Conditions: Ensure the temperature is appropriate for the specific acylating agent and catalyst being used. Some reactions may require heating to proceed at a reasonable rate.
-
Substrate Purity: Impurities in the this compound or acylating agent can interfere with the reaction.
It's important to note that while this compound is activated towards electrophilic aromatic substitution, powerful deactivating groups on the acylating agent or the presence of existing deactivating groups on the aromatic ring can prevent the reaction altogether.[6]
Q3: Can I achieve functionalization at the ortho position of this compound?
A: Yes, while direct electrophilic attack at the ortho position is sterically hindered, ortho-functionalization can be achieved using specific strategies like Directed Ortho Metalation (DoM) .[3][7] This technique involves using a directing group (DMG) on the benzene ring that can coordinate to an organolithium reagent (like n-BuLi or s-BuLi). This coordination positions the strong base to selectively deprotonate the nearby ortho position, creating a lithiated intermediate. This intermediate can then be trapped with a variety of electrophiles to install a functional group at the sterically hindered site.[7][8][9]
Troubleshooting Guides & Protocols
Guide 1: Improving Para-Selectivity in Nitration
Problem: My nitration of this compound is producing a significant amount of ortho-isomer, complicating purification.
Solution: While standard nitration conditions (H₂SO₄/HNO₃) already favor the para product, selectivity can be further enhanced by modifying the reaction system to increase steric hindrance or by using shape-selective catalysts.
Comparative Data: Catalyst Systems for Nitration of this compound
| Catalyst / System | Nitrating Agent | Selectivity (Para-isomer) | Yield | Notes |
| H₂SO₄ / HNO₃ (Mixed Acid) | HNO₃ | ~75-80% | Good to high | Standard, but generates significant acid waste.[3][4] |
| Zeolite β (H-beta) | HNO₃ / Acetic Anhydride | 94-98% | High | Eliminates the need for sulfuric acid, milder conditions (0-30°C), and the catalyst is recyclable.[10] |
| MoO₃-SiO₂ Solid Acid | N₂O₅ | High Conversion | Good | Environmentally friendly process using a reusable solid acid catalyst under mild conditions.[11] |
| Anhydrous Calcium Sulfate | Not specified | Enhanced para-selectivity | Not specified | Acts as a promoter to enhance the rate and/or para-selectivity.[12] |
Recommended Protocol: High-Selectivity Nitration using a Zeolite Catalyst
This protocol is based on the principle of using a shape-selective solid acid catalyst to sterically favor the formation of the para-isomer.[10]
Materials:
-
This compound
-
Zeolite β (H-beta) catalyst, activated
-
Nitric acid
-
Acetic anhydride
-
Dichloromethane (or other suitable solvent)
-
Standard glassware for organic synthesis, including a round-bottom flask, condenser, and magnetic stirrer.
Procedure:
-
Catalyst Activation: Activate the Zeolite β catalyst by heating it under vacuum to remove adsorbed water.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the activated Zeolite β catalyst and the solvent (e.g., dichloromethane).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add the this compound to the mixture.
-
Nitrating Agent Preparation: In a separate flask, carefully prepare the nitrating mixture by slowly adding nitric acid to acetic anhydride at a low temperature.
-
Nitration: Add the prepared nitrating agent dropwise to the this compound and zeolite suspension while maintaining the temperature at 0-5°C.
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., 0-30°C) and monitor its progress using TLC or GC analysis.
-
Workup: Once the reaction is complete, filter off the zeolite catalyst. The catalyst can be washed, dried, and reactivated for reuse.
-
Purification: Wash the organic filtrate with water and sodium bicarbonate solution to remove residual acids. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or chromatography to yield highly pure 1-tert-butyl-4-nitrobenzene.
Guide 2: Overcoming Polyalkylation in Friedel-Crafts Reactions
Problem: My Friedel-Crafts alkylation of benzene with tert-butyl chloride is producing a large amount of p-di-tert-butylbenzene instead of the desired mono-alkylated product.
Solution: The initial product, this compound, is more nucleophilic than the starting material, benzene, which makes it prone to a second alkylation.[13] This is a common issue in Friedel-Crafts alkylations. The primary strategy to favor mono-alkylation is to use a large excess of the aromatic substrate (benzene).
Experimental Workflow: Favoring Mono-alkylation
Caption: Workflow to minimize polyalkylation in Friedel-Crafts reactions.
Visualizing Steric Hindrance & Solutions
Diagram 1: Electrophilic Attack on this compound
This diagram illustrates how the bulky tert-butyl group sterically hinders the ortho positions, making the para position the primary site for electrophilic attack.
References
- 1. organic chemistry - Order of electrophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. organic chemistry - What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. baranlab.org [baranlab.org]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Buy 1-tert-Butyl-4-nitrobenzene | 3282-56-2 [smolecule.com]
- 11. lookchem.com [lookchem.com]
- 12. US3957889A - Selective nitration of aromatic and substituted aromatic compositions - Google Patents [patents.google.com]
- 13. cerritos.edu [cerritos.edu]
Technical Support Center: Catalyst Selection for tert-Butylbenzene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butylbenzene. It provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts alkylation of benzene.[1] This reaction typically employs a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), and an alkylating agent like tert-butyl chloride, isobutylene, or tert-butanol.[1][2] Solid acid catalysts, including various types of zeolites, are also utilized, offering advantages in terms of reusability and reduced waste.
Q2: What are the primary challenges encountered during this compound synthesis?
A2: The main challenges include:
-
Polyalkylation: The initial product, this compound, is more reactive than benzene, leading to the formation of di- and tri-substituted byproducts.[3]
-
Carbocation Rearrangement: While not an issue with tert-butylating agents which form a stable tertiary carbocation, this can be a significant problem with other alkylating agents.[4]
-
Catalyst Deactivation: Lewis acid catalysts like AlCl₃ can be deactivated by moisture, while solid acid catalysts such as zeolites can be deactivated by coke formation.[5][6]
-
Product Purification: Separating the desired mono-alkylated product from unreacted starting materials and polyalkylated byproducts can be challenging.
Q3: How can I minimize polyalkylation?
A3: Polyalkylation can be minimized by using a large excess of the aromatic substrate (benzene). This increases the statistical probability of the alkylating agent reacting with benzene rather than the already alkylated product.[3]
Q4: Why is my reaction yield low?
A4: Low yields can result from several factors:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may be hydrated. Ensure you are using a fresh, anhydrous catalyst.[7]
-
Low Reaction Temperature: While low temperatures are often used to control selectivity, a temperature that is too low can result in a slow or incomplete reaction.
-
Insufficient Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration to achieve maximum conversion.
-
Deactivated Aromatic Substrate: The presence of strongly deactivating groups on the aromatic ring can inhibit the Friedel-Crafts reaction.[4]
Q5: What is the role of the catalyst in this reaction?
A5: The catalyst, typically a Lewis acid or a solid acid, facilitates the formation of a tert-butyl carbocation (or a complex that behaves as such) from the alkylating agent. This electrophile then attacks the benzene ring in an electrophilic aromatic substitution reaction.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst (e.g., hydrated AlCl₃). | Use a fresh, anhydrous Lewis acid catalyst. Store it in a desiccator. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress. | |
| Insufficiently reactive alkylating agent. | Consider using a more reactive alkylating agent (e.g., tert-butyl chloride). | |
| Presence of water in the reactants or solvent. | Ensure all reactants and solvents are thoroughly dried before use. Water deactivates Lewis acid catalysts.[5] | |
| Poor Selectivity (High Polyalkylation) | Incorrect reactant ratio. | Use a large excess of benzene (e.g., a 5:1 molar ratio of benzene to alkylating agent).[3] |
| High reaction temperature. | Perform the reaction at a lower temperature (e.g., 0-5 °C) to favor mono-alkylation.[7] | |
| Localized high concentration of alkylating agent. | Add the alkylating agent slowly and with vigorous stirring to ensure even distribution. | |
| Formation of Isomeric Byproducts | Carbocation rearrangement (less common with tert-butyl groups). | This is generally not an issue for this compound synthesis as the tertiary carbocation is stable.[4] |
| Catalyst Deactivation (Zeolites) | Coke formation on the catalyst surface. | Regenerate the catalyst by calcination in air to burn off the coke.[6] |
| Poisoning by impurities in the feed. | Purify the reactants and solvent to remove potential catalyst poisons. | |
| Difficult Product Purification | Presence of multiple alkylated products and isomers. | Optimize reaction conditions for higher selectivity. Employ fractional distillation for purification.[7] |
| Unreacted starting materials. | Ensure the reaction goes to completion or use a larger excess of the limiting reagent if it's not benzene. |
Data Presentation: Catalyst Performance Comparison
Note: The following table provides a general comparison of catalyst performance for the synthesis of this compound. The quantitative data is derived from various sources, including studies on the alkylation of similar aromatic compounds, and should be considered as indicative rather than absolute for the specific synthesis of this compound.
| Catalyst | Alkylating Agent | Temperature (°C) | Benzene Conversion (%) | This compound Selectivity (%) | Key Advantages | Key Disadvantages |
| AlCl₃ | tert-Butyl Chloride | 0 - 25 | High (often >90%) | Moderate to High (can be optimized) | High activity, low cost. | Corrosive, sensitive to water, difficult to handle, produces hazardous waste.[2][7] |
| FeCl₃ | tert-Butyl Chloride | 10 - 25 | Moderate to High | Moderate to High | Less corrosive than AlCl₃. | Generally less active than AlCl₃. |
| H-Y Zeolite | tert-Butanol | 150 - 200 | Up to 86% (for phenol alkylation) | Good para-selectivity. | Reusable, environmentally friendly, easy to handle.[8] | Requires higher temperatures, prone to deactivation.[6] |
| H-Beta Zeolite | tert-Butanol | 100 - 160 | High (for phenol alkylation) | Excellent para-selectivity. | High activity among zeolites, good shape selectivity.[8] | Can be more expensive than other zeolites. |
| ZSM-5 | Isobutylene | ~200 | Moderate | High para-selectivity. | Shape-selective, good thermal stability. | Smaller pore size may limit diffusion. |
| Solid Phosphoric Acid | Isobutylene | 160 - 220 | High | Good | Can be used in continuous processes. | Can leach into the product, sensitive to water content.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Aluminum Chloride
Materials:
-
Anhydrous benzene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether (for extraction)
Procedure:
-
Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to capture evolved HCl gas.[7][10]
-
Reactant and Catalyst Loading: Charge the flask with anhydrous benzene (in excess, e.g., 5 molar equivalents to tert-butyl chloride). Cool the flask in an ice bath to 0-5 °C.[7]
-
Catalyst Addition: While stirring, slowly and portion-wise add anhydrous aluminum chloride to the cooled benzene.[10]
-
Alkylation: Add tert-butyl chloride dropwise from the dropping funnel to the stirred mixture over a period of 1-2 hours, maintaining the temperature between 0-5 °C.[7]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour.
-
Quenching: Slowly and carefully pour the reaction mixture over crushed ice to decompose the aluminum chloride complex.[7]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent. Remove the excess benzene by distillation. Purify the crude this compound by fractional distillation, collecting the fraction boiling at approximately 169 °C.[7]
Protocol 2: Synthesis of this compound using H-Y Zeolite
Materials:
-
Anhydrous benzene
-
tert-Butanol
-
H-Y Zeolite catalyst
-
Nitrogen or Argon gas supply
Procedure:
-
Catalyst Activation: Activate the H-Y zeolite catalyst by calcining it in a furnace under a stream of dry air at 500-550 °C for 3-4 hours to remove adsorbed water.[8] Cool the catalyst in a desiccator before use.
-
Reaction Setup: In a fume hood, charge a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer with the activated H-Y zeolite (e.g., 5-15 wt% of benzene).
-
Reactant Loading: Add anhydrous benzene and tert-butanol to the flask (e.g., a benzene to tert-butanol molar ratio of 5:1).
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 150-200 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen).[8]
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC).
-
Product Isolation: After the desired conversion is achieved, cool the reaction mixture to room temperature. Separate the catalyst by filtration.
-
Purification: Wash the filtrate with water and a dilute sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate. Remove the excess benzene by distillation and purify the product by fractional distillation.
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low yield in this compound synthesis.
Caption: The mechanism of Friedel-Crafts alkylation for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cerritos.edu [cerritos.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Performances of differen zeolites catalyzed liquid-phase alkylation of ethylbenzene and isobutylene to<italic style="font-style: italic"> p</italic>-<italic style="font-style: italic">tert</italic>-butylethylbenzene [dthxyhg.com]
controlling reaction temperature in tert-butylbenzene preparation
Technical Support Center: Preparation of tert-Butylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions regarding the critical aspect of temperature control during the Friedel-Crafts alkylation synthesis of this compound.
Troubleshooting Guide
Q1: My reaction is experiencing a sudden and rapid temperature increase (runaway reaction). What are the immediate steps to take?
A1: A rapid temperature increase indicates that the exothermic reaction is proceeding too quickly.
-
Immediate Action: If safe to do so, immediately cease the addition of the alkylating agent (tert-butyl chloride) and/or the catalyst (aluminum chloride).
-
Enhance Cooling: Ensure your cooling bath (e.g., ice-salt bath) has sufficient capacity. Add more ice and salt to lower the temperature of the bath.[1]
-
Check Stirring: Verify that the mechanical stirrer is functioning correctly and at a speed sufficient to ensure homogenous mixing and heat distribution. Inadequate stirring can create localized hot spots where the reaction accelerates.
-
Review Addition Rate: Once the temperature is under control, resume the addition of reagents at a much slower rate. The slow, dropwise addition of tert-butyl chloride is critical to manage heat evolution.[2]
Q2: The reaction temperature is too low, and the reaction appears to be stalled or incomplete. What should I do?
A2: Excessively low temperatures can significantly slow down the reaction rate.
-
Verify Reagent Purity: Ensure that your reagents, especially the aluminum chloride catalyst, are anhydrous. Moisture can deactivate the catalyst and stall the reaction.[3]
-
Allow for Gradual Warming: Some protocols suggest allowing the reaction mixture to warm to room temperature after the initial chilled addition phase to ensure the reaction goes to completion.[2][3] You can achieve this by removing the ice bath.
-
Monitor for Reaction Initiation: Look for signs of reaction, such as the evolution of HCl gas, after a small initial addition of the alkylating agent before proceeding with the full addition.[3] If no reaction starts, a slight and carefully controlled warming may be necessary.
Q3: My final product contains significant amounts of di- and tri-substituted byproducts. Is this a temperature-related issue?
A3: Yes, the formation of polyalkylated products is a common side reaction in Friedel-Crafts alkylation and is highly influenced by temperature.[2][4]
-
Cause: The product, this compound, is more nucleophilic than the starting material, benzene, making it susceptible to further alkylation.[3] Higher reaction temperatures increase the rate of this secondary reaction.
-
Solution: Maintain a consistently low reaction temperature, typically in the range of 0-5 °C, throughout the addition of the tert-butyl chloride.
-
Other Factors: Using a large excess of benzene can also favor the desired mono-alkylation by increasing the probability of the electrophile reacting with benzene instead of the product.[4]
Q4: How can I ensure a uniform temperature throughout the reaction mixture?
A4: Maintaining a homogenous temperature is crucial for consistent results and preventing side reactions.
-
Effective Stirring: Use an overhead mechanical stirrer rather than a magnetic stir bar, especially for larger-scale reactions, to ensure vigorous and efficient mixing of the reactants and catalyst.
-
Proper Flask Immersion: Ensure the reaction flask is sufficiently immersed in the cooling bath to allow for efficient heat transfer from the entire reaction mixture.
-
Controlled Reagent Addition: Add the tert-butyl chloride dropwise into the vortex of the stirred solution. This helps to disperse the reagent quickly and prevent localized temperature spikes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature range for the synthesis of this compound via Friedel-Crafts alkylation?
A1: The most frequently cited optimal temperature range is 0-5 °C. This low temperature is essential to control the exothermic nature of the reaction and minimize the formation of polyalkylated side products.[2][3]
Q2: Why is precise temperature control so critical for this reaction?
A2: Temperature control is paramount for two main reasons:
-
Selectivity: The alkylated product is more reactive than benzene, leading to overalkylation (polysubstitution).[3][4] Low temperatures suppress the rate of these follow-on reactions, favoring the desired mono-substituted this compound.
-
Safety: The Friedel-Crafts alkylation is highly exothermic. Without proper cooling and controlled addition of reagents, the reaction can become too vigorous, leading to a dangerous runaway reaction.[3]
Q3: What are the primary consequences of failing to control the reaction temperature?
A3: Poor temperature control can lead to:
-
Reduced Yield: Formation of unwanted byproducts, such as 1,4-di-tert-butylbenzene and 1,3,5-tri-tert-butylbenzene, lowers the yield of the desired product.[1][2]
-
Product Impurity: The final product will be contaminated with side products, requiring more extensive and difficult purification steps.
-
Safety Hazards: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, potentially causing the reaction vessel to fail.
Q4: What are the most effective methods for cooling the reaction?
A4: For maintaining temperatures in the 0-5 °C range, an ice-salt bath is highly effective and commonly recommended.[1] For less stringent cooling, a standard ice-water bath can be used.[3] The choice of cooling method should be paired with a well-insulated reaction vessel and efficient stirring to ensure consistent temperature management.
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Parameter | Method 1 (PrepChem) | Method 2 (Referenced by Vogel)[2] | Method 3 (Di-tert-butylbenzene Synthesis)[1] |
| Reactants | Benzene, tert-butyl chloride | Benzene, tert-butyl chloride | This compound, tert-butyl chloride |
| Catalyst | Anhydrous Aluminum Chloride | Anhydrous Aluminum Chloride | Anhydrous Aluminum Chloride |
| Reaction Temperature | 0-5 °C | Cooled to 10 °C, then warmed to 25 °C | Cooled to 0 °C |
| Addition Time | 6 hours | 4 to 5 hours | Catalyst added in portions |
| Reported Yield | 35-45 g (from 50 g t-BuCl) | Not specified | 73% (recrystallized) |
| Key Control Strategy | Ice-salt bath, slow dropwise addition | Ice bath, very slow addition | Ice-salt bath, portion-wise catalyst addition |
Experimental Protocol
Synthesis of this compound via Friedel-Crafts Alkylation
This protocol outlines the synthesis of this compound with a strong emphasis on temperature control.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry benzene
-
tert-Butyl chloride
-
Ice
-
Rock salt
-
Deionized water
-
Diethyl ether (for extraction)
-
Anhydrous calcium chloride (or magnesium sulfate)
Equipment:
-
1 L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Condenser with a gas trap (for HCl)
-
Large crystallizing dish or insulated bucket for cooling bath
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the mechanical stirrer in the central neck, the dropping funnel in one side neck, and a thermometer in the other. Ensure the thermometer bulb is submerged in the reaction medium. Attach a gas trap to the top of the dropping funnel or condenser to handle the evolved HCl gas.
-
Initial Cooling: Prepare an ice-salt bath in the crystallizing dish and place the reaction flask in the bath.
-
Charging the Flask: Add 175 mL of dry benzene and 50 g of anhydrous aluminum chloride to the reaction flask. Begin stirring to create a slurry.
-
Temperature Stabilization: Allow the stirred mixture to cool to between 0 °C and 5 °C.
-
Controlled Addition: Measure 50 g of tert-butyl chloride into the dropping funnel. Begin adding the tert-butyl chloride dropwise to the stirred benzene-catalyst mixture.
-
Temperature Monitoring and Control: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. Adjust the addition rate and the cooling bath as necessary to keep the temperature within this range. The addition should take approximately 6 hours to complete.
-
Post-Addition Stirring: After all the tert-butyl chloride has been added, continue to stir the mixture in the cooling bath for an additional hour.
-
Reaction Quenching: While maintaining external cooling and vigorous stirring, slowly and carefully add 150-200 g of crushed ice in small portions to the reaction flask to decompose the aluminum chloride complex.
-
Workup: Add 100 mL of cold water to complete the decomposition. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then a dilute sodium bicarbonate solution.
-
Drying and Purification: Dry the organic layer over anhydrous calcium chloride. Filter the solution and purify the this compound by fractional distillation, collecting the fraction that boils at approximately 167-169 °C.[5]
Visualization
Caption: Troubleshooting workflow for temperature control issues.
References
Technical Support Center: Friedel-Crafts Alkylation of Benzene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the workup procedure for the Friedel-Crafts alkylation of benzene.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during the workup of a Friedel-Crafts alkylation reaction.
Q1: My reaction mixture became extremely hot and produced a lot of fumes when I added water to quench it. What happened and how can I avoid this?
A: You likely added water too quickly to the reaction mixture. The reaction mixture contains a strong Lewis acid catalyst (e.g., aluminum chloride) which reacts exothermically with water. To avoid this, the reaction should be quenched by slowly and carefully adding the reaction mixture to ice-cold water or a dilute acid solution with vigorous stirring.[1] This ensures that the heat generated is safely dissipated.
Q2: I'm observing a persistent emulsion during the extraction step. How can I break it up?
A: Emulsion formation is a common issue when quenching Friedel-Crafts reactions. To break up an emulsion, you can try the following:
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of shaking it vigorously.
-
Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
Q3: After the workup, my final product is a mixture of mono- and poly-alkylated benzenes. How can I favor the mono-alkylated product?
A: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the alkylated product is more reactive than the starting benzene.[2][3] To minimize polyalkylation, you can:
-
Use a large excess of benzene relative to the alkylating agent.
-
Control the reaction temperature; lower temperatures often favor mono-alkylation.
-
Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
Q4: The alkyl group on my product is a rearranged isomer of the starting alkyl halide. How can I prevent this?
A: Carbocation rearrangements are a known limitation of Friedel-Crafts alkylation, especially with primary and some secondary alkyl halides.[2][3][4] The initial carbocation can rearrange to a more stable one before alkylating the benzene ring. To avoid this, you can:
-
Use an alkylating agent that forms a stable carbocation that is less likely to rearrange (e.g., a tertiary alkyl halide).
-
Consider using a Friedel-Crafts acylation followed by a reduction (e.g., Wolff-Kishner or Clemmensen reduction) to obtain the desired straight-chain alkylbenzene.[5]
Q5: My yield is very low. What are the potential causes related to the workup?
A: While low yield is often attributed to the reaction conditions, workup errors can also contribute. Potential workup-related causes for low yield include:
-
Incomplete Quenching: If the Lewis acid is not fully quenched, it can remain complexed with the product, leading to loss during extraction.
-
Insufficient Extraction: Ensure you perform multiple extractions with the organic solvent to fully recover the product from the aqueous layer.[6]
-
Product Loss During Washing: While washing is necessary to remove impurities, excessive or aggressive washing can lead to some product loss, especially if the product has some water solubility.
-
Improper Drying: If the organic layer is not thoroughly dried before solvent removal, residual water can interfere with purification and yield calculation.
-
Inefficient Purification: During distillation or chromatography, ensure that the conditions are optimized to separate the desired product from unreacted starting materials and byproducts.
Data Presentation
The following table summarizes typical experimental parameters for the Friedel-Crafts alkylation of benzene with different alkylating agents.
| Parameter | Alkylation with tert-Butyl Chloride | Alkylation with (1-chloro-2-methylpropyl)benzene |
| Alkylation Agent | tert-Butyl chloride | (1-chloro-2-methylpropyl)benzene |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Anhydrous Aluminum Chloride (AlCl₃) |
| Reactant Ratio | Benzene in excess | Benzene in excess[6] |
| Temperature | 0-5 °C (Ice Bath)[6] | 5-10 °C (Ice Bath)[6] |
| Reaction Time | ~15-20 minutes[6] | 2.5 - 3 hours[6] |
| Primary Product | tert-Butylbenzene | This compound[6] |
| Product Boiling Point | ~169 °C[6] | ~169 °C[6] |
| Key Feature | Direct alkylation, no rearrangement | Alkylation follows a 1,2-hydride shift[6] |
Experimental Protocols
Detailed Methodology for the Friedel-Crafts Alkylation of Benzene with tert-Butyl Chloride
This protocol describes the synthesis of this compound.
Materials:
-
Anhydrous benzene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-cold water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Addition of Reactants: Add 50 mL of anhydrous benzene to the flask. While stirring, slowly add 4.0 g of anhydrous aluminum chloride in portions.
-
Alkylation: Add 10 mL of tert-butyl chloride to the dropping funnel and add it dropwise to the stirred benzene-AlCl₃ mixture over 15-20 minutes.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 50 mL of water, while stirring.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Rinse the reaction flask with 20 mL of diethyl ether and add it to the separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 10 mL portions of diethyl ether.[6]
-
Washing: Combine all the organic layers and wash them sequentially with 20 mL of water and 20 mL of saturated sodium bicarbonate solution.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[6]
-
Isolation: Filter off the drying agent and remove the diethyl ether and excess benzene using a rotary evaporator.[6]
-
Purification: Purify the crude product by distillation to obtain this compound (boiling point ~169 °C).[6]
Visualization
Friedel-Crafts Alkylation Workup and Troubleshooting Workflow
Caption: A flowchart of the workup and common troubleshooting steps.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
comparative study of tert-butylbenzene derivatives
A Comparative Analysis of Tert-Butylbenzene Derivatives: Antioxidant, Anti-inflammatory, and Antimicrobial Activities
This guide presents a comparative study of various this compound derivatives, focusing on their antioxidant, anti-inflammatory, and antimicrobial properties. The information is intended for researchers, scientists, and professionals in drug development, providing a consolidated overview of key performance data and experimental methodologies.
Physicochemical Properties of this compound
This compound is an aromatic hydrocarbon consisting of a benzene ring substituted with a tert-butyl group. It is a flammable, colorless liquid that is nearly insoluble in water but miscible with organic solvents.[1]
| Property | Value |
| Molecular Formula | C₁₀H₁₄ |
| Molar Mass | 134.22 g/mol |
| Appearance | Colorless liquid |
| Density | 0.867 g/cm³ |
| Melting Point | -57.9 °C |
| Boiling Point | 169 °C |
| Solubility in water | Insoluble |
Comparative Biological Activities
The introduction of functional groups, such as hydroxyl and other substituents, to the this compound scaffold can impart significant biological activity. This section compares the antioxidant, anti-inflammatory, and antimicrobial activities of several derivatives.
Antioxidant Activity
The antioxidant activity of phenolic this compound derivatives is often evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common metric, with lower values indicating higher antioxidant potency.
Table 1: Antioxidant Activity of this compound Derivatives (DPPH Assay)
| Compound | IC50 (µg/mL) | Reference |
| 2,4-di-tert-butylphenol | 253.76 ± 24.67 | [2] |
| 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoic acid | 174.09 ± 16.89 | [2] |
| Butylated Hydroxytoluene (BHT) | 79.84 ± 0.15 | [3] |
| 2,5-Di-tert-butylhydroquinone (DTBHQ) | Not explicitly found, but noted for potent antioxidant properties. | [4] |
| Thio-oxadiazole derivative of 2,4-di-tert-butylphenol (Compound 4c) | 43.62 ± 0.12 | [3] |
| Ascorbic Acid (Standard) | 12.27 ± 0.86 | [5] |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[6]
Table 2: Anti-inflammatory Activity of this compound Derivatives (COX-2 Inhibition)
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib (Standard) | 0.129 | >50 | >387.6 | [7] |
| Cyclic imide with 3-benzenesulfonamide (Compound 2) | 0.26 | >50 | >192.3 | [7] |
| Cyclic imide with 3-benzenesulfonamide (Compound 3) | 0.20 | >50 | >250 | [7] |
| Cyclic imide with 3-benzenesulfonamide and nitro group (Compound 9) | 0.15 | >50 | >333.3 | [7] |
| Oxadiazole-comprising derivative (Compound 53) | Good and selective inhibition (specific value not given) | - | - | [8] |
| Oxadiazole-comprising derivative (Compound 55) | Good and selective inhibition (specific value not given) | - | - | [8] |
Antimicrobial Activity
This compound derivatives have also been investigated for their activity against various pathogens. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Phenylthiazole derivative with 1,2-diaminocyclohexane (Compound 20) | Staphylococcus aureus (MRSA USA300) | 4 | [9] |
| Phenylthiazole derivative with 1,2-diaminocyclohexane (Compound 20) | Clostridium difficile | 4 | [9] |
| Phenylthiazole derivative with hydroxyl group (Compound 13) | Clostridium difficile | 4 | [9] |
| Phenylthiazole derivative with hydroxyl group (Compound 13) | S. aureus (MRSA) | 16 | [9] |
| o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate (Compound 4k) | S. aureus | 6.25 | [10] |
| o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate (Compound 5f) | S. aureus | 6.25 | [10] |
| 2,4-di-tert-butylphenol (2,4-DBP) | In combination with ampicillin against Pseudomonas aeruginosa | Showed synergistic effects | [11] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of compounds.[12][13]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at approximately 517 nm.[12]
Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Ascorbic acid, BHT)
-
96-well microplate or spectrophotometer
-
Micropipettes
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol or ethanol and stored in a dark bottle to prevent degradation from light.[12]
-
Preparation of Test Solutions: Stock solutions of the test compounds and a positive control are prepared in a suitable solvent. A series of dilutions are then made to determine the IC50 value.[12]
-
Assay:
-
In a 96-well plate, add 100 µL of the test compound solution at different concentrations to separate wells.[12]
-
Add 100 µL of the DPPH solution to each well.[12]
-
A control well is prepared by mixing 100 µL of the solvent with 100 µL of the DPPH solution.[12]
-
A blank well should contain the solvent alone.
-
-
Incubation: The plate is incubated at room temperature in the dark for 30 minutes.[12]
-
Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.[12]
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the inhibitory effect of compounds on COX-1 and COX-2 enzymes.[15][16]
Principle: The assay measures the peroxidase activity of COX enzymes. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A probe is then used to detect the PGG2, producing a fluorescent signal. The reduction in fluorescence in the presence of a test compound indicates inhibition of the enzyme.[15]
Materials and Reagents:
-
Recombinant human or ovine COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Fluorescent probe
-
Test compounds
-
Positive control (e.g., Celecoxib)
-
96-well opaque plate
-
Fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Preparation: The COX-2 enzyme is reconstituted as per the supplier's instructions. Test inhibitors are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.[15]
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, heme, and any other required cofactors.
-
Add the test inhibitor solution to the sample wells and the solvent to the enzyme control wells. A known COX-2 inhibitor like Celecoxib is used as a positive control.[15]
-
Add the COX-2 enzyme solution to all wells except the blank.
-
-
Pre-incubation: The plate is incubated for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[15][17]
-
Reaction Initiation: The reaction is initiated by adding the arachidonic acid substrate to all wells simultaneously using a multi-channel pipette.[15]
-
Measurement: The fluorescence (e.g., Ex/Em = 535/587 nm) is measured kinetically for 5-10 minutes.[15]
-
Data Analysis:
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the enzyme control.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathway
NF-κB Signaling Pathway in Inflammation
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation.[18] Many anti-inflammatory compounds exert their effects by modulating the NF-κB signaling pathway. The pathway is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1.[19][20] This activation leads to the transcription of numerous pro-inflammatory genes.[18]
Caption: Canonical NF-κB signaling pathway leading to inflammatory gene transcription.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ijpsr.com [ijpsr.com]
- 3. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | 2,4-Di-Tert-Butylphenol Isolated From an Endophytic Fungus, Daldinia eschscholtzii, Reduces Virulence and Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. Free radical scavenging activity [protocols.io]
- 15. assaygenie.com [assaygenie.com]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.6. COX-2 Inhibition Assay [bio-protocol.org]
- 18. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 20. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: Validating tert-Butylbenzene as a Robust Internal Standard for Chromatographic Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides a comprehensive validation of tert-butylbenzene as a reliable internal standard, particularly for gas chromatography-mass spectrometry (GC-MS) applications. We present a comparative overview, detailed experimental protocols, and performance data to support its implementation in your analytical workflows.
Internal standards are essential in chromatography to correct for variations in sample injection, extraction efficiency, and instrument response, ultimately leading to more accurate and reproducible results. An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the samples. This compound, with its aromatic nature and distinct mass spectrum, presents a compelling option for the analysis of a wide range of volatile and semi-volatile organic compounds.
Performance Comparison: this compound vs. Alternative Internal Standards
To objectively assess the performance of this compound, we compare its typical validation parameters against other commonly used internal standards, such as toluene and deuterated compounds (e.g., Toluene-d8). The following table summarizes the expected performance characteristics based on established analytical methodologies.
| Performance Metric | This compound | Toluene | Toluene-d8 (Deuterated) |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 95-105% | 94-106% | 98-102% |
| Precision (% RSD) | < 5% | < 5% | < 3% |
| Limit of Detection (LOD) | Analyte Dependent | Analyte Dependent | Analyte Dependent |
| Limit of Quantitation (LOQ) | Analyte Dependent | Analyte Dependent | Analyte Dependent |
| Chemical Inertness | High | High | High |
| Potential for Matrix Interference | Low | Moderate (can be a common contaminant) | Very Low |
| Cost-Effectiveness | High | High | Moderate to Low |
Key Takeaways:
-
This compound demonstrates excellent linearity, accuracy, and precision, making it a suitable and cost-effective internal standard for many applications. Its lower likelihood of being a background contaminant compared to toluene is a significant advantage.
-
Toluene is a widely used and effective internal standard, but its presence as a common solvent and environmental contaminant can sometimes lead to analytical challenges.
-
Deuterated standards like Toluene-d8 are considered the gold standard as they co-elute with the analyte and exhibit nearly identical chemical behavior, offering the highest level of accuracy and precision. However, they are also the most expensive option.
Experimental Protocol: Quantitative Analysis of Volatile Organic Compounds (VOCs) using this compound as an Internal Standard by GC-MS
This protocol is based on the principles outlined in EPA Method 524.2 for the analysis of purgeable organic compounds in water and can be adapted for other matrices with appropriate validation.
1. Reagents and Standards:
-
This compound (Internal Standard): Purity ≥ 99%
-
Analytes of Interest: Purity ≥ 99%
-
Methanol: Purge-and-trap grade
-
Reagent Water: Deionized water free of interfering substances.
-
Stock Standard Solutions: Prepare individual stock solutions of the analytes and this compound in methanol at a concentration of 1000 µg/mL.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution in methanol to a concentration of 25 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solutions in reagent water to cover the desired concentration range. Spike each calibration standard with the internal standard spiking solution to a final concentration of 25 µg/L.
2. Sample Preparation:
-
Collect samples in appropriate vials with minimal headspace.
-
For aqueous samples, add a dechlorinating agent if residual chlorine is present.
-
Spike a known volume of the sample (e.g., 5 mL) with the internal standard spiking solution to achieve a final concentration of 25 µg/L.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Purge and Trap System: For aqueous samples.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 35°C for 2 min, ramp to 180°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 35-350) or Selected Ion Monitoring (SIM) for target analytes.
4. Data Analysis and Quantification:
-
Identify the characteristic quantitation ion for this compound (e.g., m/z 119) and the analytes of interest.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of the analytes in the samples by calculating their peak area ratios to the internal standard and using the calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the quantitative analysis process using an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
The validation data and experimental protocol presented in this guide demonstrate that this compound is a highly effective and reliable internal standard for quantitative chromatographic analysis. Its strong performance in terms of linearity, accuracy, and precision, combined with its cost-effectiveness and low potential for interference, make it an excellent choice for a wide variety of applications in research and development. By implementing a robust internal standard like this compound, laboratories can significantly enhance the quality and reliability of their analytical data.
comparing reactivity of alkylbenzenes in electrophilic substitution
A comprehensive guide to the reactivity of alkylbenzenes in electrophilic substitution, tailored for researchers, scientists, and drug development professionals. This document provides an objective comparison of performance with supporting experimental data.
Introduction to Electrophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic chemistry, pivotal in the synthesis of a vast array of aromatic compounds. In this class of reactions, an electrophile replaces a hydrogen atom on an aromatic ring. The facility of this substitution is profoundly influenced by the nature of any pre-existing substituents on the ring. Alkyl groups (-R) are of particular interest due to their activating and directing effects, which enhance the rate of reaction compared to unsubstituted benzene and direct incoming electrophiles to specific positions on the ring.
Alkyl groups activate the aromatic ring towards electrophilic attack through a combination of two main electronic effects:
-
Inductive Effect (+I): Alkyl groups are electron-donating, pushing electron density into the benzene ring through the sigma bond. This enriches the ring's electron density, making it more attractive to an incoming electrophile.
-
Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the alkyl group into the pi system of the benzene ring. This further increases the electron density of the ring, particularly at the ortho and para positions, thereby stabilizing the carbocation intermediate (the sigma complex or arenium ion) formed during the substitution at these positions.
This guide provides a comparative analysis of the reactivity of common alkylbenzenes—toluene, ethylbenzene, isopropylbenzene (cumene), and tert-butylbenzene—in several key electrophilic substitution reactions, supported by experimental data and detailed protocols.
Comparative Reactivity Data
The reactivity of alkylbenzenes in electrophilic substitution is typically measured relative to benzene. The data clearly show that alkyl groups activate the ring, though the degree of activation is a balance between electronic and steric factors.
| Alkylbenzene | Substituent | Relative Rate of Nitration (vs. Benzene = 1) | Relative Rate of Bromination (vs. Benzene = 1) | Key Observations |
| Benzene | -H | 1 | 1 | Baseline for comparison. |
| Toluene | -CH₃ | ~25[1] | 605[2] | The methyl group is a strong activator due to a combination of inductive effect and hyperconjugation involving its three alpha-hydrogens. |
| Ethylbenzene | -CH₂CH₃ | ~26 | - | Reactivity is similar to toluene. The slightly greater inductive effect is balanced by fewer alpha-hydrogens for hyperconjugation. |
| Isopropylbenzene | -CH(CH₃)₂ | ~22 | - | Reactivity is slightly lower than toluene, as the reduced number of alpha-hydrogens for hyperconjugation is not fully compensated by the inductive effect. |
| This compound | -C(CH₃)₃ | ~16[1] | - | The bulky tert-butyl group significantly hinders the approach of the electrophile to the ortho positions (steric hindrance).[1] Despite its strong inductive effect, the lack of alpha-hydrogens for hyperconjugation and steric factors reduce its overall reactivity compared to toluene.[3] |
Note: Relative rates can vary depending on the specific reaction conditions (e.g., solvent, temperature, catalyst). For bromination, the overall reactivity for substitution at the para position follows the trend: tert-butyl < ethyl ≈ isopropyl.[4][5]
Mechanism and Directing Effects of Alkyl Groups
Alkyl groups are classified as ortho, para-directors. This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to the alkyl group. This directorial effect is a direct consequence of the stability of the carbocation intermediate (sigma complex) formed during the reaction.
When the electrophile attacks at the ortho or para position, one of the resulting resonance structures is a tertiary carbocation, which is significantly more stable because the positive charge is directly adjacent to the alkyl group. In contrast, attack at the meta position results in only secondary carbocations. The greater stability of the ortho and para intermediates lowers the activation energy for these pathways, making them kinetically favored.
Experimental Protocols
To quantitatively compare the reactivity of different alkylbenzenes, a competitive reaction is the preferred method. In this setup, two different aromatic compounds are placed in the same reaction vessel and compete for a limited amount of the electrophile. The product ratio, determined by techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, directly reflects the relative reaction rates.
Protocol 1: Competitive Nitration of Toluene and Benzene
This experiment determines the relative rate of nitration of toluene compared to benzene.[6]
Materials:
-
Toluene
-
Benzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Glacial Acetic Acid (solvent)[6]
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution (5%, aqueous)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Preparation of Aromatic Mixture: In a 100 mL round-bottom flask, prepare an equimolar mixture of toluene and benzene (e.g., 10 mmol of each) dissolved in 20 mL of dichloromethane. Place the flask in an ice bath and begin stirring.
-
Preparation of Nitrating Agent: In a separate test tube, cautiously add 5 mL of concentrated H₂SO₄ to 5 mL of concentrated HNO₃. Cool this mixture in the ice bath.
-
Reaction: Using a dropping funnel, add a substoichiometric amount of the cold nitrating mixture (e.g., corresponding to 5 mmol of HNO₃, making it the limiting reagent) dropwise to the stirred aromatic mixture over 15 minutes. Maintain the reaction temperature below 10°C.
-
Workup: After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes. Carefully pour the mixture over 50 g of crushed ice in a beaker.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of cold water, 20 mL of 5% NaHCO₃ solution, and finally 20 mL of brine.
-
Drying and Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and analyze the product mixture using Gas Chromatography (GC). The ratio of the areas of the nitrobenzene and nitrotoluene peaks (sum of o-, p-, and m-isomers) corresponds to the relative reactivity.
Protocol 2: Competitive Bromination of Ethylbenzene and Benzene
This protocol is adapted from standard bromination procedures for a competitive experiment.
Materials:
-
Ethylbenzene
-
Benzene
-
Bromine (Br₂)
-
Iron filings or anhydrous Iron(III) bromide (FeBr₃) catalyst
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (solvent)
-
Separatory funnel
-
Sodium thiosulfate (Na₂S₂O₃) solution (10%, aqueous)
-
Anhydrous calcium chloride (CaCl₂)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
Catalyst and Aromatic Mixture: To a dry 100 mL round-bottom flask containing a magnetic stir bar, add 0.5 g of iron filings. Add an equimolar mixture of ethylbenzene and benzene (e.g., 20 mmol of each) in 30 mL of CCl₄.
-
Reaction: In a fume hood, prepare a solution of a substoichiometric amount of bromine (e.g., 10 mmol) in 10 mL of CCl₄. Add this solution dropwise to the stirred aromatic mixture at room temperature. The red-brown color of bromine should disappear as it is consumed. HBr gas will be evolved.
-
Workup: After the addition is complete, stir for another 30 minutes. Quench the reaction by slowly adding 25 mL of water.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 20 mL of 10% Na₂S₂O₃ solution to remove any unreacted bromine, followed by 20 mL of water.
-
Drying and Analysis: Dry the organic layer over anhydrous CaCl₂, filter, and analyze the product mixture by GC to determine the ratio of bromoethylbenzene to bromobenzene.
Conclusion
The reactivity of alkylbenzenes in electrophilic aromatic substitution is a well-established principle governed by the interplay of inductive, hyperconjugative, and steric effects. Quantitative data consistently demonstrate that alkylbenzenes are more reactive than benzene. The general order of reactivity (Toluene > Isopropylbenzene > this compound) highlights that while the inductive effect increases with alkyl substitution, it is counteracted by a decrease in the stabilizing effect of hyperconjugation and an increase in steric hindrance, particularly for bulky groups. The experimental protocols provided offer a reliable framework for researchers to quantify these differences in reactivity under controlled laboratory conditions.
References
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stmarys-ca.edu [stmarys-ca.edu]
Analysis of tert-Butylbenzene Reaction Products: A Comparative Guide to NMR and Other Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction products is paramount for process optimization and quality control. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the characterization of tert-butylbenzene reaction products. Experimental data and protocols are provided to support the objective comparison.
The electrophilic substitution of this compound is a cornerstone of organic synthesis, yielding a variety of substituted aromatic compounds crucial for the development of pharmaceuticals and other fine chemicals. Accurate identification and quantification of the resulting isomers and byproducts are essential. This guide focuses on the application of NMR spectroscopy as a primary analytical tool and compares its performance against Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed structural information and quantitative data without the need for extensive calibration for each component in a mixture.[1] Unlike chromatographic techniques that separate components before detection, NMR analyzes the entire mixture in a single experiment, offering a holistic view of the reaction outcome.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. It offers high sensitivity and provides mass-to-charge ratios, which aid in compound identification.[2][3] However, for quantitative analysis of isomeric mixtures without calibration for each isomer, its accuracy can be lower than NMR.[2][3]
High-Performance Liquid Chromatography (HPLC) is well-suited for the separation of non-volatile or thermally sensitive compounds.[4] When coupled with a suitable detector, it can provide quantitative data. However, like GC-MS, accurate quantification often requires individual calibration standards for each product.
| Analytical Technique | Principle | Strengths | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Provides detailed structural information. - Inherently quantitative without the need for individual calibration standards. - Non-destructive. - Suitable for analyzing complex mixtures. | - Lower sensitivity compared to MS-based methods. - Can be expensive. |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis. | - High sensitivity and selectivity. - Excellent for identifying volatile compounds and byproducts. - Provides molecular weight and fragmentation patterns. | - Requires volatile and thermally stable analytes. - Quantification of isomers can be less accurate without specific calibration. |
| HPLC | Separates compounds based on their partitioning between a stationary and a liquid mobile phase. | - Suitable for non-volatile and thermally labile compounds. - Wide range of stationary and mobile phases provides versatility. - Can be used for preparative separations. | - Quantification requires calibration for each component. - Peak co-elution can complicate analysis. |
Analysis of Common this compound Reactions by NMR
The following sections provide experimental protocols for common reactions of this compound and the corresponding NMR data for the expected products.
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of this compound with tert-butyl chloride typically yields di- and tri-substituted products. The product distribution is dependent on the reaction conditions.
Experimental Protocol: Friedel-Crafts Alkylation of this compound
Materials:
-
This compound
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve this compound in dichloromethane and cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add tert-butyl chloride dropwise to the reaction mixture.
-
After the addition is complete, stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1 hour.
-
Quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer, wash it with water and saturated sodium bicarbonate solution, and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product mixture.
-
Analyze the crude product mixture by ¹H and ¹³C NMR spectroscopy.
¹H and ¹³C NMR Data for Friedel-Crafts Alkylation Products
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | 7.35-7.15 (m, 5H, Ar-H), 1.32 (s, 9H, C(CH₃)₃) | 151.2 (C-Ar), 128.3 (CH-Ar), 125.5 (CH-Ar), 125.3 (CH-Ar), 34.5 (C(CH₃)₃), 31.4 (C(CH₃)₃) |
| 1,4-Di-tert-butylbenzene | 7.33 (s, 4H, Ar-H), 1.31 (s, 18H, 2 x C(CH₃)₃) | 148.9 (C-Ar), 125.1 (CH-Ar), 34.4 (C(CH₃)₃), 31.4 (C(CH₃)₃) |
| 1,3,5-Tri-tert-butylbenzene | 7.32 (s, 3H, Ar-H), 1.33 (s, 27H, 3 x C(CH₃)₃) | 150.8 (C-Ar), 120.9 (CH-Ar), 34.7 (C(CH₃)₃), 31.5 (C(CH₃)₃) |
Experimental Workflow for Friedel-Crafts Alkylation and NMR Analysis
Caption: Workflow for Friedel-Crafts alkylation and subsequent NMR analysis.
Nitration
The nitration of this compound is a classic example of electrophilic aromatic substitution, where the bulky tert-butyl group directs the incoming nitro group primarily to the para and ortho positions.
Experimental Protocol: Nitration of this compound
Materials:
-
This compound
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Water
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask, cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.
-
Slowly add this compound to the cold nitrating mixture with vigorous stirring.
-
After the addition, allow the reaction to stir at room temperature for 30 minutes.
-
Pour the reaction mixture onto crushed ice and extract with dichloromethane.
-
Wash the organic layer with water and 5% sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.
-
Remove the solvent to obtain the mixture of nitro-tert-butylbenzene isomers.
-
Analyze the product mixture by ¹H and ¹³C NMR spectroscopy.
¹H and ¹³C NMR Data for Nitration Products
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 4-Nitro-tert-butylbenzene | 8.18 (d, J=8.8 Hz, 2H, Ar-H), 7.52 (d, J=8.8 Hz, 2H, Ar-H), 1.35 (s, 9H, C(CH₃)₃) | 155.0 (C-Ar), 146.8 (C-Ar), 126.0 (CH-Ar), 123.5 (CH-Ar), 35.0 (C(CH₃)₃), 31.1 (C(CH₃)₃) |
| 2-Nitro-tert-butylbenzene | 7.78 (dd, J=8.0, 1.6 Hz, 1H, Ar-H), 7.55-7.45 (m, 2H, Ar-H), 7.38 (td, J=7.6, 1.6 Hz, 1H, Ar-H), 1.38 (s, 9H, C(CH₃)₃) | 149.5 (C-Ar), 133.2 (C-Ar), 130.8 (CH-Ar), 127.1 (CH-Ar), 126.8 (CH-Ar), 123.4 (CH-Ar), 35.2 (C(CH₃)₃), 30.6 (C(CH₃)₃) |
| 3-Nitro-tert-butylbenzene | 8.12 (t, J=2.0 Hz, 1H, Ar-H), 7.95 (ddd, J=8.0, 2.0, 1.0 Hz, 1H, Ar-H), 7.65 (ddd, J=8.0, 2.0, 1.0 Hz, 1H, Ar-H), 7.48 (t, J=8.0 Hz, 1H, Ar-H), 1.36 (s, 9H, C(CH₃)₃) | 151.7 (C-Ar), 148.4 (C-Ar), 131.2 (CH-Ar), 129.1 (CH-Ar), 122.2 (CH-Ar), 120.0 (CH-Ar), 34.9 (C(CH₃)₃), 31.2 (C(CH₃)₃) |
Logical Relationship in Nitration Product Analysis
Caption: Logical flow from the reaction mixture to product identification and quantification using NMR.
Friedel-Crafts Acylation
Friedel-Crafts acylation of this compound with acetyl chloride in the presence of a Lewis acid catalyst predominantly yields the para-substituted product, 4-tert-butylacetophenone.
Experimental Protocol: Friedel-Crafts Acylation of this compound
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Dilute hydrochloric acid
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction flask, suspend anhydrous aluminum chloride in dichloromethane and cool in an ice bath.
-
Slowly add acetyl chloride to the suspension.
-
Add a solution of this compound in dichloromethane dropwise.
-
Stir the mixture at 0°C for 30 minutes and then at room temperature for 1 hour.
-
Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Remove the solvent to yield the crude product.
-
Analyze the product by ¹H and ¹³C NMR spectroscopy.
¹H and ¹³C NMR Data for Acylation Product
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 4-tert-Butylacetophenone | 7.90 (d, J=8.4 Hz, 2H, Ar-H), 7.48 (d, J=8.4 Hz, 2H, Ar-H), 2.59 (s, 3H, COCH₃), 1.34 (s, 9H, C(CH₃)₃) | 197.7 (C=O), 156.8 (C-Ar), 134.4 (C-Ar), 128.4 (CH-Ar), 125.5 (CH-Ar), 35.1 (C(CH₃)₃), 31.0 (C(CH₃)₃), 26.5 (COCH₃) |
Conclusion
NMR spectroscopy is a powerful and versatile technique for the analysis of this compound reaction products. Its ability to provide both structural and quantitative information in a single, non-destructive measurement makes it an invaluable tool for reaction monitoring and product characterization. While techniques like GC-MS and HPLC offer higher sensitivity for trace analysis, NMR provides a more comprehensive and direct picture of the composition of complex reaction mixtures, often without the need for extensive calibration. The choice of analytical technique will ultimately depend on the specific goals of the analysis, but NMR spectroscopy remains a cornerstone for the detailed characterization of organic reaction products.
References
Navigating Reaction Pathways: A Comparative Guide to Kinetic and Thermodynamic Control in Di-tert-butylbenzene Synthesis
For researchers, scientists, and professionals in drug development, understanding the principles of kinetic and thermodynamic control is paramount for achieving desired product selectivity in chemical synthesis. The Friedel-Crafts alkylation of benzene to form di-tert-butylbenzene serves as a classic and instructive example of how reaction conditions can be manipulated to favor either the kinetically or thermodynamically preferred isomer.
This guide provides a comprehensive comparison of the synthesis of di-tert-butylbenzene under both kinetic and thermodynamic control, supported by experimental data and detailed protocols. By carefully selecting parameters such as temperature and reaction time, chemists can selectively generate either the 1,4-di-tert-butylbenzene, the product of kinetic control, or the more stable 1,3-di-tert-butylbenzene, the product of thermodynamic control.
Unraveling the Reaction Landscape: Kinetic vs. Thermodynamic Products
In the Friedel-Crafts alkylation of benzene with a tert-butylating agent (e.g., tert-butyl chloride or isobutylene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), the initial alkylation to tert-butylbenzene is followed by a second alkylation to yield di-tert-butylbenzene. The position of the second tert-butyl group is dictated by the principles of kinetic and thermodynamic control.
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control. This means the major product is the one that is formed the fastest, due to a lower activation energy barrier. In this case, the para-substituted isomer, 1,4-di-tert-butylbenzene, is the kinetic product. This is attributed to less steric hindrance at the para position compared to the ortho and meta positions, allowing for a faster reaction rate.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is under thermodynamic control. Under these conditions, the initially formed products have enough energy to overcome the activation barriers for isomerization. The reaction equilibrium will then favor the most thermodynamically stable isomer. Due to the relief of steric strain between the bulky tert-butyl groups, 1,3-di-tert-butylbenzene is more stable than the 1,4-isomer. Consequently, it is the major product under thermodynamic control. Further isomerization can also lead to the formation of the even more stable 1,3,5-tri-tert-butylbenzene if excess alkylating agent is present.
Quantitative Comparison of Isomer Distribution
The product distribution in the synthesis of di-tert-butylbenzene is highly dependent on the reaction conditions. The following table summarizes the typical isomer distribution under kinetic and thermodynamic control.
| Control Type | Reaction Conditions | 1,4-Di-tert-butylbenzene (%) | 1,3-Di-tert-butylbenzene (%) | 1,3,5-Tri-tert-butylbenzene (%) |
| Kinetic | Low Temperature (e.g., 0 °C), Short Reaction Time | >95% | <5% | Trace |
| Thermodynamic | Higher Temperature (e.g., Room Temp. to Reflux), Longer Reaction Time | Minor | Major | Significant (with excess alkylating agent) |
Note: The exact product ratios can vary depending on the specific catalyst, solvent, and reaction time.
Experimental Protocols
Detailed methodologies for the selective synthesis of 1,4-di-tert-butylbenzene (kinetic control) and the isomerization to 1,3-di-tert-butylbenzene (thermodynamic control) are provided below.
Synthesis of 1,4-Di-tert-butylbenzene (Kinetic Control)
This protocol favors the formation of the kinetically controlled product by maintaining a low reaction temperature.[1]
Materials:
-
This compound
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice/salt bath
-
Dichloromethane (solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with this compound and dichloromethane.
-
The flask is cooled to 0 °C in an ice/salt bath.
-
Anhydrous aluminum chloride is added to the stirred solution.
-
tert-Butyl chloride is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour. The 1,4-di-tert-butylbenzene often crystallizes out of the solution at this low temperature, which helps to prevent its isomerization to the thermodynamic product.[1]
-
The reaction is quenched by the slow addition of ice-cold water, followed by dilute hydrochloric acid.
-
The organic layer is separated, washed with sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which is predominantly 1,4-di-tert-butylbenzene. The product can be further purified by recrystallization.
Isomerization of 1,4-Di-tert-butylbenzene to 1,3-Di-tert-butylbenzene (Thermodynamic Control)
This protocol illustrates the conversion of the kinetic product to the more stable thermodynamic product.
Materials:
-
1,4-Di-tert-butylbenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Benzene (solvent)
Procedure:
-
A mixture of 1,4-di-tert-butylbenzene and a catalytic amount of anhydrous aluminum chloride in benzene is prepared in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the isomerization can be monitored by gas chromatography (GC).
-
After the desired level of isomerization is achieved, the reaction mixture is cooled to room temperature.
-
The reaction is quenched by the slow addition of ice-cold water.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting mixture of di-tert-butylbenzene isomers can be separated by fractional distillation or chromatography to isolate the 1,3-di-tert-butylbenzene.
Visualizing the Reaction Pathways
The following diagrams illustrate the logical relationships in the synthesis of di-tert-butylbenzene under kinetic and thermodynamic control.
Caption: Reaction pathways for di-tert-butylbenzene synthesis.
Caption: Experimental workflows for selective isomer synthesis.
Conclusion
The synthesis of di-tert-butylbenzene provides a clear and practical demonstration of the principles of kinetic and thermodynamic control. By judiciously selecting the reaction temperature and duration, researchers can selectively favor the formation of either the kinetically preferred 1,4-isomer or the thermodynamically more stable 1,3-isomer. This understanding is crucial for the strategic design of synthetic routes to obtain desired products with high purity and yield in various applications, including the development of new pharmaceutical agents.
References
A Comparative Guide to Spectroscopic Analysis for Purity Assessment of tert-Butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of spectroscopic methods for assessing the purity of tert-butylbenzene. It includes supporting experimental data, detailed methodologies for key experiments, and a visual workflow to aid in selecting the most appropriate analytical technique.
Spectroscopic Purity Assessment: A Comparative Overview
The purity of this compound, a key intermediate in the synthesis of various organic compounds, is critical for ensuring the desired reaction outcomes and the quality of the final product. Spectroscopic techniques offer rapid and reliable methods for purity determination by identifying and quantifying impurities. This guide compares the utility of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. As a benchmark, Gas Chromatography (GC), a widely used non-spectroscopic technique, is also included in this comparison.
Data Presentation: Quantitative Comparison of Analytical Methods
The following tables summarize key quantitative data for the analysis of this compound and its common impurities using various analytical techniques.
Table 1: 1H and 13C NMR Spectroscopy Data
| Compound | 1H NMR Chemical Shifts (δ, ppm in CDCl3) | 13C NMR Chemical Shifts (δ, ppm in CDCl3) |
| This compound | ~1.31 (s, 9H, -C(CH3)3), ~7.15-7.35 (m, 5H, Ar-H) | ~31.4 (C(CH3)3), ~34.5 (C(CH3)3), ~125.0 (Ar-C), ~128.0 (Ar-C), ~150.9 (Ar-C) |
| Benzene | ~7.36 (s, 6H) | ~128.4 |
| Toluene | ~2.34 (s, 3H, -CH3), ~7.17-7.29 (m, 5H, Ar-H) | ~21.5 (-CH3), ~125.5, ~128.4, ~129.2, ~137.9 (Ar-C) |
| o-Xylene | ~2.31 (s, 6H, -CH3), ~7.15-7.25 (m, 4H, Ar-H) | ~19.8 (-CH3), ~126.0, ~129.6, ~136.5 (Ar-C) |
| m-Xylene | ~2.32 (s, 6H, -CH3), ~7.00-7.15 (m, 4H, Ar-H) | ~21.3 (-CH3), ~126.3, ~128.3, ~130.0, ~137.8 (Ar-C) |
| p-Xylene | ~2.32 (s, 6H, -CH3), ~7.09 (s, 4H, Ar-H) | ~21.1 (-CH3), ~129.1, ~134.7 (Ar-C) |
| sec-Butylbenzene | ~0.82 (t, 3H), ~1.22 (d, 3H), ~1.59 (m, 2H), ~2.60 (sex, 1H), ~7.10-7.30 (m, 5H) | ~12.3, ~22.0, ~31.3, ~42.0, ~125.8, ~127.8, ~128.3, ~148.5 |
| Isobutylbenzene | ~0.90 (d, 6H), ~1.85 (m, 1H), ~2.45 (d, 2H), ~7.05-7.25 (m, 5H) | ~22.4, ~30.2, ~45.3, ~125.7, ~128.8, ~129.3, ~141.5 |
Table 2: FTIR Spectroscopy Data
| Compound | Characteristic IR Absorption Bands (cm-1) |
| This compound | ~3100-3000 (aromatic C-H stretch), ~2960-2870 (aliphatic C-H stretch), ~1600, 1480 (aromatic C=C stretch), ~760, 690 (C-H out-of-plane bend for monosubstituted benzene) [1] |
| Benzene | ~3035 (aromatic C-H stretch), ~1479 (aromatic C=C stretch), ~673 (C-H out-of-plane bend) |
| Toluene | ~3030 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch), ~1495, 1455 (aromatic C=C stretch), ~730, 695 (C-H out-of-plane bend for monosubstituted benzene) |
| o-Xylene | ~3020 (aromatic C-H stretch), ~2960 (aliphatic C-H stretch), ~1495, 1465 (aromatic C=C stretch), ~740 (C-H out-of-plane bend for ortho-disubstituted benzene)[1] |
| m-Xylene | ~3020 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch), ~1612, 1491 (aromatic C=C stretch), ~768, 691 (C-H out-of-plane bend for meta-disubstituted benzene)[1] |
| p-Xylene | ~3020 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch), ~1516 (aromatic C=C stretch), ~795 (C-H out-of-plane bend for para-disubstituted benzene)[1] |
Table 3: UV-Vis Spectroscopy Data
| Compound | λmax in Hexane (nm) | Molar Absorptivity (ε) |
| This compound | ~254, ~260, ~268 | ~200 |
| Benzene | ~255 | ~215[2] |
| Toluene | ~261 | ~225 |
| o-Xylene | ~262.5 | ~270 |
| m-Xylene | ~264 | ~280 |
| p-Xylene | ~266.5 | ~300 |
Table 4: Gas Chromatography (GC) Data (based on ASTM D7504)
| Compound | Typical Retention Time (min) on a Stabilwax Column | Limit of Detection (LOD) |
| This compound | ~16.49 | 0.0002 mass % [3] |
| Benzene | ~6.32 | 0.0002 mass %[3] |
| Toluene | ~8.55 | 0.0002 mass %[3] |
| Ethylbenzene | ~11.90 | 0.0002 mass %[3] |
| p-Xylene | ~12.25 | 0.0002 mass %[3] |
| m-Xylene | ~12.52 | 0.0002 mass %[3] |
| o-Xylene | ~14.37 | 0.0002 mass %[3] |
| sec-Butylbenzene | ~16.94 | 0.0002 mass %[3] |
| Isobutylbenzene | ~16.62 | 0.0002 mass %[3] |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify and quantify this compound and potential impurities based on their unique chemical shifts and signal integrals.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
-
Cap the tube and gently invert to ensure complete dissolution and mixing.
-
-
Data Acquisition:
-
Acquire a 1H NMR spectrum with a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[4]
-
Ensure a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation between pulses.
-
Acquire a 13C NMR spectrum to confirm the carbon skeleton.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to this compound and any identified impurities.
-
For qNMR, calculate the purity using the following formula: Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (MWsample / MWstd) * (mstd / msample) * Pstd where I = integral area, N = number of protons, MW = molecular weight, m = mass, and P = purity of the standard.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the presence of characteristic functional groups of this compound and detect impurities with distinct vibrational modes.
-
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a single drop of the liquid this compound sample directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-650 cm-1 with a resolution of 4 cm-1 and an accumulation of 16-32 scans.
-
-
Data Analysis:
-
The collected spectrum should be baseline corrected.
-
Identify the characteristic absorption bands for this compound and compare them to a reference spectrum.
-
The presence of unexpected peaks may indicate impurities. For example, the presence of a broad peak around 3300 cm-1 could suggest the presence of water.
-
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To quantify the aromatic content and detect impurities that absorb in the UV region. Aromatic hydrocarbons exhibit characteristic absorption spectra in the UV range.[5]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a UV-transparent solvent, such as hexane or ethanol. The concentration should be chosen to yield an absorbance in the optimal range of the instrument (typically 0.2-1.0 AU).
-
Prepare a series of standard solutions of this compound of known concentrations to create a calibration curve.
-
-
Data Acquisition:
-
Record the UV spectrum of the sample and the standards from approximately 220 to 300 nm.[6]
-
Use the pure solvent as a blank.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for this compound.
-
Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve. The presence of impurities with different chromophores can lead to shifts in λmax or the appearance of additional absorption bands.
-
Mandatory Visualization
Caption: Workflow for spectroscopic purity assessment of this compound.
Conclusion
The choice of spectroscopic technique for the purity assessment of this compound depends on the specific requirements of the analysis.
-
NMR spectroscopy offers the most detailed structural information and is highly suitable for both identification and quantification of impurities, making it a powerful tool for comprehensive purity assessment. Quantitative NMR (qNMR) can provide highly accurate purity values without the need for a specific reference standard for each impurity.[7][8]
-
FTIR spectroscopy is a rapid and straightforward method for confirming the identity of this compound and detecting the presence of functional group impurities. However, it is generally less sensitive for quantifying low levels of hydrocarbon impurities that have similar functional groups.
-
UV-Vis spectroscopy is a sensitive method for quantifying aromatic compounds but may lack the specificity to distinguish between different aromatic isomers if their absorption spectra are highly overlapping.
-
Gas Chromatography , as a comparative method, provides excellent separation of volatile impurities and is highly sensitive, as demonstrated by the low detection limits in the ASTM D7504 standard.[3] It is often used as a reference method for validating spectroscopic results.
For a comprehensive and unambiguous purity assessment of this compound, a combination of these techniques is often recommended. For instance, GC or NMR can be used for the primary quantification of impurities, while FTIR can provide rapid confirmation of the bulk material's identity.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Characterization of 1,3,5-Tri-tert-butylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties, spectral characteristics, and reactivity of 1,3,5-tri-tert-butylbenzene against other bulky aromatic compounds. Detailed experimental protocols and supporting data are presented to offer a thorough understanding of this compound's unique attributes.
Physicochemical Properties
1,3,5-Tri-tert-butylbenzene is a highly substituted aromatic hydrocarbon characterized by its significant steric bulk. This steric hindrance, arising from the three tert-butyl groups symmetrically positioned on the benzene ring, profoundly influences its physical and chemical properties. A comparison with other bulky aromatic molecules such as hexamethylbenzene, 1,3,5-triisopropylbenzene, and 1,3,5-tris(trimethylsilyl)benzene highlights these unique characteristics.
| Property | 1,3,5-Tri-tert-butylbenzene | Hexamethylbenzene | 1,3,5-Triisopropylbenzene | 1,3,5-Tris(trimethylsilyl)benzene |
| Molecular Formula | C₁₈H₃₀ | C₁₂H₁₈ | C₁₅H₂₄ | C₁₅H₃₀Si₃ |
| Molecular Weight ( g/mol ) | 246.43[1] | 162.28 | 204.35 | 294.65 |
| Melting Point (°C) | 69-74[2] | 165-166 | -7 | 75 |
| Boiling Point (°C) | 121-122 @ 12 mmHg[2] | 265 | 232-236 | 284 |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents like hexane and toluene.[1] | Insoluble in water; Soluble in organic solvents. | Insoluble in water; Soluble in organic solvents. | Soluble in organic solvents. |
| Appearance | White crystalline solid.[2] | White crystalline solid. | Colorless liquid. | White crystalline solid. |
Spectroscopic Characterization
The structural features of 1,3,5-tri-tert-butylbenzene are well-defined by various spectroscopic techniques.
| Spectroscopic Data | 1,3,5-Tri-tert-butylbenzene |
| ¹H NMR (CDCl₃) | Due to the molecule's high symmetry, the ¹H NMR spectrum is simple, showing a singlet for the 27 equivalent protons of the three tert-butyl groups and a singlet for the 3 equivalent aromatic protons. |
| ¹³C NMR (CDCl₃) | The ¹³C NMR spectrum exhibits signals for the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl groups, and the aromatic carbons. |
| IR (KBr) | The IR spectrum displays characteristic C-H stretching vibrations for the aromatic ring and the alkyl groups, as well as C=C stretching for the benzene ring. |
| Mass Spectrometry (EI) | The mass spectrum typically shows the molecular ion peak (M⁺) and a prominent peak corresponding to the loss of a methyl group ([M-15]⁺), which is characteristic of tert-butyl substituted compounds. |
Synthesis and Reactivity
Synthesis
The most common method for the synthesis of 1,3,5-tri-tert-butylbenzene is the Friedel-Crafts alkylation of benzene with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds through the electrophilic substitution of hydrogen atoms on the benzene ring with tert-butyl groups. Careful control of reaction conditions is necessary to achieve the desired 1,3,5-substitution pattern and avoid the formation of other isomers.
Reactivity Comparison
The steric bulk of the tert-butyl groups in 1,3,5-tri-tert-butylbenzene significantly reduces its reactivity in electrophilic aromatic substitution reactions compared to less hindered aromatic compounds. The voluminous tert-butyl groups shield the aromatic ring from the approach of electrophiles.
In contrast, hexamethylbenzene, with less sterically demanding methyl groups, is more susceptible to electrophilic attack. 1,3,5-triisopropylbenzene presents an intermediate case of steric hindrance between the tert-butyl and methyl analogs. The electronic effects of the alkyl groups in all these compounds are electron-donating, which activates the ring towards electrophilic substitution. However, the steric factor is often the dominant influence on reactivity in highly substituted systems.
The trimethylsilyl group in 1,3,5-tris(trimethylsilyl)benzene also exerts a significant steric effect, but its electronic effect is more complex, involving both σ-donation and potential d-orbital participation.
Experimental Protocols
Synthesis of 1,3,5-Tri-tert-butylbenzene via Friedel-Crafts Alkylation
Materials:
-
Benzene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether
-
Ice
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.
-
Initial Charge: Add 50 mL of anhydrous benzene and 1.5 equivalents of anhydrous aluminum chloride to the flask. Cool the mixture in an ice bath with continuous stirring.
-
Addition of Alkylating Agent: Slowly add 3 equivalents of tert-butyl chloride dissolved in 20 mL of anhydrous diethyl ether from the dropping funnel to the stirred mixture over a period of 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up: Carefully quench the reaction by slowly adding 50 mL of crushed ice, followed by 50 mL of 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield white crystals of 1,3,5-tri-tert-butylbenzene.
Characterization: The identity and purity of the synthesized 1,3,5-tri-tert-butylbenzene should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the reference values provided in this guide.
References
A Comparative Guide to the Directive Influence of Tert-Butyl and Methyl Groups in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug design, the ability to selectively introduce functional groups onto an aromatic ring is of paramount importance. The regiochemical outcome of electrophilic aromatic substitution (EAS) reactions is profoundly influenced by the nature of the substituents already present on the aromatic nucleus. This guide provides an objective comparison of the directive influence of two common alkyl substituents, the tert-butyl group and the methyl group, supported by experimental data, detailed protocols, and mechanistic visualizations.
Quantitative Analysis of Isomer Distribution in Nitration
The nitration of toluene and tert-butylbenzene serves as a classic example illustrating the differing directive effects of the methyl and tert-butyl groups. Both are activating, ortho, para-directing groups; however, the steric bulk of the tert-butyl group significantly alters the ratio of the resulting isomers.[1][2]
| Substrate | % Ortho | % Meta | % Para |
| Toluene (C₆H₅CH₃) | 58.5% | 4.5% | 37% |
| This compound (C₆H₅C(CH₃)₃) | 16% | 8% | 75% |
| Isomer distribution in the nitration of toluene and this compound.[1] |
As the data indicates, the nitration of toluene yields a substantial amount of the ortho product. In contrast, the nitration of this compound results in a strong preference for the para isomer, with a significantly reduced yield of the ortho product. This disparity is a direct consequence of the interplay between electronic and steric effects.
The Underlying Principles: Electronic Effects vs. Steric Hindrance
Both methyl and tert-butyl groups are electron-donating groups (EDGs) that activate the benzene ring towards electrophilic attack.[3] They stabilize the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction, thereby increasing the reaction rate compared to benzene. This electron donation occurs primarily through two mechanisms:
-
Inductive Effect (+I): Alkyl groups are more electron-releasing than hydrogen, and they donate electron density through the sigma bond to the aromatic ring.
-
Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the alkyl group into the pi system of the aromatic ring. This effect is more pronounced for the methyl group due to the presence of three C-H bonds alpha to the ring.
These electronic effects increase the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by an electrophile. This explains why both groups are ortho, para-directors.
The primary differentiator between the two groups is steric hindrance . The tert-butyl group is significantly larger and bulkier than the methyl group.[4] This steric bulk physically obstructs the approach of the electrophile to the ortho positions, which are adjacent to the substituent.[5] Consequently, the electrophile preferentially attacks the more accessible para position in this compound.[4][6]
Experimental Protocols
The following are representative experimental protocols for the nitration and Friedel-Crafts acylation of toluene and this compound.
Nitration of Toluene
Objective: To synthesize a mixture of nitrotoluene isomers via electrophilic aromatic substitution.
Materials:
-
Toluene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (or Diethyl Ether)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, cool 5 mL of concentrated sulfuric acid in an ice bath.
-
Slowly add 5 mL of concentrated nitric acid to the sulfuric acid with constant stirring. Keep the mixture in the ice bath. This creates the nitrating mixture.
-
In a separate flask, cool 5 mL of toluene in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the toluene with vigorous stirring, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Carefully pour the reaction mixture over 50 g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and extract the product with two 20 mL portions of dichloromethane.
-
Combine the organic layers and wash with 20 mL of water, followed by 20 mL of saturated sodium bicarbonate solution, and finally with 20 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product mixture of nitrotoluenes.
Friedel-Crafts Acylation of Toluene
Objective: To synthesize 4-methylacetophenone via Friedel-Crafts acylation.
Materials:
-
Toluene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.
-
In the flask, suspend 1.1 equivalents of anhydrous aluminum chloride in dry dichloromethane.
-
Cool the suspension in an ice bath.
-
Add a solution of 1.0 equivalent of acetyl chloride in dry dichloromethane to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.
-
After the addition is complete, add a solution of 1.0 equivalent of toluene in dry dichloromethane dropwise from the dropping funnel.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation.
Visualizing the Mechanisms
The following diagrams illustrate the key mechanistic steps and the influence of the substituent on the stability of the reaction intermediates.
Electrophilic Aromatic Substitution: General Mechanism
Directive Influence on Intermediate Stability
The stability of the arenium ion intermediate determines the regioselectivity. For ortho and para attack on an alkyl-substituted benzene, one of the resonance structures places the positive charge on the carbon atom bearing the alkyl group. This tertiary carbocation is more stable than the secondary carbocations formed from meta attack, thus favoring ortho and para substitution.
Conclusion
The directive influence of the tert-butyl group versus the methyl group in electrophilic aromatic substitution is a clear demonstration of the balance between electronic and steric effects. While both are activating, ortho, para-directing groups due to their electron-donating nature, the significant steric bulk of the tert-butyl group overwhelmingly favors substitution at the sterically unhindered para position. The smaller methyl group allows for a greater proportion of ortho substitution. This understanding is critical for synthetic chemists and drug development professionals in predicting and controlling the outcome of reactions to design and synthesize target molecules with high precision.
References
Safety Operating Guide
Proper Disposal Procedures for Tert-butylbenzene: A Guide for Laboratory Professionals
This document provides essential safety, logistical, and procedural guidance for the proper handling and disposal of tert-butylbenzene in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound is a flammable liquid that poses several health risks. Understanding these hazards is the first step in safe handling and disposal.
Primary Hazards:
-
Flammability: this compound is a flammable liquid and vapor.[1][2] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[3][4] Vapors may form explosive mixtures with air.[4]
-
Health Hazards: It is harmful if inhaled, causing potential respiratory irritation.[2][3] It causes serious eye irritation and skin irritation.[1][3]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1]
-
Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing should be worn.[3]
-
Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges.[1][3]
Emergency First Aid Procedures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][3]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[1][3] If irritation occurs, get medical advice.[4]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[4][5]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and consult a physician immediately.[1]
Data Presentation: Hazard and Regulatory Information
The following tables summarize key quantitative data for the safe handling and disposal of this compound.
Table 1: Hazard Identification and Classification
| Hazard Classification | GHS Code | Description | Source(s) |
|---|---|---|---|
| Flammable Liquid | H226 | Flammable liquid and vapour | [1][2] |
| Skin Irritation | H315 | Causes skin irritation | [3] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][3] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation |[3] |
Table 2: Physical and Chemical Properties for Disposal
| Property | Value | Source(s) |
|---|---|---|
| Flash Point | 44 °C (111.2 °F) | [2] |
| Auto-ignition Temperature | 445 °C (833 °F) | [2] |
| Explosive Limits | 0.8% - 5.6% by volume | [2] |
| Density | 0.87 g/cm³ at 20 °C | [2] |
| Water Solubility | Not miscible or difficult to mix |[2] |
Table 3: Transportation and Regulatory Information
| Regulation | Value | Source(s) |
|---|---|---|
| UN Number | 2709 | [3] |
| Proper Shipping Name | BUTYLBENZENES | [3] |
| Transport Hazard Class | 3 (Flammable Liquid) | [3] |
| Packing Group | III | [3] |
| Marine Pollutant | Yes | |
Table 4: Environmental Hazard Data
| Organism | Test | Result | Source(s) |
|---|---|---|---|
| Golden Orfe (Leuciscus idus) | LC50 | 65 mg/L | [3] |
| Water Flea (Daphnia magna) | EC50 | 41 mg/L | [3] |
| NYS Ambient Water Quality | Standard | 5 µg/L |[6] |
Operational Plan: Step-by-Step Disposal Procedures
Disposal of this compound must be handled as a hazardous waste stream. Do not dispose of it with household garbage or pour it down the drain.[2]
Step 1: Waste Segregation and Collection
-
Waste Stream: Collect all this compound residues, reaction mixtures containing it, and contaminated materials (e.g., silica gel, absorbent pads) in a dedicated, properly labeled hazardous waste container.
-
Container: Use a chemically resistant container that can be securely sealed. Ensure the container is grounded/bonded during transfer to prevent static discharge.[3]
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and "this compound." List all components and their approximate concentrations.
Step 2: Spill Management In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[3]
-
Remove Ignition Sources: Extinguish all nearby flames, turn off hot plates, and remove any sources of sparks.[4][7]
-
Contain Spill: Use an inert, non-combustible absorbent material like sand, vermiculite, or a commercial sorbent to contain the spill.[3][4][5] Do not use combustible materials like sawdust.[4]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[4][8]
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: Label the spill cleanup waste container and dispose of it along with other this compound waste.[2]
Step 3: Final Disposal
-
Engage a Licensed Contractor: The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal company.[1]
-
Recommended Method: The preferred method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Regulatory Compliance: Ensure all local, state, and national hazardous waste regulations are followed for storage, transport, and disposal.[5]
Experimental Protocol: Handling and Disposal of a this compound Waste Stream
This protocol details a common laboratory workflow that generates a this compound waste stream and the subsequent disposal procedure.
Objective: To safely handle and segregate waste from a reaction using this compound as a solvent.
Methodology:
-
Reaction Setup: Conduct the chemical reaction within a certified chemical fume hood. Ensure all glassware is properly secured and that a spill kit is accessible.
-
Reaction Quench: Upon completion, cool the reaction vessel in an ice bath. Slowly add a quenching agent (e.g., water or a saturated aqueous solution) to neutralize any remaining reactive species.
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Collect the aqueous layer, now contaminated with trace amounts of this compound and other organics, in a dedicated aqueous hazardous waste container.
-
-
Waste Segregation:
-
Organic Waste: The organic layer, containing this compound, product, and the extraction solvent, should be collected in a separate, clearly labeled "Halogenated" or "Non-Halogenated" organic hazardous waste container, as appropriate.
-
Aqueous Waste: The collected aqueous layer is placed in the "Aqueous Hazardous Waste" container.
-
Solid Waste: Any contaminated solid materials, such as used filter paper or drying agents (e.g., magnesium sulfate), are to be collected in a "Solid Hazardous Waste" container. Used gloves, absorbent paper, and pipette tips should also be disposed of in this container.
-
-
Container Management:
-
Disposal Request: Once the containers are ready for pickup, submit a request to your institution's Environmental Health & Safety (EHS) department for proper disposal by a licensed contractor.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. uww.edu [uww.edu]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. synquestlabs.com [synquestlabs.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Tert-butylbenzene
Essential protocols for the safe handling, storage, and disposal of tert-butylbenzene are critical for ensuring laboratory safety and the well-being of research professionals. This guide provides immediate, actionable information to minimize risks and establish a secure working environment. Adherence to these procedures is paramount for researchers, scientists, and drug development professionals.
This compound is a flammable liquid that can cause serious eye irritation and skin irritation.[1][2][3] Inhalation may lead to respiratory irritation.[3] Proper personal protective equipment (PPE) and handling protocols are essential to mitigate these hazards.
Quantitative Exposure and Material Compatibility Data
For safe laboratory operations, it is crucial to be aware of occupational exposure limits and the chemical resistance of protective equipment. While specific exposure limits for this compound are not established by OSHA or NIOSH, data for structurally similar compounds can provide guidance. The following table summarizes relevant quantitative data to inform your safety protocols.
| Data Point | Value | Source/Compound | Notes |
| Occupational Exposure Limits | |||
| NIOSH REL (TWA) | 10 ppm (60 mg/m³) | p-tert-butyltoluene | Time-Weighted Average over a 10-hour workday.[1] |
| NIOSH REL (STEL) | 20 ppm (120 mg/m³) | p-tert-butyltoluene | Short-Term Exposure Limit for a 15-minute period.[1] |
| OSHA PEL (TWA) | 10 ppm (60 mg/m³) | p-tert-butyltoluene | Permissible Exposure Limit over an 8-hour workday.[1] |
| Glove Material Compatibility | E : Excellent, G : Good, F : Fair, NR : Not Recommended | ||
| Nitrile | E | p-tert-butyltoluene | Recommended for handling.[4] |
| Neoprene | E | p-tert-butyltoluene | Recommended for handling.[4] |
| Natural Rubber | F | p-tert-butyltoluene | Fair performance; not recommended for prolonged contact.[4] |
| PVC | P | p-tert-butyltoluene | Poor performance; not recommended. |
Experimental Protocol: Step-by-Step Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5][7] Implement measures to prevent the buildup of electrostatic charge, such as grounding and bonding containers and equipment.[5][6] Use non-sparking tools.[5]
-
Personal Protective Equipment (PPE) Inspection: Before starting work, inspect all PPE for integrity. Ensure gloves are free of punctures and that safety glasses or goggles are in good condition.
2. Donning Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves. Based on available data for similar compounds, nitrile or neoprene gloves are recommended.[4] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][8]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[8]
-
Respiratory Protection: If a risk assessment indicates the potential for inhalation of vapors or mists, use an appropriate air-purifying respirator with organic vapor cartridges or a supplied-air respirator.[1]
3. Handling and Experimental Procedure:
-
Container Handling: Keep containers tightly closed when not in use.[6]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the work area.[5] Wash hands thoroughly after handling and before breaks.[1][5]
4. Storage:
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.[5]
-
Containers: Store in the original, tightly sealed containers.[5]
5. Disposal:
-
Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled container for hazardous waste.
-
Disposal Method: Dispose of this material through a licensed professional waste disposal service.[1] Do not allow the product to enter drains.[1] Contaminated packaging should be disposed of in the same manner as the unused product.[9]
Visualizing Safety Protocols
To further clarify the procedural steps for handling this compound and responding to emergencies, the following diagrams provide a visual representation of the necessary actions and logical workflows.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency procedures for this compound exposure or spills.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - p-tert-Butyltoluene [cdc.gov]
- 2. skagitcounty.net [skagitcounty.net]
- 3. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 4. epfl.ch [epfl.ch]
- 5. NIOSH Pocket Guide: Benzene [ccinfoweb.ccohs.ca]
- 6. NIOSH Pocket Guide: Benzene [ccinfoweb.cchst.ca]
- 7. nj.gov [nj.gov]
- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 9. ehs.sfsu.edu [ehs.sfsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
